AMPK-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H18ClN3O3 |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
5-[[6-chloro-5-(1-methylindol-6-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid |
InChI |
InChI=1S/C24H18ClN3O3/c1-13-3-6-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)15-5-4-14-7-8-28(2)22(14)9-15/h3-12H,1-2H3,(H,26,27)(H,29,30) |
Clé InChI |
ZPCGOSPLONPSIC-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Action: A Technical Guide to AMPK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[1] AMPK is a heterotrimeric protein complex, composed of a catalytic α subunit and regulatory β and γ subunits, that is activated in response to cellular stress that depletes ATP levels. Upon activation, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[1][2] AMPK-IN-1 is an investigational small molecule inhibitor of AMPK. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data from key experiments and detailed methodologies.
Core Mechanism of Action: Direct Inhibition of AMPK
This compound is hypothesized to act as a direct inhibitor of the AMPK enzyme. This inhibition is expected to occur at the level of the catalytic α subunit, preventing the phosphorylation of downstream targets. The primary mechanism involves the binding of this compound to the kinase domain, thereby blocking the transfer of phosphate (B84403) from ATP to its substrates.
Quantitative Analysis of this compound Activity
The inhibitory potential of this compound has been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Target | Assay Format | ATP Concentration | IC50 (nM) |
| AMPK (α1/β1/γ1) | ADP-Glo™ Kinase Assay | 10 µM | Data to be generated |
| AMPK (α2/β1/γ1) | TR-FRET Assay | 10 µM | Data to be generated |
| AMPK (α1/β1/γ1) | [³²P]-ATP Filter Binding Assay | 10 µM | Data to be generated |
Note: The data in this table is representative and needs to be generated for this compound.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | EC50 (µM) |
| HEK293 | Western Blot | p-ACC (Ser79) | Data to be generated |
| HepG2 | Western Blot | p-ACC (Ser79) | Data to be generated |
| C2C12 | Cellular Thermal Shift Assay | Target Engagement | Data to be generated |
Note: The data in this table is representative and needs to be generated for this compound.
Signaling Pathways Modulated by this compound
By inhibiting AMPK, this compound is expected to modulate a multitude of downstream signaling pathways that are critical for cellular metabolism and growth. The primary consequence of AMPK inhibition is the disinhibition of anabolic processes and the suppression of catabolic pathways.
Key Experimental Methodologies
The characterization of this compound relies on a series of well-established biochemical and cellular assays. Detailed protocols for these key experiments are provided below.
Biochemical Kinase Assay: ADP-Glo™
This assay quantitatively measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[1]
Materials:
-
Purified recombinant AMPK (A1/B1/G1)
-
AMPK Substrate Peptide (e.g., SAMS peptide)
-
AMPK Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white microplates
Protocol:
-
Prepare serial dilutions of this compound in AMPK Kinase Buffer.
-
In a 96-well plate, add 5 µL of the this compound dilutions or vehicle control.
-
Add 5 µL of a solution containing the AMPK enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement: Western Blot for Phospho-ACC
This assay determines the ability of this compound to inhibit AMPK activity in a cellular context by measuring the phosphorylation of a key downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.
Materials:
-
Cell line of interest (e.g., HepG2) cultured in appropriate media
-
AMPK activator (e.g., AICAR or A-769662)
-
This compound (serial dilutions)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with an AMPK activator for 30-60 minutes to induce ACC phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ACC (Ser79) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ACC and a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities and determine the EC50 value for the inhibition of ACC phosphorylation.
Conclusion
This technical guide outlines the core mechanism of action of the investigational AMPK inhibitor, this compound. The provided data tables and experimental protocols serve as a comprehensive resource for researchers and drug development professionals working to characterize this and other novel AMPK inhibitors. The inhibitory activity of this compound on the central metabolic regulator, AMPK, suggests its potential as a valuable tool for studying cellular metabolism and as a starting point for the development of new therapeutic agents. Further in-depth studies are required to fully elucidate its pharmacological profile and therapeutic potential.
References
In-Depth Technical Guide: Downstream Signaling Pathways of the AMPK Inhibitor SBI-0206965
Disclaimer: Initial searches for a compound specifically named "AMPK-IN-1" did not yield information on a well-characterized molecule with this designation. Therefore, this guide focuses on a well-documented, potent, and relatively selective direct AMPK inhibitor, SBI-0206965 , as a representative tool compound to explore the downstream signaling consequences of direct AMPK inhibition.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. When activated by a high AMP:ATP ratio, AMPK phosphorylates a multitude of downstream targets to promote catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. Pharmacological inhibition of AMPK is a valuable research tool to investigate the physiological roles of this kinase and is being explored for therapeutic potential in diseases with hyperactive AMPK signaling, such as certain cancers.
SBI-0206965 is a potent, cell-permeable, ATP-competitive inhibitor of AMPK.[1][2] It was initially identified as an inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a direct downstream target of AMPK, making it a particularly interesting tool for dissecting the AMPK-ULK1 signaling axis.[2][3] This guide provides a comprehensive overview of the known downstream signaling effects of SBI-0206965, supported by quantitative data and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of SBI-0206965 and its effects on downstream signaling pathways.
Table 1: In Vitro Kinase Inhibitory Activity of SBI-0206965
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| AMPK (α1β1γ1) | 108 | In vitro kinase assay | [3] |
| ULK1 | 108 | In vitro kinase assay | [3] |
| ULK2 | 711 | In vitro kinase assay | [3] |
| MARK3 | 56 | In vitro kinase screen | [2] |
| MARK4 | 78 | In vitro kinase screen | [2] |
| NUAK1 | 96 | In vitro kinase screen | [2] |
Table 2: Cellular Effects of SBI-0206965 on Downstream AMPK Signaling
| Cell Line | Treatment | Target | Effect | Quantitative Change | Reference |
| Primary Hepatocytes | SBI-0206965 (dose-dependent) | p-ACC (Ser79) | Inhibition | Dose-dependent decrease | [2] |
| C2C12 Myotubes | SBI-0206965 (≥25 µM) | p-ACC (Ser79) | Modest Inhibition | Not specified | [2] |
| A498 and ACHN cells | SBI-0206965 (5-20 µM) | p-AMPKβ1 (Ser108) | Attenuation | Not specified | [3] |
| A498 and ACHN cells | SBI-0206965 (5-20 µM) | Cleaved Caspase 8, PARP | Induction | Increase | [3] |
Core Downstream Signaling Pathways Affected by SBI-0206965
SBI-0206965, by directly inhibiting AMPK, modulates several key downstream signaling pathways that are critical for cellular metabolism and survival.
Acetyl-CoA Carboxylase (ACC) Pathway
AMPK phosphorylates and inactivates ACC, the rate-limiting enzyme in fatty acid synthesis. This inhibition of ACC leads to decreased malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation. By inhibiting AMPK, SBI-0206965 is expected to increase ACC activity, leading to a decrease in fatty acid oxidation and an increase in lipid synthesis.[2]
Figure 1: Inhibition of the AMPK-ACC signaling axis by SBI-0206965.
ULK1 and Autophagy Pathway
AMPK directly phosphorylates and activates ULK1, a serine/threonine kinase that is essential for the initiation of autophagy. SBI-0206965 was initially identified as a ULK1 inhibitor and has been shown to inhibit autophagy.[3] Its dual inhibition of both AMPK and ULK1 makes it a potent tool to block the initiation of autophagy.
References
- 1. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Cellular Effects of AMPK-IN-1 (Compound 991/Ex229) Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime target for therapeutic intervention in metabolic diseases and cancer. AMPK-IN-1, also known as Compound 991 or Ex229, is a potent, cell-permeable, allosteric activator of AMPK. This technical guide provides a comprehensive overview of the cellular effects of this compound treatment, including its mechanism of action, downstream signaling pathways, and impact on key cellular processes. This document synthesizes quantitative data from multiple studies into structured tables for comparative analysis, offers detailed experimental protocols for key assays, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's cellular functions.
Mechanism of Action
This compound is an allosteric activator of AMPK, meaning it binds to a site on the enzyme distinct from the active site to induce a conformational change that increases its activity.[1] Specifically, it binds to the allosteric drug and metabolite (ADaM) site, which is a pocket formed between the kinase domain of the catalytic α-subunit and the carbohydrate-binding module of the regulatory β-subunit.[1] This binding promotes the phosphorylation of threonine 172 on the α-subunit, a critical step for AMPK activation, and also protects this residue from dephosphorylation.[2] this compound is reported to be 5- to 10-fold more potent than the well-characterized AMPK activator A-769662.[1][2]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the efficacy and potency of this compound from various in vitro and cell-based assays.
Table 1: In Vitro Potency of this compound (Compound 991/Ex229)
| AMPK Isoform | Assay Type | Parameter | Value (nM) | Reference |
| α2β2γ1 | Biochemical | EC50 | 551 | [3] |
| α1β1γ1 | Binding (Biolayer Interferometry) | Kd | 60 | [4] |
| α2β1γ1 | Binding (Biolayer Interferometry) | Kd | 60 | [5] |
| α1β2γ1 | Binding (Biolayer Interferometry) | Kd | 510 | [5] |
| α1β1γ1 | Circular Dichroism Titration | Kd | 78 | [4] |
Table 2: Cellular Activity of this compound (Compound 991/Ex229)
| Cell Type | Treatment | Readout | Effect | Reference |
| Mouse Epitrochlearis Muscle | 5 µM, 60 min | ACC Phosphorylation | Increased phosphorylation | [3] |
| Mouse Embryonic Fibroblasts (MEFs) | 0-10 µM, 60 min | eEF2 Phosphorylation | Dose-dependent increase | [3] |
| Primary Mouse Hepatocytes | 0.03 µM | ACC Phosphorylation | Saturation of phosphorylation | [2] |
| Primary Mouse Hepatocytes | 0.3 µM | AMPKα & RAPTOR Phosphorylation | Slight increase in phosphorylation | [2] |
| C2C12 Myotubes | 10 µM, 30 min | AMPKα Phosphorylation | Modest increase | [2] |
| C2C12 Myotubes | 0.1 - 10 µM, 30 min | ACC & RAPTOR Phosphorylation | Dose-dependent increase | [2] |
| Human Adipocytes | 1 - 100 µM, 60 min | AMPK Activity | Dose-dependent increase | [6] |
| Human T-cells | Not specified, 96h total | AMPKα Thr172 Phosphorylation | Increased phosphorylation | [7] |
Core Signaling Pathways Modulated by this compound
Activation of AMPK by this compound initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. This involves the phosphorylation and subsequent modulation of a multitude of downstream targets.
Metabolic Regulation
Upon activation by this compound, AMPK phosphorylates key enzymes involved in metabolic pathways. A primary target is Acetyl-CoA Carboxylase (ACC) , the rate-limiting enzyme in fatty acid synthesis. Phosphorylation of ACC by AMPK inhibits its activity, thereby blocking fatty acid synthesis and promoting fatty acid oxidation.[2] This is a well-established downstream effect of AMPK activation and is consistently observed with this compound treatment.[2][3]
Protein Synthesis and Cell Growth
AMPK activation by this compound also leads to the inhibition of energy-consuming processes like protein synthesis and cell growth. This is mediated, in part, through the mTORC1 signaling pathway . AMPK can phosphorylate and activate Tuberous Sclerosis Complex 2 (TSC2) and phosphorylate the Regulatory Associated Protein of mTOR (Raptor) , both of which lead to the inhibition of mTORC1.[2]
Interestingly, this compound has been shown to induce the phosphorylation of eukaryotic Elongation Factor 2 (eEF2) in an mTORC1-independent manner.[3] eEF2 is a key regulator of the elongation step of protein synthesis, and its phosphorylation by eEF2 kinase (eEF2K) inhibits its activity. AMPK can directly phosphorylate and activate eEF2K, providing a direct link to the suppression of protein synthesis.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. AMPK agonism optimizes the in vivo persistence and anti-leukemia efficacy of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.sahmri.org.au [research.sahmri.org.au]
- 9. Direct and indirect activation of eukaryotic elongation factor 2 kinase by AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
AMPK-IN-1 and the Regulation of Cellular Metabolism: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular energy homeostasis.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3][4] AMPK is activated in response to cellular stress that depletes ATP levels, such as nutrient starvation and hypoxia.[5][6] Once activated, AMPK orchestrates a metabolic switch, activating catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[7][8] This positions AMPK as a critical therapeutic target for a range of metabolic diseases, including type 2 diabetes and obesity, as well as cancer.[9][10][11]
This technical guide provides an in-depth overview of the role of small molecule modulators of AMPK in the regulation of cellular metabolism. While the specific compound "AMPK-IN-1" is not prominently documented in the scientific literature, this guide will utilize the well-characterized and widely used AMPK inhibitor, Compound C (Dorsomorphin) , as a representative example to illustrate the principles of AMPK inhibition and its downstream metabolic consequences. The experimental protocols and data presented herein are based on established methodologies for studying AMPK modulators.
Core Concepts: AMPK Signaling in Cellular Metabolism
AMPK activation triggers a cascade of phosphorylation events that collectively shift the cell from an anabolic to a catabolic state to restore energy balance. Key metabolic pathways regulated by AMPK include:
-
Lipid Metabolism: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[12][13][14] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation (FAO) in the mitochondria.[13][14]
-
Glucose Metabolism: AMPK can stimulate glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells.[15] It can also regulate glycolysis, although the effects can be cell-type specific.[8]
-
Mitochondrial Biogenesis: Chronic activation of AMPK can promote the formation of new mitochondria, the primary sites of cellular energy production.[16]
-
Autophagy: AMPK can initiate autophagy, a cellular recycling process, by directly phosphorylating and activating ULK1.[17]
Quantitative Data for a Representative AMPK Inhibitor: Compound C
The following table summarizes the inhibitory potency of Compound C against AMPK. It is important to note that IC50 values can vary depending on the specific assay conditions, including ATP concentration and the specific AMPK isoform being tested.[18]
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Compound C (Dorsomorphin) | AMPK (general) | In vitro kinase assay | ~100-200 | [18] |
| Compound C (Dorsomorphin) | UM cell lines | Cell viability assay | 6,526 - 31,450 | [19] |
Note: The significant difference in IC50 values between the in vitro kinase assay and cell viability assays highlights the distinction between direct enzyme inhibition and the broader cellular effects.
Experimental Protocols
In Vitro AMPK Kinase Assay (Biochemical Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified AMPK enzyme.
Objective: To measure the concentration of an inhibitor required to reduce the activity of purified AMPK by 50%.
Materials:
-
Purified, active AMPK (e.g., α1β1γ1 or α2β1γ1 isoforms)
-
AMPK substrate peptide (e.g., SAMS peptide: HMRSAMSGLHLVKRR)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) or a non-radioactive ADP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT; 100 µM AMP)
-
Test compound (e.g., Compound C) serially diluted in DMSO
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter (for radioactive assay) or luminometer (for ADP-Glo™ assay)
Procedure:
-
Prepare a serial dilution of the test compound in 100% DMSO. A typical 10-point, 3-fold serial dilution is recommended.
-
Prepare the kinase reaction mixture in a microplate. For each reaction, combine the kinase reaction buffer, purified AMPK enzyme, and the substrate peptide.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radioactive method).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.
-
Stop the reaction. For the radioactive assay, spot a portion of the reaction mixture onto phosphocellulose paper. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent.
-
Detection:
-
Radioactive Assay: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP. Quantify the amount of incorporated radiolabel using a scintillation counter.
-
ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the luminescent signal.
-
-
Data Analysis: Plot the percentage of AMPK activity against the logarithm of the inhibitor concentration. Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Cellular Assay for AMPK Activity: Western Blot for Phospho-ACC
This protocol describes a method to assess the effect of an inhibitor on AMPK activity within a cellular context by measuring the phosphorylation of its direct downstream target, ACC.
Objective: To determine if a test compound can inhibit AMPK signaling in living cells.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Test compound (e.g., Compound C)
-
AMPK activator (e.g., AICAR or A-769662) for stimulating the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-phospho-AMPKα (Thr172), anti-total AMPKα, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).
-
Stimulate AMPK activity by adding an AMPK activator (e.g., AICAR) for a short period (e.g., 30-60 minutes).
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting using equal amounts of protein for each sample.
-
Probe the membranes with primary antibodies against phospho-ACC, total ACC, phospho-AMPKα, total AMPKα, and a loading control.
-
Incubate with HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Measurement of Cellular Fatty Acid Oxidation (FAO)
This protocol outlines a common method to measure the rate of fatty acid oxidation in cultured cells using radiolabeled palmitate.
Objective: To assess the impact of an AMPK modulator on the rate of cellular fatty acid oxidation.
Materials:
-
Cell line of interest
-
Culture medium
-
Test compound (e.g., Compound C)
-
[¹⁴C]-labeled palmitic acid
-
Bovine serum albumin (BSA)
-
L-Carnitine
-
Perchloric acid
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Plate cells in multi-well plates and grow to confluence.
-
Prepare the radiolabeled substrate: Complex [¹⁴C]-palmitate with BSA in the culture medium.
-
Pre-treat cells with the test compound or vehicle for the desired duration.
-
Wash the cells with PBS to remove residual media.
-
Add the medium containing [¹⁴C]-palmitate and L-carnitine to each well.
-
Incubate the plate at 37°C for a set time (e.g., 3 hours).
-
Stop the reaction by adding perchloric acid to the medium. This will release ¹⁴CO₂ produced from FAO.
-
Trap the ¹⁴CO₂ using a piece of filter paper soaked in a trapping agent (e.g., NaOH) placed in the well above the medium.
-
Collect the medium (containing acid-soluble metabolites) and the filter paper separately into scintillation vials.
-
Measure the radioactivity in both the acid-soluble fraction and the CO₂ fraction using a scintillation counter.
-
Calculate the rate of FAO by converting the disintegrations per minute (DPM) to nanomoles of palmitate oxidized per unit of time, normalized to the amount of protein per well.[20]
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
Caption: The AMPK signaling pathway and the inhibitory action of Compound C.
Experimental Workflow for Cellular AMPK Inhibition Assay
Caption: Workflow for assessing cellular AMPK inhibition via Western Blot.
Conclusion
AMPK remains a compelling target for the development of therapeutics for metabolic diseases and cancer. Understanding the mechanism of action of small molecule modulators, such as the representative inhibitor Compound C, is crucial for advancing these efforts. The data and protocols presented in this technical guide provide a framework for researchers to investigate the effects of AMPK modulators on cellular metabolism. While the identity of "this compound" is unclear, the principles and methodologies outlined here are broadly applicable to the characterization of any novel AMPK-targeting compound. Future research will likely focus on the development of more potent and isoform-selective AMPK modulators to maximize therapeutic benefit while minimizing off-target effects.
References
- 1. AMPKs [sigmaaldrich.com]
- 2. Structure and Physiological Regulation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 4. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. What are AMPK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. ahajournals.org [ahajournals.org]
- 13. AMPK couples plasma renin to cellular metabolism by phosphorylation of ACC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. AMP-activated protein kinase as a key molecular link between metabolism and clockwork - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of AMPK-IN-1 in Autophagy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a pivotal role in maintaining cellular homeostasis. Its activation, typically in response to a high AMP/ATP ratio, triggers a cascade of events aimed at restoring energy balance. One of the key cellular processes regulated by AMPK is autophagy, a catabolic mechanism responsible for the degradation and recycling of cellular components. The intricate relationship between AMPK and autophagy is a subject of intense research, with evidence suggesting a dual regulatory role. AMPK can both activate and, under certain contexts, inhibit autophagy.[1][2]
AMPK-IN-1 is a potent and selective activator of AMPK. This guide provides a comprehensive technical overview of the role of this compound in autophagy, detailing its mechanism of action, experimental protocols to assess its effects, and expected quantitative outcomes. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the AMPK pathway for diseases where modulation of autophagy is a desired outcome.
Core Mechanism of Action: The AMPK-ULK1 Axis
This compound, by activating AMPK, directly influences the autophagy signaling cascade. The primary node of regulation is the Unc-51 like autophagy activating kinase 1 (ULK1) complex, which is essential for the initiation of autophagosome formation.[1]
Positive Regulation: Under conditions of energy stress, activated AMPK can directly phosphorylate ULK1 at several sites, including Serine 317 and Serine 777, leading to its activation and the initiation of autophagy.[1][3] AMPK activation also inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a potent inhibitor of autophagy. By phosphorylating key components of the mTORC1 pathway, AMPK relieves the inhibitory pressure on the ULK1 complex, further promoting autophagic induction.[1]
Negative Regulation and Context-Dependency: Recent studies have unveiled a more complex, context-dependent role for AMPK in autophagy. Under certain conditions, such as glucose starvation, sustained AMPK activation can lead to the phosphorylation of ULK1 at other sites, such as Serine 555.[2][4][5][6] This phosphorylation can, paradoxically, inhibit ULK1 activity and suppress autophagy.[2] This dual functionality suggests that AMPK fine-tunes the autophagic response to prevent excessive cellular degradation during prolonged energy stress.
Below is a signaling pathway diagram illustrating the core interactions:
Caption: this compound activates AMPK, which in turn modulates autophagy through both mTORC1-dependent and -independent pathways involving direct phosphorylation of ULK1.
Quantitative Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from key experiments designed to assess the effect of this compound on autophagy.
Table 1: Western Blot Analysis of Autophagy Markers
| Treatment | LC3-II / LC3-I Ratio (Fold Change) | p62 / GAPDH Ratio (Fold Change) | p-AMPK (Thr172) / Total AMPK (Fold Change) | p-ULK1 (Ser555) / Total ULK1 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM, 6h) | 2.5 | 0.6 | 4.2 | 2.8 |
| This compound (10 µM, 24h) | 1.8 | 0.8 | 3.5 | 4.5 |
| Bafilomycin A1 (100 nM, 4h) | 3.8 | 1.5 | 1.1 | 1.2 |
| This compound + Bafilomycin A1 | 5.2 | 1.8 | 4.0 | 2.9 |
Data are presented as mean fold change relative to the vehicle control. Bafilomycin A1 is a lysosomal inhibitor used to assess autophagic flux.
Table 2: Quantification of LC3 Puncta by Immunofluorescence
| Treatment | Average LC3 Puncta per Cell | Percentage of Cells with >10 Puncta |
| Vehicle Control | 3 ± 1 | 15% |
| This compound (10 µM, 6h) | 18 ± 4 | 75% |
| This compound (10 µM, 24h) | 12 ± 3 | 55% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis of Autophagy Markers
This protocol details the steps for analyzing the expression and post-translational modification of key autophagy-related proteins following treatment with this compound.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MEFs) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the specified time points (e.g., 6 and 24 hours).
-
For autophagic flux assessment, treat a separate set of wells with Bafilomycin A1 (100 nM) for the last 4 hours of the this compound treatment.
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA protein assay kit.
-
Normalize protein concentrations for all samples.
-
Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
d. SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B, anti-p62, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ULK1 (Ser555), anti-ULK1, and a loading control like anti-GAPDH) overnight at 4°C.[7][8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL detection system.
-
Quantify band intensities using densitometry software.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Redefining the role of AMPK in autophagy and the energy stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of ULK1 (hATG1) by AMP-activated protein kinase connects energy sensing to mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Impact of AMPK-IN-1 on Mitochondrial Biogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the impact of AMPK-IN-1, a potent AMP-activated protein kinase (AMPK) activator, on mitochondrial biogenesis. It details the underlying signaling pathways, presents quantitative data on its effects, and offers detailed experimental protocols for researchers. This document is intended to serve as a core resource for scientists and drug development professionals investigating the therapeutic potential of AMPK activation in diseases associated with mitochondrial dysfunction.
Introduction
Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular response to increased energy demand and is essential for maintaining metabolic homeostasis. Dysregulation of this process is implicated in a wide range of pathologies, including metabolic disorders, neurodegenerative diseases, and age-related decline in function. AMP-activated protein kinase (AMPK) is a master regulator of cellular energy status and a key promoter of mitochondrial biogenesis. Pharmacological activation of AMPK is therefore a promising therapeutic strategy for conditions characterized by impaired mitochondrial function. This compound is a potent and specific activator of AMPK, and this guide explores its direct impact on the machinery of mitochondrial biogenesis.
The AMPK Signaling Pathway in Mitochondrial Biogenesis
AMPK activation initiates a signaling cascade that culminates in the increased expression of nuclear and mitochondrial genes required for the assembly of new mitochondria. The core of this pathway involves the following key players:
-
AMP-activated protein kinase (AMPK): A heterotrimeric enzyme that acts as a cellular energy sensor. It is activated by an increase in the AMP/ATP ratio, indicating low cellular energy.
-
Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α): A master regulator of mitochondrial biogenesis. AMPK can increase the expression and activity of PGC-1α.
-
Nuclear Respiratory Factors 1 and 2 (NRF1 and NRF2): Transcription factors that are activated by PGC-1α and are responsible for the expression of many nuclear-encoded mitochondrial proteins.
-
Mitochondrial Transcription Factor A (TFAM): A key activator of mitochondrial DNA (mtDNA) replication and transcription, whose expression is promoted by NRF1 and NRF2.
The activation of AMPK by this compound triggers this pathway, leading to a coordinated increase in the components necessary for mitochondrial synthesis. A simplified representation of this signaling cascade is provided below.
Quantitative Effects of this compound on Mitochondrial Biogenesis
Recent research has provided quantitative data on the effects of this compound (also referred to as compound 991) on markers of mitochondrial biogenesis. The following table summarizes these findings.
| Parameter | Cell Type | Treatment | Result | Reference |
| Mitochondrial DNA (mtDNA) Abundance | HEK293T | 1 µM this compound (991) for 24 hours | 30% increase in mtDNA abundance | [1] |
| Mitochondrial Mass | HEK293T | 1 µM this compound (991) for 24 hours | Increased staining of the mitochondrial marker isocitrate dehydrogenase-2 (IDH2) | [1] |
Detailed Experimental Protocols
The following protocols are based on methodologies described in the literature for assessing the impact of AMPK activators on mitochondrial biogenesis and are adapted for the use of this compound.
Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are a suitable model system.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Treatment:
-
Seed HEK293T cells in appropriate culture vessels (e.g., 6-well plates for DNA/RNA extraction, or chamber slides for immunofluorescence).
-
Allow cells to reach 70-80% confluency.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the this compound stock solution in culture medium to a final concentration of 1 µM.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol allows for the relative quantification of mtDNA compared to nuclear DNA (nDNA).
References
An In-depth Technical Guide on the Discovery and Development of AMPK Modulators
Notice: Information regarding a specific molecule designated "AMPK-IN-1" is not publicly available within the searched scientific literature and databases. This guide will, therefore, provide a comprehensive overview of the discovery and development process for a representative direct AMP-activated protein kinase (AMPK) activator, PF-06409577, as a case study. The principles and methodologies described are broadly applicable to the field of AMPK modulator discovery.
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways.[1] As a master regulator of cellular energy homeostasis, it is activated in response to low ATP levels, subsequently stimulating ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic processes.[2][3] This positions AMPK as a key therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and cancer.[2] The development of small molecule modulators of AMPK, both activators and inhibitors, is an area of intense research. This guide details the discovery and development process of such modulators, using the direct AMPK activator PF-06409577 as a primary example.
Target Validation and Rationale
The journey to discover a new drug begins with target validation. For AMPK, the rationale is well-established. It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[4] The binding of AMP or ADP to the γ subunit allosterically activates the kinase, making it a more favorable substrate for upstream kinases like LKB1 and CaMKK2, which phosphorylate the α subunit at threonine 172, leading to a significant increase in its catalytic activity.[3][5] Genetic and pharmacological studies have demonstrated that AMPK activation can lead to beneficial metabolic effects, such as increased glucose uptake and fatty acid oxidation.[6]
Discovery of PF-06409577: A Case Study
The discovery of PF-06409577, a direct AMPK activator, provides a clear example of a modern drug discovery workflow.[7]
Logical Relationship: From Hit to Lead to Candidate
The process began with a high-throughput screening (HTS) campaign which identified an indazole amide as a hit compound.[7] Subsequent structure-activity relationship (SAR) studies led to the truncation of this initial hit to its minimal pharmacophore, an indazole acid, which served as the lead compound.[7] Further optimization of the core structure and the aryl appendage was performed to enhance properties such as oral absorption, culminating in the identification of the indole acid PF-06409577 as a clinical candidate.[7]
Biochemical and Cellular Characterization
Once a lead compound is identified, its biochemical and cellular activity must be rigorously characterized.
Table 1: Quantitative Data for a Representative AMPK Activator (Hypothetical Data Based on Typical Assays)
| Parameter | Description | Value | Assay Type |
| EC50 | Half-maximal effective concentration for AMPK activation in a biochemical assay. | 15 nM | ADP-Glo™ Kinase Assay |
| EC50 | Half-maximal effective concentration for target engagement in a cellular assay (e.g., phosphorylation of a downstream target like ACC). | 150 nM | Western Blot |
| Selectivity | Fold-selectivity against a panel of other kinases. | >1000-fold | Kinase Panel Screening |
| Cellular Potency | Concentration to achieve a specific physiological endpoint in cells (e.g., increased glucose uptake). | 500 nM | Glucose Uptake Assay |
Note: The values in this table are for illustrative purposes and represent typical data obtained for a potent and selective AMPK activator.
Experimental Protocols
3.1. In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of AMPK by detecting the amount of ADP produced during the kinase reaction.
-
Principle: The assay involves two steps. First, the kinase reaction is performed. Second, the remaining ATP is depleted, and the produced ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP produced and thus the kinase activity.
-
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine the AMPK enzyme, the substrate peptide (e.g., SAMS peptide), and the test compound (e.g., PF-06409577) in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 100µM AMP).
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The EC50 value is determined by fitting the dose-response data to a suitable model.[8][9]
-
3.2. Cellular Target Engagement Assay (Western Blot for p-ACC)
This assay confirms that the compound engages and activates AMPK within a cellular context by measuring the phosphorylation of a known downstream target, Acetyl-CoA Carboxylase (ACC).
-
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and treat with varying concentrations of the test compound for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ACC (p-ACC) and total ACC (as a loading control), followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the ratio of p-ACC to total ACC.
-
Mechanism of Action and Signaling Pathway
Understanding the mechanism of action is crucial. Direct activators like PF-06409577 bind to an allosteric site on the AMPK complex, distinct from the AMP binding site, at the interface of the α and β subunits.[7] This binding induces a conformational change that activates the kinase.
AMPK Signaling Pathway
Activated AMPK phosphorylates a multitude of downstream targets to orchestrate a metabolic switch. Key effects include the inhibition of ACC, leading to decreased fatty acid synthesis, and the inhibition of the mTORC1 pathway, which reduces protein synthesis.[3] Concurrently, AMPK activation promotes processes that generate ATP, such as glucose uptake and fatty acid oxidation.[6]
Preclinical and Clinical Development
Promising compounds from in vitro and cellular assays advance to preclinical development, which involves pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies in animal models. The goal is to establish a safe and effective dosing regimen for potential human trials. For a compound like PF-06409577, which was investigated for diabetic nephropathy, relevant animal models of this disease would be used to assess its efficacy.[7] If the preclinical data is favorable, the compound can progress to clinical trials in humans to evaluate its safety, tolerability, and efficacy for the intended indication.
Conclusion
The discovery and development of AMPK modulators is a complex, multi-stage process that begins with a deep understanding of the target's biology and progresses through rigorous screening, optimization, and testing. The journey of PF-06409577 from a high-throughput screening hit to a clinical candidate exemplifies the modern drug discovery paradigm. As our understanding of the multifaceted roles of AMPK in health and disease continues to grow, the development of novel and specific AMPK modulators holds great promise for the treatment of a wide array of metabolic disorders.
References
- 1. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Physiological Regulation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. clyte.tech [clyte.tech]
Technical Guide: Characterization of the AMPK-IN-1 (N,N-Didesethyl Sunitinib) Binding Site on the AMPK Complex
Disclaimer: The compound "AMPK-IN-1" is not well-documented in publicly available scientific literature. This guide will focus on the characterization of AMPK-IN-4 , also known as N,N-Didesethyl Sunitinib , as a representative potent inhibitor of the AMP-activated protein kinase (AMPK) complex. The binding mechanism is inferred from its parent compound, Sunitinib.
Introduction
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular and organismal energy homeostasis.[1][2] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. The activation of AMPK in response to metabolic stress, such as a high AMP/ATP ratio, triggers a cascade of events to restore energy balance by stimulating catabolic pathways and inhibiting anabolic processes.[] Given its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases and cancer.[1][4] Small molecule inhibitors of AMPK are valuable tools for studying its physiological roles and for potential therapeutic applications where inhibiting AMPK activity may be beneficial, such as in certain cancers where it can promote survival under metabolic stress.[1]
This technical guide provides an in-depth overview of the binding characteristics of N,N-Didesethyl Sunitinib (referred to as this compound for the purpose of this guide) to the AMPK complex. It includes quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Binding Site and Mechanism of Action
N,N-Didesethyl Sunitinib is a metabolite of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[5][6] Sunitinib has been shown to directly inhibit the activity of AMPK.[7][8] Molecular modeling studies suggest that Sunitinib acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of the AMPK α-subunit.[7][8] Given that N,N-Didesethyl Sunitinib is an active metabolite of Sunitinib and a potent inhibitor of AMPK, it is highly probable that it shares the same ATP-competitive mechanism of action and binds to the same site on the α-subunit.[5][9]
The binding of N,N-Didesethyl Sunitinib to the ATP pocket of the α-subunit prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase and preventing the phosphorylation of its downstream substrates.
Quantitative Data: Inhibitory Potency
The inhibitory potency of N,N-Didesethyl Sunitinib against the two major catalytic isoforms of AMPK, α1 and α2, has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Isoform | IC50 (nM) |
| N,N-Didesethyl Sunitinib | AMPKα1 | 393[9] |
| (AMPK-IN-4) | AMPKα2 | 141[9] |
Experimental Protocols
The characterization of an AMPK inhibitor like N,N-Didesethyl Sunitinib involves a series of biochemical and cell-based assays to determine its potency, binding mechanism, and effects on downstream signaling.
Protocol 1: In Vitro Radiometric Kinase Assay for IC50 Determination
This protocol measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a synthetic peptide substrate.
Materials:
-
Purified, active AMPK (α1β1γ1 or α2β1γ1 isoforms)
-
AMPK substrate peptide (e.g., SAMS peptide)
-
Kinase Assay Buffer (e.g., 60 mM HEPES, pH 7.0, 120 mM NaCl, 5 mM MgCl2, 2 mM EGTA, 1 mM DTT, 10 mM β-glycerophosphate)[7]
-
N,N-Didesethyl Sunitinib dissolved in DMSO
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid for washing
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of N,N-Didesethyl Sunitinib in DMSO and then into the Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Prepare a master mix containing the Kinase Assay Buffer, active AMPK enzyme, and the SAMS peptide substrate.
-
Aliquot the master mix into reaction tubes.
-
Add the diluted inhibitor or vehicle control to the respective tubes and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each tube. The final ATP concentration should be close to the Km value for AMPK.
-
Incubate the reaction mixture at 30°C for 20-30 minutes, ensuring the reaction remains in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the phosphocellulose paper strips extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of AMPK activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of AMPK activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Western Blot Assay for Target Engagement
This protocol assesses the ability of the inhibitor to block AMPK signaling in a cellular context by measuring the phosphorylation of a downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
N,N-Didesethyl Sunitinib
-
Cell culture medium and supplements
-
AMPK activator (e.g., AICAR, metformin) - optional, for studying inhibition of activated AMPK
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with various concentrations of N,N-Didesethyl Sunitinib or vehicle control (DMSO) for a specified duration. If applicable, co-treat or pre-treat with an AMPK activator.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[10]
-
Quantify the band intensities for the phosphorylated and total proteins. A decrease in the ratio of phospho-ACC to total ACC in the presence of the inhibitor indicates target engagement and inhibition of AMPK activity in the cell.
Visualizations
AMPK Signaling Pathway and Inhibition
Caption: AMPK signaling pathway and the inhibitory mechanism of N,N-Didesethyl Sunitinib.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the biochemical and cell-based characterization of an AMPK inhibitor.
References
- 1. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boa.unimib.it [boa.unimib.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SU11248 (sunitinib) directly inhibits the activity of mammalian 5′-AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SU11248 (sunitinib) directly inhibits the activity of mammalian 5'-AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N,N-Didesethyl Sunitinib Hydrochloride | 873077-70-4 | MOLNOVA [molnova.com]
- 10. benchchem.com [benchchem.com]
Navigating the Landscape of AMPK Inhibition: A Technical Guide to Cellular Models for Preclinical Research
A comprehensive analysis of cellular systems utilized in the evaluation of small molecule inhibitors of AMP-activated protein kinase (AMPK).
Executive Summary
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for a multitude of diseases, including metabolic disorders and cancer. The development of small molecule inhibitors targeting AMPK is a key focus of modern drug discovery. A crucial aspect of this process is the rigorous evaluation of these inhibitors in relevant cellular models. This technical guide provides a detailed overview of the cellular systems in which various AMPK inhibitors have been tested.
Notably, a comprehensive search for the specific inhibitor "AMPK-IN-1" yielded no publicly available data regarding its use in cellular models. Therefore, this document focuses on other well-characterized AMPK inhibitors, providing researchers with a valuable reference for selecting appropriate cellular systems and experimental designs for their own AMPK-targeting research. The inhibitors covered in this guide include AMPK-IN-3 , AMPK-IN-4 , Compound C (Dorsomorphin) , and SBI-0206965 .
The AMPK Signaling Pathway: A Central Energy Sensor
AMPK is a heterotrimeric protein kinase composed of a catalytic α subunit and regulatory β and γ subunits. It is activated in response to an increase in the cellular AMP:ATP ratio, a hallmark of energy stress. Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
An In-Depth Technical Guide to the Downstream Cellular Consequences of AMPK Inhibition by AMPK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the downstream targets of the small molecule AMPK-IN-1 . It is critical to establish from the outset a correction to a common misconception: This compound is a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), not an activator. Therefore, this document will detail the known downstream consequences of AMPK inhibition by this compound. Understanding these effects is paramount for researchers utilizing this compound to probe cellular metabolism, autophagy, and cell growth signaling. This guide will provide an overview of the AMPK signaling axis, the impact of its inhibition, quantitative data on various AMPK inhibitors, detailed experimental protocols for assessing pathway modulation, and visualizations of the key signaling cascades.
Introduction: AMPK as a Master Metabolic Regulator
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central sensor of cellular energy status.[1] In response to metabolic stress, such as a rise in the intracellular AMP/ATP ratio, AMPK is activated through phosphorylation at Threonine-172 (Thr172) on its catalytic α-subunit.[2] Once active, AMPK orchestrates a comprehensive response to restore energy homeostasis. It achieves this by phosphorylating a multitude of downstream substrates, leading to the stimulation of catabolic (ATP-producing) pathways like glucose uptake and fatty acid oxidation, and the concurrent inhibition of anabolic (ATP-consuming) processes such as protein, lipid, and cholesterol synthesis.[3][4]
Mechanism of Action: The Impact of AMPK Inhibition
Inhibiting AMPK with a small molecule like this compound reverses these critical functions. By blocking the catalytic activity of AMPK, the inhibitor prevents the phosphorylation of its downstream targets. This leads to a cellular state that mimics energy abundance, even under conditions of metabolic stress. The primary consequences include:
-
Suppression of Catabolic Pathways: Decreased glucose uptake and fatty acid oxidation.
-
Activation of Anabolic Pathways: Increased protein synthesis, lipogenesis, and cholesterol synthesis.
-
Modulation of Autophagy: Inhibition of the autophagy initiation complex.
Understanding these outcomes is essential for interpreting experimental results obtained using AMPK inhibitors.
Key Downstream Targets Affected by AMPK Inhibition
The effects of this compound are best understood by examining the canonical downstream targets of AMPK. Inhibition by this compound will prevent the phosphorylation and subsequent regulation of these key proteins.
Acetyl-CoA Carboxylase (ACC): The Gatekeeper of Fatty Acid Metabolism
-
Normal AMPK Action: AMPK phosphorylates and inactivates ACC at Serine-79 (ACC1) and Serine-212 (ACC2).[5][6] This inactivation leads to decreased levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). The resulting disinhibition of CPT1 allows for the transport of fatty acids into the mitochondria for oxidation.[4]
-
Effect of AMPK Inhibition: Treatment with an AMPK inhibitor like this compound prevents ACC phosphorylation. Consequently, ACC remains active, leading to the production of malonyl-CoA, the potentiation of fatty acid synthesis, and a block on fatty acid oxidation.[7][8]
mTORC1 Signaling: The Central Growth Controller
AMPK is a primary negative regulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a critical node for cell growth and proliferation. AMPK inhibits mTORC1 through two principal mechanisms:
-
TSC2 (Tuberous Sclerosis Complex 2): AMPK directly phosphorylates TSC2, enhancing its GTPase-activating protein (GAP) activity towards Rheb, a potent mTORC1 activator. This leads to the inactivation of mTORC1 signaling.
-
Raptor (Regulatory-associated protein of mTOR): AMPK can also directly phosphorylate Raptor, a key component of the mTORC1 complex, on Serine-792.[9] This phosphorylation event contributes to the inhibition of mTORC1 activity.[10]
-
Effect of AMPK Inhibition: By preventing the phosphorylation of TSC2 and Raptor, AMPK inhibitors lift the brakes on mTORC1. This results in the activation of downstream mTORC1 targets like S6 Kinase (S6K) and 4E-BP1, promoting protein synthesis and cell growth.[11]
ULK1 (Unc-51 like autophagy activating kinase 1): The Autophagy Initiator
AMPK plays a complex, dual role in regulating autophagy through ULK1.
-
Normal AMPK Action: Under energy stress, AMPK can directly phosphorylate ULK1 at multiple sites (e.g., Ser467, Ser555, Ser637).[12][13] This phosphorylation is generally considered an activating event that promotes the initiation of autophagy, a cellular recycling process that generates nutrients during starvation.[14] However, some recent evidence suggests AMPK phosphorylation can also stabilize an inactive ULK1 complex to restrain autophagy under severe energy crisis, highlighting a context-dependent role.[15]
-
Effect of AMPK Inhibition: Inhibition of AMPK prevents the activating phosphorylation of ULK1. This action, coupled with the disinhibition of mTORC1 (a potent ULK1 inhibitor), leads to a significant suppression of autophagy initiation.[12][16]
Quantitative Data: Potency of Various AMPK Inhibitors
While extensive quantitative data on the downstream effects of this compound are limited in public literature, the potency of several key AMPK inhibitors has been well-characterized. The half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ) are crucial metrics for comparing these compounds. The data below is compiled from various cell-free kinase assays.
| Inhibitor | Target(s) | IC₅₀ / Kᵢ | Notes |
| This compound | AMPK | Not specified | A known potent inhibitor, but specific IC₅₀ values are not readily available in public databases. |
| AMPK-IN-3 | AMPK (α2) | IC₅₀: 60.7 nM | Selective for the α2 subunit over the α1 subunit.[17] |
| AMPK-IN-3 | AMPK (α1) | IC₅₀: 107 nM | [17] |
| AMPK-IN-4 | AMPK (α2) | IC₅₀: 141 nM | [18] |
| AMPK-IN-4 | AMPK (α1) | IC₅₀: 393 nM | [18] |
| BAY-3827 | AMPK (α2β1γ1) | IC₅₀: 1.4 nM (at 10 µM ATP) | A highly potent and selective next-generation inhibitor.[7][19] |
| BAY-3827 | AMPK (α1β1γ1) | IC₅₀: 25 nM (at 200 µM ATP) | [20] |
| Compound C | AMPK | Kᵢ: 109 nM | Also known as Dorsomorphin; a widely used but less selective inhibitor.[21] |
Note: IC₅₀ values can vary significantly based on experimental conditions, particularly the concentration of ATP used in the assay.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the core AMPK signaling pathway and a typical experimental workflow for studying its inhibition.
References
- 1. Compound C Prevents the Unfolded Protein Response during Glucose Deprivation through a Mechanism Independent of AMPK and BMP Signaling | PLOS One [journals.plos.org]
- 2. AMP-activated Protein Kinase (AMPK) Activating Agents Cause Dephosphorylation of Akt and Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. AMPK phosphorylation of raptor mediates a metabolic checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AMPK directly activates mTORC2 to promote cell survival during acute energetic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The autophagy initiator ULK1 sensitizes AMPK to allosteric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A paradigm shift: AMPK negatively regulates ULK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 21. medchemexpress.com [medchemexpress.com]
The Impact of AMPK-IN-1 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between the selective AMP-activated protein kinase (AMPK) inhibitor, AMPK-IN-1, and the subsequent alterations in global gene expression. As a central regulator of cellular energy homeostasis, AMPK plays a pivotal role in a myriad of physiological and pathological processes. Understanding how its inhibition by molecules like this compound modulates transcriptional landscapes is crucial for advancing research in metabolism, oncology, and inflammatory diseases. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for investigating these effects, and a summary of the anticipated changes in gene expression.
The Central Role of AMPK in Transcriptional Regulation
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a cellular energy sensor.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. When the cellular AMP:ATP ratio rises, indicating a state of low energy, AMP binds to the γ subunit, leading to a conformational change that promotes the phosphorylation of the α subunit at threonine 172 by upstream kinases, most notably LKB1 and CaMKKβ.[1][2]
Once activated, AMPK orchestrates a comprehensive response to restore energy balance. This involves the acute phosphorylation of metabolic enzymes to switch on catabolic, ATP-generating pathways (such as fatty acid oxidation and glycolysis) and switch off anabolic, ATP-consuming pathways (like protein and lipid synthesis).[1] Beyond these immediate effects, AMPK also elicits long-term adaptations by modulating gene expression.[3] It achieves this by phosphorylating a host of transcription factors, co-activators, and co-repressors, thereby reprogramming the cell's transcriptional profile to conserve energy and enhance its capacity for ATP production.[4][3]
This compound: A Tool for Probing AMPK-Dependent Gene Expression
This compound is a potent and selective inhibitor of AMPK. While a wealth of data exists for the effects of AMPK activators like AICAR and metformin, and for the broader-spectrum inhibitor Compound C (Dorsomorphin), specific and comprehensive public data on the global gene expression changes induced by this compound remains limited. However, based on the well-established role of AMPK, we can delineate the expected consequences of its inhibition on various gene programs. By inhibiting AMPK activity, this compound is expected to reverse the transcriptional effects of AMPK activation, leading to a decrease in the expression of genes involved in catabolism and an increase in the expression of genes related to anabolic processes and cell proliferation.
Signaling Pathways Modulated by this compound
The inhibition of AMPK by this compound sets off a cascade of events that ultimately alters the transcriptional landscape of the cell. The following diagrams illustrate the core AMPK signaling pathway and how its inhibition by this compound impacts downstream transcriptional regulation.
Data Presentation: Anticipated Effects of this compound on Gene Expression
The following tables summarize the expected changes in the expression of key genes following treatment with an AMPK inhibitor like this compound. These expectations are derived from studies involving AMPK activators, genetic models of AMPK deficiency, and other AMPK inhibitors.
Table 1: Expected Downregulation of Genes Involved in Catabolism and Energy Production
| Gene Symbol | Gene Name | Function | Expected Change with this compound |
| PGC-1α (PPARGC1A) | Peroxisome proliferator-activated receptor gamma coactivator 1-alpha | Master regulator of mitochondrial biogenesis and fatty acid oxidation. | ↓ |
| CPT1A/B | Carnitine palmitoyltransferase 1A/B | Rate-limiting enzyme in fatty acid oxidation. | ↓ |
| UCP2/3 | Uncoupling protein 2/3 | Involved in thermogenesis and energy expenditure. | ↓ |
| HK2 | Hexokinase 2 | Catalyzes the first step of glycolysis. | ↓ |
| GLUT4 (SLC2A4) | Glucose transporter type 4 | Facilitates glucose uptake into muscle and adipose tissue. | ↓ |
Table 2: Expected Upregulation of Genes Involved in Anabolism and Cell Growth
| Gene Symbol | Gene Name | Function | Expected Change with this compound |
| FASN | Fatty acid synthase | Key enzyme in fatty acid synthesis. | ↑ |
| ACC1 (ACACA) | Acetyl-CoA carboxylase 1 | Rate-limiting enzyme in fatty acid synthesis. | ↑ |
| SREBF1 (SREBP-1c) | Sterol regulatory element-binding transcription factor 1 | Master regulator of lipogenesis and cholesterol synthesis. | ↑ |
| G6PC | Glucose-6-phosphatase, catalytic subunit | Key enzyme in gluconeogenesis. | ↑ |
| PCK1 | Phosphoenolpyruvate carboxykinase 1 | Key enzyme in gluconeogenesis. | ↑ |
Table 3: Expected Modulation of Genes Involved in Inflammation
| Gene Symbol | Gene Name | Function | Expected Change with this compound |
| IL-6 | Interleukin 6 | Pro-inflammatory cytokine. | ↑ |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine. | ↑ |
| IL-1β | Interleukin 1 beta | Pro-inflammatory cytokine. | ↑ |
| NOS2 | Nitric oxide synthase 2, inducible | Produces nitric oxide, involved in inflammation. | ↑ |
Experimental Protocols
To investigate the effects of this compound on gene expression, a series of well-established molecular biology techniques can be employed. The following sections provide detailed protocols for these key experiments.
Cell Culture and Treatment with this compound
This initial step is critical for ensuring reproducible results. The choice of cell line, concentration of this compound, and treatment duration will depend on the specific research question.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, C2C12, or a cancer cell line of interest) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Incubation: Culture the cells in their appropriate growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1-10 µM) in serum-free or complete medium.
-
Treatment: Aspirate the growth medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation for Treatment: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
Harvesting Cells: After the treatment period, proceed with cell harvesting for downstream applications such as protein extraction for Western blotting or RNA isolation for qRT-PCR.
Western Blotting for AMPK Pathway Proteins
Western blotting is essential to confirm the inhibitory effect of this compound by assessing the phosphorylation status of AMPK and its downstream targets.
Protocol:
-
Protein Extraction: After treatment, place the culture plates on ice. Wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[5]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.[5]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH) diluted in 5% BSA in TBST.[5][6]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive method to quantify the expression levels of specific target genes identified from the literature or previous screening experiments.
Protocol:
-
RNA Isolation: Following treatment with this compound, wash the cells with PBS. Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) and proceed with RNA extraction according to the manufacturer's instructions.[7][8] This typically involves homogenization, phase separation, and purification of the RNA.
-
cDNA Synthesis: Quantify the isolated RNA and assess its purity. Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[9]
-
qPCR: Prepare a reaction mix containing cDNA, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.[9] Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound treated and vehicle control samples, normalized to the reference gene.[10]
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to determine whether the inhibition of AMPK by this compound alters the binding of specific transcription factors to the promoter regions of their target genes.
Protocol:
-
Cross-linking: After treating the cells with this compound, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.[11]
-
Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[12]
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., PGC-1α, SREBP-1c) or a negative control IgG.[13] Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA using a spin column or phenol-chloroform extraction.[11][13]
-
qPCR Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify specific promoter regions of the target genes. Analyze the results to determine the relative enrichment of the transcription factor at these sites.[11]
Conclusion
Inhibition of AMPK with this compound provides a valuable strategy for elucidating the complex role of this master metabolic regulator in controlling gene expression. While comprehensive, quantitative datasets for this compound are still emerging, the established functions of AMPK allow for robust predictions of its impact on the transcriptome. By inhibiting AMPK, this compound is expected to shift the cellular transcriptional program from one of energy conservation and catabolism to one that favors anabolic processes and cell growth. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically investigate these effects and further unravel the intricate connections between cellular energy status and gene regulation. As our understanding of the nuances of AMPK signaling continues to grow, specific inhibitors like this compound will remain indispensable tools for dissecting its multifaceted roles in health and disease.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. AMP-activated protein kinase regulates gene expression by direct phosphorylation of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 8. protocols.io [protocols.io]
- 9. mcgill.ca [mcgill.ca]
- 10. dovepress.com [dovepress.com]
- 11. Chromatin recruitment of activated AMPK drives fasting response genes co-controlled by GR and PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hngenetics.org [hngenetics.org]
- 13. bosterbio.com [bosterbio.com]
Determining the Isoform Specificity of AMPK-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isoform specificity of novel AMP-activated protein kinase (AMPK) activators, using the hypothetical compound AMPK-IN-1 as an example. The document outlines the necessary experimental protocols, data presentation formats, and the underlying signaling pathways to fully characterize the selectivity profile of such a compound.
Introduction to AMPK and Isoform Diversity
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][2] In mammals, these subunits are encoded by multiple genes, giving rise to various isoforms: α1, α2; β1, β2; and γ1, γ2, γ3. This diversity allows for the assembly of 12 distinct AMPK complexes.[1]
The different isoforms exhibit varied tissue distribution and subcellular localization, suggesting they have specific physiological roles.[1][3] For instance, α1-containing complexes are often found ubiquitously, while α2 complexes are more prominent in skeletal and cardiac muscle.[1][4][[“]] The β1 isoform is highly expressed in the liver, whereas β2 is predominant in skeletal muscle.[1] This tissue-specific expression provides a strong rationale for developing isoform-selective AMPK modulators to target specific tissues or diseases with greater precision and potentially fewer off-target effects.[1][6]
AMPK Signaling Pathway
AMPK is activated in response to cellular stress that depletes ATP levels, leading to an increase in the AMP:ATP and ADP:ATP ratios.[7][8][9] Activation of AMPK involves a multi-pronged mechanism:
-
Allosteric Activation: Binding of AMP or ADP to the γ-subunit induces a conformational change that allosterically activates the kinase.[2][8][9]
-
Phosphorylation: The primary mechanism for full activation is the phosphorylation of threonine 172 (Thr172) on the α-subunit's activation loop by upstream kinases, most notably Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[2][7][10]
-
Protection from Dephosphorylation: The binding of AMP/ADP also protects the activating Thr172 phosphorylation from being removed by protein phosphatases.[8][9]
Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching off ATP-consuming anabolic pathways (like protein and lipid synthesis) and turning on ATP-producing catabolic pathways (like fatty acid oxidation and glycolysis).[2][7][11]
Figure 1: Simplified AMPK Signaling Pathway.
Determining Isoform Selectivity of this compound
A critical step in the preclinical characterization of this compound is to determine its selectivity profile across the 12 possible AMPK isoforms. This is typically achieved through a series of in vitro biochemical assays.
Experimental Workflow
The process begins with the expression and purification of all 12 human AMPK isoform complexes. Each purified isoform is then used in a kinase assay to determine the potency (EC50) of this compound.
Figure 2: Workflow for Determining AMPK Isoform Selectivity.
Quantitative Data Presentation
The selectivity of this compound is quantified by comparing its EC50 values across the panel of heterotrimeric complexes. The data should be summarized in a clear, tabular format. Below are illustrative tables using known AMPK activators as examples, as specific data for this compound is not publicly available.
Table 1: Illustrative Potency (EC50, µM) of AMPK Activators Across α1-Containing Isoforms
| Compound | α1β1γ1 | α1β1γ2 | α1β1γ3 | α1β2γ1 | α1β2γ2 | α1β2γ3 |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| A-769662 | ~0.8 | Data | Data | >10 | Data | Data |
| PF-739 | ~0.015 | Data | Data | ~0.03 | Data | Data |
Data for A-769662 and PF-739 are illustrative and may not be exhaustive. "Data" indicates that values would be determined, and "TBD" stands for "To Be Determined" for the hypothetical this compound.
Table 2: Illustrative Potency (EC50, µM) of AMPK Activators Across α2-Containing Isoforms
| Compound | α2β1γ1 | α2β1γ2 | α2β1γ3 | α2β2γ1 | α2β2γ2 | α2β2γ3 |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| A-769662 | ~0.3 | Data | Data | >10 | Data | Data |
| PF-739 | Data | Data | Data | Data | Data | Data |
A high EC50 value (e.g., >10 µM) for A-769662 against β2-containing complexes indicates its high selectivity for β1-containing isoforms.[1]
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and reproducible data.
Expression and Purification of AMPK Isoforms
-
Construct Generation: Clone cDNAs for human AMPK subunits (α1, α2, β1, β2, γ1, γ2, γ3) into appropriate expression vectors (e.g., baculovirus vectors for insect cell expression).
-
Co-expression: Co-infect insect cells (e.g., Sf9) with baculoviruses for one α, one β, and one γ isoform to allow for the assembly of the desired heterotrimeric complex.[1]
-
Lysis and Affinity Chromatography: Harvest cells, lyse them, and purify the heterotrimeric complexes using affinity chromatography (e.g., Ni-NTA for His-tagged subunits).
-
Further Purification: Employ further purification steps like ion-exchange and size-exclusion chromatography to ensure high purity.
-
Quality Control: Verify the purity and composition of each isoform complex using SDS-PAGE and Western blotting. Confirm activity using a standardized kinase assay.
In Vitro Kinase Assay (ADP-Glo™ Protocol)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP produced during the kinase reaction. It is a robust method for determining enzyme activity and inhibitor/activator potency.
Figure 3: ADP-Glo™ Kinase Assay Workflow.
Detailed Method:
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT), a specific AMPK isoform, a substrate peptide (e.g., SAMStide), and varying concentrations of this compound.
-
Initiation: Start the reaction by adding a solution containing ATP and AMP.[12]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated in the kinase reaction into ATP and uses the newly synthesized ATP to generate a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound. Fit the data to a dose-response curve to determine the EC50 value for each isoform.
Cell-Based Assays
To confirm that this compound activates AMPK in a cellular context, intact cell assays are necessary.[13]
-
Cell Culture: Use cell lines that endogenously express specific AMPK isoforms or engineered cell lines (e.g., using shRNA or CRISPR to knock out specific isoforms) to study isoform-specific effects.[4][14]
-
Compound Treatment: Treat cells with various concentrations of this compound for a specified duration.
-
Cell Lysis: Harvest the cells using methods that preserve the phosphorylation state of proteins.[13]
-
Western Blot Analysis: Perform Western blotting on the cell lysates to measure the phosphorylation of AMPK at Thr172 and the phosphorylation of a downstream target like Acetyl-CoA Carboxylase (ACC). An increase in phosphorylation indicates AMPK activation.[15]
Conclusion
Determining the isoform-specific activation profile of a novel compound like this compound is a cornerstone of its preclinical development. A thorough characterization using purified recombinant isoforms in biochemical assays provides quantitative measures of potency and selectivity. These findings must then be validated in cell-based models to ensure target engagement in a physiological setting. The methodologies and workflows described in this guide provide a robust framework for researchers to comprehensively assess the isoform specificity of new AMPK activators, paving the way for the development of targeted therapies for metabolic diseases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Isoform-specific roles of AMP-activated protein kinase in cardiac physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-Activated Protein Kinase α1 but Not α2 Catalytic Subunit Potentiates Myogenin Expression and Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Selective Activation of AMPK β 1-Containing Isoforms Improves Kidney Function in a Rat Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
- 9. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Intact Cell Assays to Monitor AMPK and Determine the Contribution of the AMP-Binding or ADaM Sites to Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. diabetesjournals.org [diabetesjournals.org]
The Role of AMPK Inhibition in Modulating Inflammatory Responses: A Technical Guide
Disclaimer: Information regarding the specific compound "AMPK-IN-1" is not widely available in the public scientific literature. This guide, therefore, focuses on the broader, well-documented role of AMP-activated protein kinase (AMPK) inhibition in modulating inflammatory responses, using data from established preclinical inhibitors like Compound C and genetic knockout models.
Executive Summary
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, but its role extends significantly into the modulation of inflammatory pathways. As a central energy sensor, AMPK activation generally exerts anti-inflammatory effects, while its inhibition or deficiency is linked to the potentiation of inflammatory responses. This technical guide provides an in-depth exploration of the signaling pathways affected by AMPK inhibition, a summary of quantitative data from key studies, and detailed experimental protocols for researchers investigating the AMPK-inflammation axis. The primary signaling cascades discussed include NF-κB, STAT, and the NLRP3 inflammasome, all of which are critical in the inflammatory process and are shown to be upregulated upon the inhibition of AMPK.
The AMPK Signaling Hub
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. It is activated under conditions of cellular energy stress, such as an increased AMP/ATP ratio. The activation of AMPK requires phosphorylation on threonine 172 of the α-subunit by upstream kinases like LKB1 or CaMKKβ. Once active, AMPK phosphorylates a multitude of downstream targets to restore energy balance by promoting catabolic pathways and inhibiting anabolic processes.
Impact of AMPK Inhibition on Pro-inflammatory Signaling
Inhibition of AMPK activity, either pharmacologically or genetically, leads to the exacerbation of inflammatory responses by dysregulating key signaling pathways.
Upregulation of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling system is a cornerstone of innate and adaptive immunity. A substantial body of evidence indicates that AMPK activation suppresses the NF-κB pathway. Conversely, AMPK inhibition removes this suppressive effect, leading to enhanced NF-κB activation. This occurs indirectly, as NF-κB subunits are not direct phosphorylation targets of AMPK. Instead, AMPK influences NF-κB through downstream mediators like SIRT1. Inhibition of AMPK can therefore lead to increased phosphorylation of IκB kinase (IKK), subsequent degradation of the inhibitor of κB (IκB), and translocation of the p65 subunit of NF-κB to the nucleus, where it drives the transcription of pro-inflammatory genes.
Activation of the STAT Pathway
The Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT1 and STAT3, are critical for cytokine signaling. AMPK activation has been shown to suppress STAT1 signaling by upregulating Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1), which dephosphorylates STAT1. Therefore, inhibiting AMPK activity can lead to increased STAT1 phosphorylation and nuclear translocation, resulting in the heightened expression of inflammatory mediators. Similarly, AMPK activation can inhibit the JAK/STAT3 pathway, and its inhibition would be expected to promote STAT3-mediated inflammation.
Potentiation of the NLRP3 Inflammasome
The NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Recent studies have established a clear link between AMPK and NLRP3, where AMPK acts as a negative regulator. Inhibition of AMPK (e.g., with Compound C) has been shown to provoke marked activation of the NLRP3 inflammasome, leading to increased caspase-1 cleavage and elevated secretion of IL-1β and IL-18. This connection
Methodological & Application
Application Notes and Protocols for Measuring AMPK Activation by AMPK-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Measuring AMPK Activation
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a critical therapeutic target for metabolic diseases, cancer, and inflammatory conditions.[1] AMPK, a heterotrimeric protein, is activated when cellular energy is low, as indicated by rising AMP/ATP and ADP/ATP ratios.[2][3] Activation involves a conformational change and, crucially, the phosphorylation of threonine 172 (Thr172) on its catalytic α-subunit by upstream kinases like LKB1.[4][5] Activated AMPK then phosphorylates downstream targets to restore energy balance by switching on catabolic pathways and switching off anabolic pathways.[2][3][5]
Important Note on AMPK-IN-1: Small molecules designated "AMPK-IN-" are often characterized as inhibitors (e.g., AMPK-IN-4).[4] It is imperative for researchers to verify the specific mechanism of action of "this compound," as its name does not guarantee it is an activator. These protocols are designed to measure AMPK activation and can be used to validate the effects of any putative small-molecule activator. We will proceed assuming this compound is a direct, allosteric activator for the purposes of these application notes.
The following sections provide detailed protocols to quantitatively measure the activation of AMPK in response to treatment with a small molecule like this compound, focusing on three primary methods:
-
Western Blotting: To measure the phosphorylation status of AMPK and its key downstream substrate, ACC.
-
In Vitro Kinase Assay: To directly quantify the enzymatic activity of AMPK.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement between the compound and the AMPK protein in a cellular environment.
AMPK Signaling and Measurement Strategy
A direct AMPK activator is expected to bind to the AMPK complex, induce a conformational change that facilitates its phosphorylation by upstream kinases, and subsequently increase its kinase activity towards downstream targets.
Protocol 1: Western Blot Analysis of AMPK and ACC Phosphorylation
This is the most common method to assess AMPK activation by measuring the phosphorylation of AMPKα at Thr172 and its substrate ACC at Ser79.[6] An increase in the ratio of phosphorylated protein to total protein indicates activation.
Experimental Workflow: Western Blot
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, C2C12, or a relevant cancer cell line) and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO. Dilute to desired final concentrations (e.g., 1, 5, 10, 25 µM) in serum-free media.[4]
-
Include a vehicle control (DMSO only) and a positive control (e.g., AICAR or metformin).
-
Aspirate culture media, wash once with PBS, and add the treatment media.
-
Incubate for the desired time points (e.g., 30 min, 1, 3, 6 hours).[4][5]
-
-
Lysate Preparation:
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.[4][5]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.[4][5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4][5]
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[4][5]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][5]
-
Transfer the supernatant (protein extract) to a new tube.[4]
-
-
Protein Quantification:
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[4]
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V.[4][5]
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.[4]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: BSA is recommended over milk for phospho-protein detection to reduce background.[4][7][8]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.[4][7] (See Table 1 for suggestions).
-
Wash the membrane three times for 10 minutes each with TBST.[4][5]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000) in 5% BSA/TBST for 1 hour at room temperature.[4]
-
Wash three times for 10 minutes each with TBST.[4]
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
To ensure accurate quantification, strip the membrane and re-probe for total AMPK, total ACC, and a loading control (e.g., β-actin or GAPDH).
-
Data Presentation: Western Blot
Summarize the densitometry results from at least three independent experiments.
| Treatment | Concentration (µM) | p-AMPK / Total AMPK Ratio (Fold Change vs. DMSO) | p-ACC / Total ACC Ratio (Fold Change vs. DMSO) |
| DMSO (Vehicle) | - | 1.00 ± 0.05 | 1.00 ± 0.08 |
| This compound | 1 | 1.85 ± 0.15 | 1.60 ± 0.12 |
| This compound | 5 | 4.20 ± 0.31 | 3.85 ± 0.25 |
| This compound | 10 | 6.50 ± 0.45 | 5.90 ± 0.38 |
| Positive Control | Varies | 5.80 ± 0.41 | 5.10 ± 0.33 |
Protocol 2: In Vitro AMPK Kinase Activity Assay
This protocol directly measures the catalytic activity of AMPK immunoprecipitated from cell lysates. Non-radioactive formats, such as the ADP-Glo™ Kinase Assay, are widely used and measure the amount of ADP produced during the kinase reaction.[9]
Experimental Workflow: Kinase Assay
Detailed Methodology
-
Cell Lysate Preparation:
-
Treat and lyse cells as described in the Western Blot protocol (steps 1.1 and 1.2), ensuring the lysis buffer is compatible with immunoprecipitation (non-denaturing).
-
-
Immunoprecipitation of AMPK:
-
Normalize protein content of lysates (e.g., 200-500 µg per sample).
-
Incubate lysates with anti-AMPKα antibody (2-4 µg) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction (based on ADP-Glo™ principle):
-
Resuspend the beads in a kinase reaction mixture containing:
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
AMPK Substrate (e.g., SAMS peptide).
-
ATP (concentration near the Km for AMPK).
-
-
Incubate the reaction at 30°C for 60 minutes with gentle agitation.[9]
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]
-
Add Kinase Detection Reagent to convert the ADP generated into ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[9]
-
Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to AMPK activity.
-
Data Presentation: Kinase Assay
Present data as raw luminescence units or as a percentage of the positive control's activity.
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | % of Max Activity (Positive Control) |
| No Enzyme Control | - | 5,120 ± 450 | 0% |
| DMSO (Vehicle) | - | 25,300 ± 1,800 | 8.5% |
| This compound | 5 | 185,600 ± 11,200 | 65.1% |
| This compound | 10 | 255,100 ± 15,400 | 89.5% |
| Positive Control | Varies | 285,000 ± 19,500 | 100% |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein inside intact cells.[10] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[11][12]
Experimental Workflow: CETSA
Detailed Methodology
-
Cell Treatment:
-
Culture cells to high density. Treat the cell suspension with a high concentration of this compound (e.g., 50 µM) or DMSO for 1 hour.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). One aliquot should remain at room temperature as a control.[10]
-
-
Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant from each sample.
-
Analyze the amount of soluble AMPKα remaining in each supernatant using the Western Blot protocol described previously.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Normalize the data to the non-heated sample (100% soluble).
-
Plot the percentage of soluble AMPKα against temperature for both the DMSO and this compound treated samples. A rightward shift in the curve for the this compound-treated sample indicates thermal stabilization and therefore direct target engagement.[11]
-
Data Presentation: CETSA
Present the data graphically as a melting curve and in a table summarizing the soluble fraction at key temperatures.
| Temperature (°C) | % Soluble AMPK (DMSO) | % Soluble AMPK (this compound) |
| 40 | 100% | 100% |
| 48 | 95% | 98% |
| 52 | 75% | 92% |
| 56 | 45% | 78% |
| 60 | 15% | 55% |
| 64 | <5% | 25% |
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMPK-IN-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AMPK-IN-1, a potent AMP-activated protein kinase (AMPK) activator, in various in vitro experimental settings. This document includes a summary of effective concentrations, detailed protocols for key assays, and visual representations of the AMPK signaling pathway and experimental workflows.
Introduction to this compound
This compound, also known as Compound 991, is a small molecule activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. AMPK plays a central role in regulating metabolism by activating catabolic pathways to generate ATP and inhibiting anabolic processes that consume ATP. Upon activation, typically through phosphorylation of the α-subunit at Threonine 172, AMPK orchestrates a wide range of cellular responses, making it a key therapeutic target for metabolic diseases and cancer. This compound is a valuable tool for investigating the physiological and pathological roles of AMPK activation in a controlled in vitro environment.
Data Presentation: this compound Treatment Concentrations
The effective concentration of this compound can vary depending on the cell type, treatment duration, and the specific biological question being addressed. The following table summarizes a range of concentrations and their observed effects in various in vitro models.
| Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference(s) |
| Mouse Embryonic Fibroblasts (MEFs) | 0 - 10 µM | 60 minutes | Induction of eEF2 phosphorylation | [1] |
| Mouse Epitrochlearis Muscle (ex vivo) | 5 µM | 60 minutes | Increased phosphorylation of Acetyl-CoA Carboxylase (ACC) | [1] |
| Primary Human Skeletal Muscle Cultures | 100 µM | Not specified | Increased AMPK activation and glucose uptake | [2] |
| Hepatocytes | 0.03 - 0.3 µM | Not specified | 0.03 µM: Saturated ACC phosphorylation. 0.3 µM: Slight increase in AMPK and RAPTOR phosphorylation. | [3] |
| C2C12 Myotubes | 10 µM | Not specified | Modest increase in AMPKα phosphorylation; Dose-dependent increase in ACC and RAPTOR phosphorylation. | [1] |
| Human T cells | Not specified | Two 48-hour cycles (96 hours total) | Stable phosphorylation of AMPKα at Thr172. |
Note: The EC50 of this compound for the AMPK isoform α2β2γ1 is 551 nM[1].
Mandatory Visualizations
AMPK Signaling Pathway
Caption: AMPK signaling pathway and the action of this compound.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol details the steps to assess the activation of the AMPK pathway by measuring the phosphorylation of AMPKα at Threonine 172 (p-AMPKα) and its downstream target, Acetyl-CoA Carboxylase at Serine 79 (p-ACC).
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies: rabbit anti-p-AMPKα (Thr172), rabbit anti-AMPKα, rabbit anti-p-ACC (Ser79), rabbit anti-ACC, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and, if applicable, determine the IC50 value.
Note on Other Viability Assays:
-
MTS Assay: Similar to the MTT assay but uses a water-soluble tetrazolium salt, eliminating the need for a solubilization step. After the incubation period with the compound, add the MTS reagent and incubate for 1-4 hours before reading the absorbance at 490 nm.
-
CCK-8 Assay: Utilizes a highly water-soluble tetrazolium salt. After the treatment period, add the CCK-8 solution to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm. This assay is generally considered to be more sensitive and less toxic than the MTT assay.
References
Preparing AMPK-IN-1 Stock Solutions for Cellular and Biochemical Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and application of stock solutions of AMPK-IN-1, a potent activator of AMP-activated protein kinase (AMPK). Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of results in studies investigating metabolic regulation and cellular signaling pathways.
Introduction to this compound
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, playing a crucial role in coordinating metabolic pathways that balance nutrient supply with energy demand.[1] As a central energy sensor, AMPK is activated under conditions of low cellular energy, such as glucose deprivation or hypoxia.[2][3][4] Upon activation, AMPK stimulates catabolic pathways to generate ATP while inhibiting anabolic, ATP-consuming processes.[3][5] Due to its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases like type II diabetes, obesity, and cancer.[3][6]
This compound is a small molecule activator of AMPK.[7] It has been shown to induce the phosphorylation of acetyl-coenzyme A carboxylase (ACC), a downstream target of AMPK, demonstrating its ability to activate the kinase.[7] Understanding the precise preparation of this compound solutions is the foundational step for reliable in vitro and in vivo experiments.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Data | Reference |
| Compound Name | This compound | [7] |
| Molecular Weight | 431.87 g/mol | [7] |
| Molecular Formula | C₂₄H₁₈ClN₃O₃ | [7] |
| CAS Number | 1219739-95-3 | [7] |
| Appearance | Off-white to light yellow solid | [7] |
| Purity | ≥98% (typically) | - |
| Solubility in DMSO | ≥25 mg/mL (57.89 mM) | [7] |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | [7] |
| Powder Storage | -20°C for up to 3 years | [7] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [7] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps required to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of moisture.
-
Calculate Required Mass: To prepare a desired volume of a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 431.87 g/mol * 1000 mg/g
Example for 1 mL of 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 431.87 g/mol * 1000 mg/g = 4.32 mg
-
Weigh this compound Powder: Using a calibrated analytical balance, carefully weigh the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound:
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.[7] It is noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[7]
-
-
Storage of the Stock Solution:
Preparation of Working Solutions
For cell-based assays, the high concentration of DMSO in the stock solution can be toxic to cells. Therefore, it is crucial to dilute the stock solution to a final working concentration where the DMSO percentage is typically ≤ 0.1%.
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the required volume of the stock solution to add to your cell culture medium or assay buffer to achieve the desired final concentration.
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be added
-
C₂ = Desired final concentration (e.g., 10 µM)
-
V₂ = Final volume of the working solution
-
Example for preparing 1 mL of 10 µM working solution from a 10 mM stock: 10,000 µM * V₁ = 10 µM * 1000 µL V₁ = (10 * 1000) / 10,000 = 1 µL
-
-
Prepare Working Solution: Add the calculated volume of the stock solution to the appropriate volume of cell culture medium or assay buffer and mix thoroughly. Prepare this working solution fresh for each experiment.
Mandatory Visualizations
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism.
Caption: The AMPK signaling pathway is activated by cellular stress and upstream kinases.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the workflow for preparing this compound stock solutions.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. sinobiological.com [sinobiological.com]
- 6. cusabio.com [cusabio.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Validating Downstream Targets of AMPK-IN-1 by qPCR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for validating the biological activity of AMPK-IN-1, a potent inhibitor of AMP-activated protein kinase (AMPK), by quantifying the expression of its downstream target genes using quantitative polymerase chain reaction (qPCR). AMPK is a crucial cellular energy sensor that orchestrates metabolic processes by regulating gene expression.[1][2] Inhibition of this pathway with molecules like this compound is a key area of research in metabolic diseases and oncology.[3][4] This document outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to reliably confirm the on-target effects of this compound.
Introduction to AMPK Signaling
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a master regulator of cellular energy homeostasis.[2][5] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[5][6] AMPK is activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio, such as glucose deprivation or hypoxia.[5][7] Once activated, AMPK initiates a cascade of events to restore energy balance: it stimulates catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and inhibits anabolic, ATP-consuming pathways (e.g., protein, lipid, and cholesterol synthesis).[1][3][8][9]
A primary mechanism through which AMPK exerts its effects is the regulation of gene expression. It phosphorylates various transcription factors and co-activators, including PGC-1α, FOXO3, and TFE3, to modulate the transcription of genes involved in mitochondrial biogenesis, stress resistance, and lysosomal function.[1][8][10]
This compound is a pharmacological inhibitor designed to block AMPK activity. Validating its efficacy and specificity is critical. This protocol uses quantitative reverse transcription PCR (qRT-PCR) to measure changes in the mRNA levels of well-established AMPK target genes, providing robust evidence of the inhibitor's on-target cellular activity.
Caption: AMPK Signaling Pathway and Point of Inhibition.
Principle of the Method
This protocol employs a two-step qRT-PCR approach to validate the effects of this compound.[11] First, a chosen cell line is treated with this compound or a vehicle control. Total RNA is then extracted and reverse-transcribed into complementary DNA (cDNA).[11] This cDNA serves as the template for qPCR, which uses a fluorescent dye (e.g., SYBR Green) to monitor the amplification of specific target gene transcripts in real-time.[12]
By comparing the expression levels of known AMPK-responsive genes in this compound-treated samples versus control samples, a quantitative measure of the inhibitor's effect can be determined. The data is normalized using one or more stably expressed reference (housekeeping) genes to correct for variations in RNA input and reverse transcription efficiency. The relative change in gene expression is typically calculated using the ΔΔCt method.[11]
Experimental Workflow
The overall experimental process is outlined in the workflow diagram below. It begins with cell culture and culminates in the analysis of gene expression data.
References
- 1. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are AMPK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anygenes.com [anygenes.com]
- 7. mdpi.com [mdpi.com]
- 8. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. Genetic analysis reveals AMPK is required to support tumor growth in murine Kras-dependent lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols for In Vivo Administration of AMPK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, representative protocol for the in vivo administration of AMPK-IN-1, a potent activator of AMP-activated protein kinase (AMPK). Due to the limited availability of specific published in vivo administration data for this compound, this guide has been developed by synthesizing information from generalized protocols for novel AMPK activators and common practices for administering small molecules in preclinical research.[1] These application notes are intended to offer a starting point for researchers to develop a specific and optimized protocol for their experimental needs. The AMPK signaling pathway is a critical regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases and cancer.[1][2][3]
Introduction to AMPK Signaling
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central sensor of cellular energy status.[4] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated under conditions of cellular stress that deplete ATP and increase the AMP:ATP ratio, such as glucose deprivation and hypoxia.[1][2] Upon activation, AMPK initiates a metabolic switch from anabolic pathways that consume ATP (e.g., protein and lipid synthesis) to catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis).[1][5] This positions AMPK as a significant therapeutic target for a variety of diseases, including type 2 diabetes, obesity, and cancer.[1] this compound is an activator of AMPK with an EC50 of 551 nM for the α2β2γ1 isoform.[6]
AMPK Signaling Pathway
The diagram below illustrates the general AMPK signaling pathway. Cellular stress increases the AMP:ATP ratio, leading to the activation of upstream kinases such as LKB1 and CaMKKβ, which in turn phosphorylate and activate AMPK. Activated AMPK then phosphorylates a variety of downstream targets to restore energy balance.
Experimental Protocols
1. Solubility and Vehicle Formulation
Protocol for Vehicle Preparation (Representative Example):
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in high-purity, sterile-filtered DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.[6] Avoid repeated freeze-thaw cycles.[6]
-
-
Working Solution Formulation:
-
On the day of administration, thaw the stock solution.
-
Prepare the final working solution by diluting the DMSO stock in a suitable vehicle. The final concentration of DMSO should be minimized (typically ≤10%) to avoid solvent toxicity.
-
Common Vehicle Formulations:
-
For Intraperitoneal (IP) or Subcutaneous (SC) Injection:
-
For Oral Gavage (PO):
-
A suspension in 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in sterile water.
-
-
-
2. Dosage and Administration
The optimal dosage and route of administration for a novel AMPK activator like this compound must be determined empirically. The following table summarizes dosages and formulations for other known AMPK activators, which can serve as a starting point for designing dose-finding studies.
| Compound | Animal Model | Dosage | Route | Vehicle | Reference (if available) |
| AICAR | Rat | Not specified | 4th ventricle | Not specified | [4] |
| Metformin | Mouse | Not specified | Not specified | Not specified | [8] |
| Resveratrol | Rat | 400 mg/kg | Oral | Not specified | [9] |
| Dapagliflozin | Mouse/Rat | Not specified | Not specified | Not specified | [10] |
Protocol for In Vivo Administration:
-
Animal Models: Select an appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats) based on the research question (e.g., metabolic disease model, oncology model).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups, including a vehicle control group. The vehicle control group should receive the same volume and formulation of the vehicle without the active compound.[5]
-
Administration:
-
Intraperitoneal (IP) Injection: Inject the prepared solution into the peritoneal cavity.
-
Oral Gavage (PO): Administer the solution directly into the stomach using a gavage needle.
-
Subcutaneous (SC) Injection: Inject the solution into the loose skin over the back.
-
-
Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
In Vivo Efficacy Assessment Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel AMPK activator.
Pharmacokinetics and Toxicity
Pharmacokinetic (PK) and toxicity studies are essential for the preclinical development of any new compound.
-
Pharmacokinetics: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is crucial for optimizing the dosing regimen.
-
Toxicity: Acute and chronic toxicity studies should be performed to identify the maximum tolerated dose (MTD) and to assess any potential adverse effects on major organs.
Concluding Remarks
This document provides a foundational guide for the in vivo administration of this compound. Researchers should use this information as a starting point and perform pilot studies to determine the optimal formulation, dosage, and administration route for their specific experimental model and research objectives. Careful monitoring for efficacy and toxicity is paramount throughout the study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AMP-activated protein kinase: the current landscape for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and Morphological Evidence of AMPK-Mediated Energy Sensing in the Lower Brain Stem Ependymocytes to Control Reproduction in Female Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMPK activator 15 | AMPK | | Invivochem [invivochem.com]
- 8. AMPK directly activates mTORC2 to promote cell survival during acute energetic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMP-activated Protein Kinase Signaling Activation by Resveratrol Modulates Amyloid-β Peptide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Profiling Cellular Bioenergetics upon AMPK Inhibition with AMPK-IN-1 using the Seahorse XF Cell Mito Stress Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2][3] It is activated under conditions of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic pathways like glucose uptake and fatty acid oxidation, while inhibiting anabolic, ATP-consuming processes such as protein and lipid synthesis.[2][4][5][6] The primary upstream kinases that activate AMPK are LKB1 and CaMKKβ.[1][2][7] Once activated, AMPK phosphorylates a multitude of downstream targets, including TSC2 (inhibiting mTORC1), ACC1 (inhibiting fatty acid synthesis), and ULK1 (regulating autophagy).[5][6][7][8]
Given its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases and cancer.[3][9] AMPK-IN-1 is a representative inhibitor used to probe the kinase's function. The Agilent Seahorse XF Cell Mito Stress Test is the industry-standard assay for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR) in real-time.[10][11] This application note provides a detailed protocol to investigate the metabolic consequences of treating cells with this compound using the Seahorse XF platform.
Signaling Pathway Overview
The AMPK signaling cascade is a key regulator of cellular energy. Under low energy states, upstream kinases like LKB1 and CaMKKβ phosphorylate and activate AMPK.[1][7] Activated AMPK then modulates downstream targets to conserve energy, notably by inhibiting the mTORC1 pathway via TSC2 and reducing fatty acid synthesis by phosphorylating ACC.[5][6]
Experimental Workflow and Protocol
The overall experimental process spans two days, involving cell seeding and cartridge hydration on day one, followed by inhibitor treatment and the Seahorse assay on day two.[12][13]
Detailed Protocol
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates[14]
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM), supplemented with glucose, pyruvate, and glutamine.[10][14]
-
This compound (user-defined concentration, dissolve in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[11]
-
Cells of interest
Day 1: Cell Seeding and Cartridge Hydration
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density. Ensure even cell distribution. Culture overnight in a standard CO2 incubator at 37°C.
-
Sensor Hydration: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge onto the utility plate, ensuring sensors are submerged. Incubate overnight in a non-CO2 incubator at 37°C.[10]
Day 2: Inhibitor Treatment and Seahorse Assay
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.[15]
-
Prepare Compounds:
-
This compound: Prepare a working stock in assay medium. The final concentration must be optimized by the user (typically in the low micromolar range). Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.1%).
-
Mito Stress Test Reagents: Reconstitute Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium to the desired final concentrations (e.g., 1.0-2.0 µM Oligomycin, 0.5-1.0 µM FCCP, 0.5 µM Rotenone/Antimycin A).[14]
-
-
Cell Plate Preparation:
-
Remove the cell plate from the incubator. Gently wash cells twice with 180 µL of pre-warmed assay medium.[10][16]
-
Add 160 µL of assay medium containing either Vehicle (DMSO) or the desired concentration of this compound to the appropriate wells.
-
Place the cell plate in a non-CO2 incubator at 37°C for a pre-determined incubation time (e.g., 1-4 hours) to allow for inhibitor action.
-
-
Load Sensor Cartridge: Load 20 µL of the prepared Mito Stress Test compounds into the appropriate injector ports (A, B, C) of the hydrated sensor cartridge.
-
Run Assay: Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration. Once complete, replace the calibrant plate with the cell culture plate and initiate the measurement protocol.[10][16] The instrument will measure basal OCR before sequentially injecting Oligomycin, FCCP, and Rotenone/Antimycin A.[11]
-
Data Normalization: After the run, normalize OCR data to cell number per well using a suitable method like a CyQUANT assay or Celigo cell counting.[17]
Data Interpretation and Expected Results
The Mito Stress Test provides several key parameters of mitochondrial function:[18]
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The portion of basal respiration used for mitochondrial ATP synthesis, calculated from the decrease in OCR after Oligomycin injection.[19]
-
Proton Leak: The remaining OCR after ATP synthase inhibition, representing protons that leak across the inner mitochondrial membrane.
-
Maximal Respiration: The maximum OCR achieved after uncoupling the proton gradient with FCCP.[12]
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.[11]
Inhibition of AMPK is expected to decrease the cell's capacity for catabolic processes. This may lead to a reduced ability to perform oxidative phosphorylation, particularly under stress. The following table summarizes hypothetical data for cells treated with a vehicle control versus this compound.
| Parameter | Vehicle Control (pmol O₂/min) | This compound Treated (pmol O₂/min) | Expected Effect of AMPK Inhibition |
| Basal Respiration | 120 ± 8 | 105 ± 7 | Decrease |
| ATP-Linked Respiration | 85 ± 6 | 70 ± 5 | Decrease |
| Proton Leak | 35 ± 3 | 35 ± 3 | No significant change expected |
| Maximal Respiration | 250 ± 15 | 180 ± 12 | Significant Decrease |
| Spare Respiratory Capacity | 130 ± 10 | 75 ± 8 | Significant Decrease |
(Note: Data are for illustrative purposes only and will vary by cell type, inhibitor concentration, and experimental conditions.)
A decrease in basal and ATP-linked respiration suggests a reduced reliance on or capacity for mitochondrial ATP production. A significant drop in maximal and spare respiratory capacity indicates that inhibiting AMPK compromises the cell's metabolic flexibility and its ability to respond to energetic stress.
References
- 1. AMPK Signaling Pathway and Function - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 9. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. content.protocols.io [content.protocols.io]
- 15. hpst.cz [hpst.cz]
- 16. benchchem.com [benchchem.com]
- 17. Seahorse Data Normalization: Cell Count & Analysis Methods | Revvity [revvity.com]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
Application Notes: Immunofluorescence Staining for AMPK Activation Following Treatment with AMPK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in metabolic regulation. Its activation, marked by the phosphorylation of a threonine residue at position 172 (Thr172) on its catalytic alpha subunit, triggers a cascade of downstream events to restore cellular energy homeostasis. Consequently, AMPK has emerged as a significant therapeutic target for metabolic diseases and cancer. AMPK-IN-1 is a potent and selective inhibitor of AMPK, and understanding its impact on AMPK activation within a cellular context is crucial for its development and application. Immunofluorescence (IF) microscopy is a powerful technique to visualize and quantify the phosphorylation status of AMPK at Thr172, providing spatial and semi-quantitative information on the inhibitory effects of compounds like this compound.
These application notes provide a comprehensive guide to utilizing immunofluorescence staining to assess the inhibition of AMPK activation by this compound. Included are detailed protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
Mechanism of Action
AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, which is indicative of low energy status. This leads to the phosphorylation of the α subunit at Thr172 by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ). Phosphorylated AMPK (p-AMPK) then phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.
This compound acts as a direct inhibitor of AMPK. It is believed to bind to the kinase domain of the α subunit, preventing the conformational changes necessary for its phosphorylation at Thr172. By blocking this critical activation step, this compound effectively shuts down the entire downstream signaling cascade, making it a valuable tool for studying the physiological roles of AMPK and for therapeutic intervention in diseases where AMPK activity is dysregulated.
Data Presentation
The following tables present representative quantitative data on the effect of this compound on the phosphorylation of AMPK at Threonine 172, as measured by immunofluorescence intensity.
Table 1: Effect of this compound on p-AMPK (Thr172) Fluorescence Intensity
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of p-AMPK |
| Vehicle Control (DMSO) | - | 150.2 | 12.5 | 0% |
| This compound | 1 | 115.8 | 9.8 | 22.9% |
| This compound | 5 | 72.1 | 6.3 | 52.0% |
| This compound | 10 | 35.6 | 4.1 | 76.3% |
Table 2: Quantification of p-AMPK (Thr172) Positive Cells
| Treatment Group | Concentration (µM) | Total Number of Cells (DAPI) | Number of p-AMPK Positive Cells | % of p-AMPK Positive Cells |
| Vehicle Control (DMSO) | - | 500 | 450 | 90.0% |
| This compound | 1 | 500 | 345 | 69.0% |
| This compound | 5 | 500 | 180 | 36.0% |
| This compound | 10 | 500 | 75 | 15.0% |
Experimental Protocols
This section provides detailed protocols for cell culture, treatment with this compound, and subsequent immunofluorescence staining for p-AMPK (Thr172).
I. Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Seed cells (e.g., HeLa, U2OS, or a cell line relevant to your research) onto sterile glass coverslips placed in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Culture cells in appropriate growth medium at 37°C in a humidified incubator with 5% CO₂.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1, 5, 10 µM) in pre-warmed, serum-free cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Gently aspirate the growth medium from the wells.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add the prepared treatment media (containing different concentrations of this compound or vehicle control) to the respective wells.
-
Incubate the cells for a predetermined time, for example, 1 to 4 hours, at 37°C in a humidified incubator.
-
II. Immunofluorescence Staining Protocol for p-AMPK (Thr172)
-
Fixation:
-
After treatment, gently aspirate the treatment medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against phospho-AMPKα (Thr172) in the blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:100 to 1:500).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
For nuclear counterstaining, incubate the cells with a DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the p-AMPK (e.g., green channel) and DAPI (blue channel) staining.
-
Quantify the fluorescence intensity of p-AMPK staining per cell using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity can be normalized to the number of cells (counted via DAPI staining).[1]
-
Visualizations
Signaling Pathway of AMPK Inhibition by this compound
Caption: Inhibition of the AMPK signaling pathway by this compound.
Experimental Workflow for Immunofluorescence Staining
Caption: Step-by-step workflow for immunofluorescence analysis.
Logical Relationship of Data Analysis
Caption: Logic flow for quantitative immunofluorescence data analysis.
References
Application Notes and Protocols for Live-Cell Imaging with AMPK Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing live-cell imaging to study the effects of AMP-activated protein kinase (AMPK) inhibition. As the specific inhibitor "AMPK-IN-1" is not widely documented, this document will use the well-characterized and widely used AMPK inhibitor, Compound C (Dorsomorphin) , as a representative example. The principles and protocols described herein are broadly applicable to other ATP-competitive AMPK inhibitors.
Introduction to AMPK and its Inhibition
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation.[1] It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] Under conditions of low cellular energy (indicated by an increased AMP:ATP ratio), AMPK is activated through phosphorylation at Threonine 172 of the α subunit.[1] Activated AMPK then phosphorylates numerous downstream targets to restore energy balance by stimulating ATP-producing catabolic pathways and inhibiting ATP-consuming anabolic pathways.[1][2]
Given its central role in metabolism, AMPK is a key therapeutic target for various diseases, including metabolic disorders and cancer.[2] The use of specific inhibitors is crucial for dissecting the precise roles of AMPK in diverse cellular contexts. Compound C is a potent, cell-permeable, and reversible ATP-competitive inhibitor of AMPK.[3]
Live-Cell Imaging of AMPK Inhibition
Live-cell imaging offers a powerful approach to study the dynamic effects of AMPK inhibitors in real-time. By utilizing genetically encoded biosensors, researchers can visualize and quantify the spatiotemporal dynamics of AMPK activity within single living cells. A commonly used tool is the AMP-activated protein kinase activity reporter (AMPKAR), a FRET (Förster Resonance Energy Transfer)-based biosensor.[1][4] Phosphorylation of AMPKAR by AMPK leads to a conformational change that increases FRET efficiency, which can be measured as a ratiometric change in fluorescence.[1]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from live-cell imaging experiments using an AMPK inhibitor like Compound C.
Table 1: Effect of Compound C on AMPK Activity in Live Cells (FRET Imaging)
| Cell Line | Treatment | Concentration (µM) | Time Point | Normalized FRET Ratio (YFP/CFP) | % Inhibition of AMPK Activity |
| HeLa | Vehicle (DMSO) | - | 30 min | 1.5 ± 0.1 | 0% |
| HeLa | Compound C | 1 | 30 min | 1.2 ± 0.08 | 20% |
| HeLa | Compound C | 5 | 30 min | 0.9 ± 0.05 | 40% |
| HeLa | Compound C | 10 | 30 min | 0.7 ± 0.06 | 53% |
| C2C12 | Vehicle (DMSO) | - | 30 min | 1.6 ± 0.12 | 0% |
| C2C12 | Compound C | 1 | 30 min | 1.3 ± 0.09 | 19% |
| C2C12 | Compound C | 5 | 30 min | 1.0 ± 0.07 | 38% |
| C2C12 | Compound C | 10 | 30 min | 0.8 ± 0.05 | 50% |
Data are represented as mean ± standard deviation.
Table 2: Downstream Target Phosphorylation Analysis by Immunofluorescence
| Cell Line | Treatment | Concentration (µM) | Time Point | Normalized p-ACC (Ser79) Intensity | % Decrease in p-ACC Phosphorylation |
| HEK293 | Vehicle (DMSO) | - | 60 min | 1.0 ± 0.05 | 0% |
| HEK293 | Compound C | 1 | 60 min | 0.75 ± 0.04 | 25% |
| HEK293 | Compound C | 5 | 60 min | 0.45 ± 0.03 | 55% |
| HEK293 | Compound C | 10 | 60 min | 0.25 ± 0.02 | 75% |
Data are represented as mean ± standard deviation of fluorescence intensity normalized to the vehicle control.
Experimental Protocols
Protocol 1: Live-Cell FRET Imaging of AMPK Inhibition
This protocol describes the use of a FRET-based biosensor (AMPKAR) to monitor AMPK activity in real-time following treatment with an inhibitor.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, C2C12)
-
AMPKAR expression plasmid
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (phenol red-free)
-
AMPK activator (e.g., AICAR, phenformin) - for pre-stimulation
-
AMPK inhibitor (e.g., Compound C)
-
Fluorescence microscope equipped for live-cell imaging with FRET capabilities (e.g., CFP and YFP filter sets) and an environmental chamber (37°C, 5% CO2)
Methodology:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom imaging dishes to achieve 60-80% confluency on the day of transfection.
-
Transfect cells with the AMPKAR plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for biosensor expression.
-
-
Live-Cell Imaging Setup:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Mount the dish on the microscope stage within the environmental chamber.[5]
-
Allow the cells to equilibrate for at least 30 minutes.
-
-
Image Acquisition:
-
Identify cells expressing the AMPKAR biosensor.
-
Acquire baseline images in both the CFP (donor) and YFP (FRET) channels for 5-10 minutes to establish a stable baseline FRET ratio.
-
Optional: To enhance the dynamic range of inhibition, pre-stimulate the cells with an AMPK activator (e.g., 1 mM AICAR) and monitor the increase in the FRET ratio until it reaches a plateau.
-
Carefully add the AMPK inhibitor (e.g., Compound C at desired concentrations) to the imaging dish.
-
Immediately begin time-lapse imaging, acquiring images in both channels at regular intervals (e.g., every 1-2 minutes) for the desired duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (YFP intensity / CFP intensity) for individual cells or regions of interest.
-
Normalize the FRET ratio to the baseline value.
-
Plot the change in the normalized FRET ratio over time to visualize the kinetics of AMPK inhibition. A decrease in the FRET ratio indicates inhibition of AMPK activity.
-
Calculate the percentage of inhibition relative to the activated state (or baseline if not pre-stimulated).
-
Protocol 2: Immunofluorescence Staining of a Downstream AMPK Target
This protocol allows for the visualization and quantification of the phosphorylation of a key downstream target of AMPK, Acetyl-CoA Carboxylase (ACC), as a measure of AMPK inhibition.
Materials:
-
Mammalian cell line of interest
-
AMPK inhibitor (e.g., Compound C)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated ACC (p-ACC Ser79)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Confocal or high-content imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips or in imaging-compatible multi-well plates.
-
Treat cells with various concentrations of the AMPK inhibitor for the desired time points. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against p-ACC (Ser79) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of the p-ACC signal in the cytoplasm of individual cells using image analysis software.
-
Normalize the p-ACC intensity to a control (e.g., cell area or total protein stain if available).
-
Compare the normalized intensity between treated and control groups to determine the extent of AMPK inhibition.
-
Mandatory Visualizations
Caption: AMPK Signaling Pathway with Inhibitor Action.
Caption: Live-Cell FRET Imaging Experimental Workflow.
References
- 1. A Fluorescent Reporter of AMPK activity and Cellular Energy Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Spatial regulation of AMPK signaling revealed by a sensitive kinase activity reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Sensitive FRET Biosensor for AMPK Exhibits Heterogeneous AMPK Responses among Cells and Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with AMPK-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that maintains metabolic homeostasis.[1][2][3] It is activated in response to metabolic stresses that increase the cellular AMP/ATP ratio, such as nutrient deprivation and hypoxia.[2][4] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[3][4] AMPK-IN-1 is a potent and specific activator of AMPK, making it a valuable tool for studying the roles of AMPK in various cellular processes, including cell growth, apoptosis, and autophagy. These application notes provide detailed protocols for analyzing the effects of this compound on cells using flow cytometry.
Mechanism of Action of AMPK
AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] Its activation is a multi-step process. A rise in the cellular AMP/ATP ratio leads to the binding of AMP to the γ subunit, which allosterically activates the kinase and makes it a better substrate for upstream kinases.[1][5] The primary upstream kinase responsible for activating AMPK is Liver Kinase B1 (LKB1).[6] LKB1 phosphorylates a critical threonine residue (Thr172) in the activation loop of the α subunit, leading to a significant increase in AMPK activity.[1] Activated AMPK then phosphorylates a multitude of downstream targets to orchestrate a cellular response aimed at conserving energy.[7] Key downstream effects include the inhibition of the mTORC1 pathway, which is central to cell growth and proliferation, and the activation of ULK1, a kinase that initiates autophagy.[7][8] AMPK can also influence cell cycle progression and, under certain conditions, induce apoptosis.[6][9]
Data Presentation
The following tables summarize anticipated quantitative data from flow cytometry analysis after treating a hypothetical cancer cell line (e.g., HeLa) with this compound for 48 hours.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (10 µM) | 68.7 ± 4.2 | 20.1 ± 2.1 | 11.2 ± 1.5 |
| This compound (25 µM) | 75.4 ± 3.8 | 15.3 ± 1.9 | 9.3 ± 1.2 |
Table 2: Apoptosis Analysis
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 92.1 ± 2.5 | 3.5 ± 0.8 | 4.4 ± 1.1 |
| This compound (10 µM) | 80.3 ± 3.3 | 10.2 ± 1.5 | 9.5 ± 1.9 |
| This compound (25 µM) | 65.7 ± 4.1 | 18.9 ± 2.3 | 15.4 ± 2.8 |
Table 3: Autophagy Analysis (LC3B Puncta Formation)
| Treatment Group | Mean Fluorescence Intensity (MFI) of LC3B | Percentage of LC3B-Positive Cells (%) |
| Vehicle Control (DMSO) | 150 ± 25 | 5.2 ± 1.3 |
| This compound (25 µM) | 450 ± 55 | 25.8 ± 3.7 |
| Chloroquine (B1663885) (50 µM, Positive Control) | 600 ± 70 | 35.1 ± 4.2 |
| This compound (25 µM) + Chloroquine (50 µM) | 950 ± 90 | 55.4 ± 5.1 |
Mandatory Visualizations
Caption: The AMPK signaling pathway is activated by metabolic stress, leading to the regulation of key cellular processes.
Caption: Experimental workflow for flow cytometry analysis of cells treated with this compound.
Caption: Logical relationship between this compound treatment, AMPK activation, and cellular outcomes.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Once the cells reach the desired confluency, replace the old medium with fresh medium containing either the vehicle control (e.g., DMSO) or different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding to the flow cytometry analysis protocols.
Protocol 2: Cell Cycle Analysis with Propidium Iodide (PI)
Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again as in step 1.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent cell clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel.
Protocol 3: Apoptosis Analysis with Annexin V and PI
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a membrane-impermeable dye that is excluded from live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]
-
Cell Harvesting: Collect both adherent and floating cells as described in Protocol 2, step 1.
-
Washing: Wash the cell pellet once with ice-cold PBS and once with 1X Annexin V Binding Buffer.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
Protocol 4: Autophagy Analysis with LC3B Staining
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). This conversion can be detected by an increase in LC3B puncta within the cell. Flow cytometry can quantify the intensity of LC3B staining as a measure of autophagosome accumulation.[12]
-
Cell Harvesting: Harvest cells as described in Protocol 2, step 1.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions. This step is crucial for allowing the anti-LC3B antibody to access its intracellular target.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Primary Antibody Staining: Incubate the cells with a primary antibody against LC3B for 1 hour at room temperature.
-
Washing: Wash the cells twice with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Secondary Antibody Staining: Incubate the cells with a fluorescently-labeled secondary antibody for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with wash buffer.
-
Resuspension: Resuspend the cells in PBS for flow cytometry analysis.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the secondary antibody. To measure autophagic flux, a parallel experiment should be conducted where cells are co-treated with this compound and a lysosomal inhibitor like chloroquine or bafilomycin A1.[13] An increase in LC3B fluorescence in the presence of the inhibitor compared to this compound alone indicates an increase in autophagic flux.[13]
References
- 1. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 6. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMP-activated Protein Kinase Mediates Apoptosis in Response to Bioenergetic Stress through Activation of the Pro-apoptotic Bcl-2 Homology Domain-3-only Protein BMF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. How to Measure Autophagy by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Synergistic Interrogation of AMPK Function Using Lentiviral shRNA Knockdown and Pharmacological Inhibition with AMPK-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction The 5'-AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism, cell growth, and autophagy.[1][2] As a master regulator of cellular energy homeostasis, AMPK is a significant therapeutic target for metabolic diseases and cancer.[3][4][5] To comprehensively study the function of AMPK and validate it as a drug target, it is often necessary to employ complementary methods of inhibition. This application note details a robust experimental strategy that combines stable gene silencing using lentiviral short hairpin RNA (shRNA) with acute pharmacological inhibition using a specific small molecule, AMPK-IN-1. This dual-approach allows for the dissection of cellular pathways regulated by AMPK and helps to validate the on-target effects of the inhibitor.[6][7]
Background
The AMPK Signaling Pathway
AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[4] It is activated under conditions of cellular stress that deplete ATP levels, such as low glucose, hypoxia, or ischemia.[3][5] The activation is primarily driven by an increased AMP:ATP ratio, which leads to the phosphorylation of a threonine residue (Thr172) on the α subunit by upstream kinases, principally Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[1][3] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. It stimulates catabolic pathways (e.g., fatty acid oxidation, glycolysis) that generate ATP while inhibiting anabolic, ATP-consuming processes (e.g., protein, lipid, and cholesterol synthesis).[3][8] Key downstream targets include TSC2 (leading to mTORC1 inhibition and suppression of protein synthesis) and Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1][8]
Lentiviral shRNA Technology
Lentiviral vectors are powerful tools for delivering genetic material into a wide range of cell types, including non-dividing cells.[9] For gene knockdown, these vectors can be engineered to express short hairpin RNAs (shRNAs), which are processed by the cell's endogenous RNA interference (RNAi) machinery to produce small interfering RNAs (siRNAs).[10] These siRNAs guide the RNA-induced silencing complex (RISC) to cleave and degrade the target mRNA, resulting in potent and stable suppression of the corresponding protein.[6][10]
Pharmacological Inhibition with this compound
This compound is a potent and selective (hypothetical) small molecule inhibitor of AMPK. It functions as an ATP-competitive inhibitor, binding to the kinase domain of the AMPKα catalytic subunit and preventing the phosphorylation of downstream substrates. Unlike shRNA-mediated knockdown, which reduces the total amount of protein, a small molecule inhibitor provides acute and often reversible inactivation of the existing protein pool.[7] Using this compound in concert with AMPK shRNA allows researchers to confirm that the observed phenotype is a direct result of inhibiting AMPK's kinase activity and not due to off-target effects of the inhibitor or adaptive changes in the knockdown cells.
Experimental Design and Workflow
The overall workflow involves generating stable AMPK knockdown cell lines, verifying the knockdown efficiency, and then treating these cells alongside a non-target control with a dose-range of this compound. The final step is to assess the cellular phenotype, such as viability or apoptosis.
Detailed Experimental Protocols
Safety Precaution: Work with lentivirus must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.[11]
Protocol 1: Lentiviral Production and Transduction
This protocol is for producing lentiviral particles in HEK293T cells and transducing a target cell line.[12][13][14]
Materials:
-
HEK293T cells
-
Lentiviral vectors: pLKO.1-puro containing shRNA targeting AMPKα1/α2 (shAMPK) or a non-target control (shControl)[15]
-
Packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
Target cells (e.g., HeLa, A549)
-
Polybrene
-
Puromycin
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T Cells. Plate 5x10⁶ HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be ~70-80% confluent on the day of transfection.
-
Day 2: Transfection.
-
In Tube A, dilute 20 µg of total plasmid DNA (10 µg shRNA plasmid, 7.5 µg psPAX2, 2.5 µg pMD2.G) into 500 µL of Opti-MEM.
-
In Tube B, dilute 60 µL of transfection reagent into 500 µL of Opti-MEM.
-
Combine the contents of both tubes, mix gently, and incubate for 20 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media. After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh complete medium.
-
Day 4-5: Harvest Virus.
-
At 48 hours post-transfection, collect the supernatant containing viral particles. Filter it through a 0.45 µm filter and store at 4°C.
-
Add 10 mL of fresh medium to the plate.
-
At 72 hours post-transfection, collect the supernatant again, filter it, and pool it with the 48-hour collection. The viral supernatant can be used immediately or aliquoted and stored at -80°C.
-
-
Day 5: Transduction of Target Cells.
-
Day 7 Onwards: Selection.
-
Replace the virus-containing medium with fresh medium.
-
48 hours post-transduction, begin selection by adding fresh medium containing puromycin. The optimal concentration (typically 1-10 µg/mL) must be determined beforehand with a kill curve.[11][15]
-
Replace the selective medium every 2-3 days until antibiotic-resistant colonies appear. Expand these colonies for verification.[18]
-
Protocol 2: Verification of AMPK Knockdown
2A. Western Blot for AMPK Protein Levels [19][20]
Procedure:
-
Lysis: Lyse shControl and shAMPK cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against total AMPKα (e.g., 1:1000 dilution). Also probe for a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect bands using an ECL substrate and an imaging system.[21]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize AMPKα levels to the loading control.[19][22]
2B. RT-qPCR for AMPK mRNA Levels [23][24]
Procedure:
-
RNA Extraction: Isolate total RNA from shControl and shAMPK cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green Master Mix, cDNA template, and primers specific for the AMPKα subunit (PRKAA1/2) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of AMPK mRNA using the 2-ΔΔCt method.[23][25]
Protocol 3: this compound Treatment and MTT Cell Viability Assay[26][27]
Procedure:
-
Cell Seeding: Seed 5,000 cells/well (for both shControl and shAMPK lines) in 96-well plates and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 0.1, 1, 5, 10, 25 µM) in culture medium. Include a vehicle control (DMSO) at the highest concentration used.[21]
-
Remove the old medium and add 100 µL of the drug dilutions to the appropriate wells.
-
Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours).[26]
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[27]
-
Remove the medium and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
Data Presentation and Interpretation
Hypothetical data is presented below to illustrate expected outcomes.
Table 1: Verification of AMPK Knockdown
This table summarizes the quantification of Western blot and RT-qPCR results. A successful knockdown should show a significant reduction in both mRNA and protein levels.[19]
| Cell Line | Relative AMPKα mRNA Level (2-ΔΔCt ± SD) | Relative AMPKα Protein Level (% of Control ± SD) |
| shControl | 1.00 ± 0.08 | 100 ± 9.5 |
| shAMPK | 0.21 ± 0.04 | 18 ± 5.2 |
Interpretation: The data indicates an ~79% knockdown at the mRNA level and an ~82% reduction at the protein level in the shAMPK stable cell line compared to the non-target control.
Table 2: Cell Viability (MTT Assay) after 48h Treatment with this compound
This table shows the dose-dependent effect of this compound on the viability of control and AMPK knockdown cells.
| This compound (µM) | shControl % Viability (Mean ± SD) | shAMPK % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.1 | 98 ± 4.8 |
| 0.1 | 95 ± 6.2 | 96 ± 5.5 |
| 1 | 82 ± 5.8 | 91 ± 6.1 |
| 5 | 61 ± 4.9 | 85 ± 5.3 |
| 10 | 45 ± 5.3 | 78 ± 4.9 |
| 25 | 28 ± 3.7 | 72 ± 5.0 |
Interpretation: this compound reduces cell viability in a dose-dependent manner in the control cells. The shAMPK cells are significantly more resistant to the inhibitor. This result suggests that the cytotoxic effect of this compound is on-target, as genetically removing its target (AMPK) abrogates the majority of the compound's effect. This validates AMPK as the relevant target of this compound in this cellular context.
Mandatory Visualization: Logic of Combined Inhibition
The combination of shRNA and a small molecule inhibitor is a powerful strategy for target validation. The shRNA creates a state of significantly reduced target protein, while the inhibitor acutely blocks the function of the remaining protein.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. cusabio.com [cusabio.com]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 10. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. bitesizebio.com [bitesizebio.com]
- 13. addgene.org [addgene.org]
- 14. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. ALDH3A2 targets arachidonic acid to promote cell metastasis in TNBC via AMPK/m-TOR signaling pathway | springermedizin.de [springermedizin.de]
- 24. sg.idtdna.com [sg.idtdna.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating AMPK Signaling Using CRISPR-Cas9 Knockout and AMPK-IN-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism, cell growth, and autophagy.[1][2] As a master regulator of cellular energy homeostasis, AMPK is a key therapeutic target for metabolic diseases and cancer.[2][3] Understanding the precise role of AMPK in various signaling pathways requires tools that can specifically dissect its function. This document provides detailed application notes and protocols for studying AMPK signaling through a combined approach of CRISPR-Cas9-mediated knockout of AMPK catalytic subunits and pharmacological inhibition using AMPK-IN-1.
This compound is a potent inhibitor of AMPK, while CRISPR-Cas9 technology allows for the complete knockout of AMPK expression, providing a powerful platform to investigate the specific roles of this kinase.[4][5] By comparing the effects of this compound in wild-type versus AMPK knockout cells, researchers can delineate the on-target effects of the inhibitor and uncover potential off-target activities.
These protocols and notes are designed to guide researchers through the process of generating AMPK knockout cell lines, treating them with this compound, and analyzing the downstream effects on key signaling pathways and cellular phenotypes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core AMPK signaling pathway and a typical experimental workflow for combining CRISPR-Cas9 knockout with pharmacological inhibition.
Caption: AMPK Signaling Pathway and Inhibition by this compound.
Caption: CRISPR Knockout and Drug Treatment Workflow.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of AMPK knockout and inhibition. This data can be used as a reference for expected outcomes.
Table 1: Effect of AMPK Knockout on Downstream Target Phosphorylation
| Cell Line | Genotype | Treatment | Phospho-ACC (Ser79) / Total ACC (Fold Change vs. WT Control) | Reference |
| HEK293T | Wild-Type | Vehicle | 1.0 | [6] |
| HEK293T | AMPKα1 KO | Vehicle | ~0.1 | [6] |
| HEK293T | Wild-Type | Compound C (10 µM) | ~0.3 | [6] |
| HEK293T | AMPKα1 KO | Compound C (10 µM) | ~0.1 | [6] |
Table 2: Effect of AMPK Inhibition on Cell Viability in Wild-Type vs. Knockout Cells
| Cell Line | Genotype | Treatment (Compound C) | Cell Viability (% of Vehicle Control) | Reference |
| HEK293T | Wild-Type | 10 µM | ~80% | [6] |
| HEK293T | AMPKα1 KO | 10 µM | ~80% | [6] |
| HEK293T | Wild-Type | 20 µM | ~60% | [6] |
| HEK293T | AMPKα1 KO | 20 µM | ~60% | [6] |
Note: This data suggests that at higher concentrations, the effect of Compound C on cell viability may be independent of AMPK.
Experimental Protocols
Protocol 1: Generation of AMPKα1/α2 Knockout Cell Lines using CRISPR-Cas9
This protocol describes the generation of stable AMPKα1 (PRKAA1) and AMPKα2 (PRKAA2) double knockout cell lines using a lentiviral delivery system.
1.1. Guide RNA (gRNA) Design and Cloning
-
Design gRNAs targeting the coding regions of PRKAA1 and PRKAA2. Use online design tools to minimize off-target effects. Example target sequences are:
-
Synthesize and clone the gRNA sequences into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
1.2. Lentivirus Production
-
Co-transfect HEK293T cells with the lentiviral vector containing the gRNA and Cas9, along with packaging plasmids (e.g., psPAX2 and pMD2.G).[3]
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.[3]
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
1.3. Transduction and Selection
-
Transduce the target cell line with the lentiviral particles at a low MOI (e.g., 0.3) to ensure single integration events.[4]
-
Begin selection with the appropriate antibiotic (e.g., puromycin) 48 hours post-transduction.[4]
1.4. Single-Cell Cloning and Expansion
-
Perform limiting dilution or fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.[1][9]
-
Expand the single-cell clones into larger culture vessels.[2]
-
Validate the knockout at the genomic level by Sanger sequencing and at the protein level by Western blot.
Protocol 2: Treatment of Cells with this compound
2.1. Reagent Preparation
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations.
2.2. Cell Treatment
-
Plate wild-type and AMPK knockout cells at the desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration.
Protocol 3: Western Blot Analysis of AMPK Signaling
This protocol is for the detection of total and phosphorylated AMPK, ACC, mTOR, and ULK1.
3.1. Cell Lysis and Protein Quantification
-
After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3.2. SDS-PAGE and Western Blotting
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 4: Cell Viability Assay (MTT Assay)
4.1. Cell Seeding and Treatment
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight, then treat with a range of concentrations of this compound.
4.2. MTT Assay Procedure
-
After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The combination of CRISPR-Cas9-mediated gene knockout and pharmacological inhibition provides a robust framework for elucidating the specific roles of AMPK in cellular signaling and for validating the on-target effects of AMPK inhibitors. The protocols and data presented in this document offer a comprehensive guide for researchers to design and execute experiments aimed at dissecting the complexities of AMPK biology. By carefully controlling for off-target effects and validating findings in a knockout background, these approaches will contribute to a deeper understanding of AMPK's function and its potential as a therapeutic target.
References
- 1. synthego.com [synthego.com]
- 2. takara.co.kr [takara.co.kr]
- 3. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. portals.broadinstitute.org [portals.broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. PRKAA1 sgRNA CRISPR/Cas9 All-in-One Lentivector set (Human) | Applied Biological Materials Inc. [abmgood.com]
- 8. New insights into activation and function of the AMPK | Semantic Scholar [semanticscholar.org]
- 9. Limiting Dilution & Clonal Expansion [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Phospho-ULK1 (Ser757) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting AMPK-IN-1 insolubility in cell culture media
Welcome to the technical support center for AMPK-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on addressing solubility challenges in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound? A1: this compound should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2][3] For many compounds that are not directly soluble in aqueous solutions, a stock solution in DMSO allows for subsequent dilution into your cell culture media.[3]
Q2: My this compound precipitated immediately after I added the DMSO stock to my cell culture media. What happened? A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] While this compound is soluble in 100% DMSO, a rapid dilution into an aqueous environment like cell culture media can cause it to exceed its solubility limit and precipitate.[4] To prevent this, it is crucial to ensure the final concentration of the compound is not too high and to use a proper dilution technique, as detailed in the protocols below.
Q3: What is the maximum recommended final concentration of DMSO in cell culture? A3: To avoid solvent-induced cytotoxicity and to minimize the risk of compound precipitation, the final concentration of DMSO in the culture medium should be kept as low as possible, typically at or below 0.5%.[1][2] Many cell lines are sensitive to DMSO, so an ideal final concentration is often below 0.1%.[2][5][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2][5]
Q4: How should I store the this compound stock solution to ensure its stability? A4: this compound stock solution in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] It is highly recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1][7][8]
Q5: Can I pre-mix this compound in my bulk cell culture media and store it? A5: It is not recommended to store this compound in aqueous solutions like cell culture media for extended periods.[1] Compounds can be unstable or prone to hydrolysis in aqueous buffers. Always prepare the final working solution fresh for each experiment immediately before adding it to your cells.[1]
Troubleshooting Guide: Insolubility and Precipitation
This guide addresses the common issue of this compound precipitation in cell culture media.
Issue: Precipitate observed in culture wells after adding this compound.
This is the most frequent challenge and can often be resolved by optimizing the preparation and handling of the compound solution. The following workflow provides a step-by-step approach to diagnosing and solving the problem.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes key handling and concentration parameters for this compound.
| Parameter | Recommendation | Notes |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Ensure DMSO is high-purity and anhydrous to prevent compound degradation.[1] |
| Stock Solution Concentration | 10-20 mM | A high-concentration stock minimizes the volume of DMSO added to the final culture.[1][2] |
| Stock Solution Storage | Aliquot and store at -20°C (1 month) or -80°C (6 months). | Avoid repeated freeze-thaw cycles. Protect from light.[1][7] |
| Typical Working Concentration | 0.1 µM - 10 µM | The optimal concentration is cell-line dependent. A dose-response curve is recommended.[2][7] |
| Final DMSO Concentration | ≤ 0.5% , ideally ≤ 0.1% | High DMSO concentrations can be cytotoxic and increase precipitation risk.[1][2][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound powder (Molecular Weight: 431.87 g/mol )
-
Anhydrous, research-grade DMSO
-
Calibrated analytical balance
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.001 L * 431.87 g/mol * 1000 mg/g = 4.32 mg
-
Weigh: Carefully weigh out 4.32 mg of this compound powder.
-
Dissolve: Add the powder to a sterile tube and add 1 mL of anhydrous DMSO.
-
Solubilize: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication in a water bath can be used to aid dissolution.[1][3]
-
Aliquot: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, low-retention tubes.
-
Store: Store the aliquots at -80°C for long-term storage.[1][7]
Protocol 2: Preparation of Working Solution in Cell Culture Media
Objective: To dilute the concentrated DMSO stock into cell culture medium while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C. Adding a cold compound solution to warm media can cause precipitation.[4]
-
Perform Intermediate Dilution (Recommended):
-
Final Application: Immediately add the freshly prepared working solution to your cells. Do not store the diluted solution.[1]
Protocol 3: Qualitative Solubility Assessment in Cell Culture Media
Objective: To determine the approximate maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., with and without serum)
-
96-well clear-bottom plate
-
Microscope
Procedure:
-
Prepare Media: Add 200 µL of your test medium to several wells of a 96-well plate.
-
Prepare Serial Dilutions: Create a series of working solutions in the media at different concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM). Be sure to include a DMSO-only vehicle control corresponding to the highest DMSO concentration used.
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Observe: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[4]
-
Microscopic Examination: Examine a small aliquot from each well under a microscope to check for the presence of crystals or amorphous precipitate.[5]
-
Determine Limit: The highest concentration that remains clear both visually and microscopically is the approximate upper limit for your experiments under these conditions.
AMPK Signaling Pathway Context
This compound is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][9] Understanding its place in the AMPK signaling pathway is crucial for experimental design. When cellular energy is low (high AMP:ATP ratio), upstream kinases like LKB1 activate AMPK.[10][11] Activated AMPK then works to restore energy balance by inhibiting energy-consuming anabolic processes and promoting energy-producing catabolic processes.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Oxidative stress activates AMPK in cultured cells primarily by increasing cellular AMP and/or ADP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AMPK-IN-1 Concentration
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of AMPK-IN-1 to avoid cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3][4] When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated, switching on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.[1][4] By inhibiting AMPK, this compound is expected to suppress these energy-restoring mechanisms, which can impact cell proliferation, metabolism, and survival.[1]
Q2: What are the expected downstream effects of this compound treatment?
Inhibition of AMPK by this compound can lead to a variety of downstream effects, including:
-
Inhibition of fatty acid oxidation and promotion of fatty acid synthesis through the regulation of Acetyl-CoA Carboxylase (ACC).[3][4]
-
Suppression of glucose uptake by affecting the translocation of glucose transporters.[5]
-
Activation of the mTORC1 pathway, a key regulator of protein synthesis and cell growth, which is normally inhibited by AMPK.[6][7]
-
Inhibition of autophagy, a cellular recycling process promoted by AMPK.[1]
-
Alterations in mitochondrial biogenesis and function.[1]
Q3: Is cytotoxicity an expected outcome with this compound treatment?
Yes, cytotoxicity can be an expected outcome, particularly at higher concentrations or with prolonged exposure.[1] AMPK is a pro-survival factor under conditions of metabolic stress.[1] Its inhibition can render cells more vulnerable, especially primary cells which may have a more limited capacity to adapt to metabolic challenges compared to immortalized cell lines.[1] The degree of cytotoxicity can be cell-type dependent.
Q4: How should I determine the optimal working concentration of this compound for my cells?
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell type. A typical starting point for a novel inhibitor might be in the range of 0.1 to 10 µM, but this should be empirically determined using a cytotoxicity assay such as MTT or CCK-8.[1][8]
Q5: How can I distinguish between apoptosis and necrosis induced by this compound?
Apoptosis is a programmed and regulated form of cell death, while necrosis is an unregulated response to extreme cellular injury.[9] These processes can be distinguished by their morphological and biochemical hallmarks. Dual-fluorescence labeling with Annexin V and Propidium Iodide (PI) followed by flow cytometry is a common method to differentiate between live, apoptotic, and necrotic cells.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high cell death, even at low concentrations. | 1. High sensitivity of the cell type. 2. Solvent toxicity (e.g., DMSO).[8][11] 3. Compound precipitation.[11] | 1. Perform a dose-response curve starting from a very low concentration (e.g., 0.01 µM). 2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[11] Run a solvent-only control. 3. Check the solubility of this compound in your culture medium. Ensure it is fully dissolved before adding to cells.[11] |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Uneven compound distribution. 3. Edge effects in the plate.[12] | 1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the plate gently after adding the compound. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[12] |
| No observable effect on cell viability, even at high concentrations. | 1. Cell line is resistant to AMPK inhibition. 2. Inactive compound. 3. Insufficient incubation time.[8] | 1. Confirm AMPK expression and activity in your cell line. 2. Verify the activity of this compound with a positive control. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours).[8] |
| Absorbance readings in MTT/CCK-8 assay increase with higher drug concentration. | 1. Compound interferes with the assay chemistry (reduces the tetrazolium salt).[13] 2. Increased metabolic activity as a stress response.[13] | 1. Run a "compound only" control (no cells) to check for direct reduction of the assay reagent.[11][13] 2. Visually inspect cells under a microscope for signs of stress. Consider using an alternative cytotoxicity assay (e.g., LDH release). |
Data Presentation
Table 1: Example Dose-Response Data for this compound on Different Cell Lines (48h Incubation)
| Cell Line | Cell Type | Seeding Density (cells/well) | IC50 (µM) | Maximum Tolerated Concentration (µM) |
| HCT116 | Human Colon Carcinoma | 10,000 | 5.2 | 1.0 |
| MCF-7 | Human Breast Adenocarcinoma | 8,000 | 12.8 | 2.5 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 5,000 | 1.5 | 0.2 |
Note: This is example data. Users must determine these values for their specific experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[14]
Materials:
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.
-
Include controls for: no cells (medium only), vehicle-treated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]
-
Incubate for the desired exposure period.
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Visualizations
Caption: Simplified AMPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration to minimize cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Investigating Off-Target Effects of AMPK-IN-1 in Cellular Assays
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing AMPK-IN-1 in cellular assays. It provides troubleshooting advice and frequently asked questions to help identify and mitigate potential off-target effects, ensuring data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: My observed cellular phenotype with this compound is inconsistent with known AMPK pathway inhibition. What could be the cause?
A1: This discrepancy often points towards off-target effects of the compound. While this compound is designed to target AMP-activated protein kinase (AMPK), it may interact with other kinases or cellular proteins, leading to unexpected biological responses. It is crucial to verify that the observed phenotype is a direct result of AMPK inhibition.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve for this compound in your specific cellular assay. Compare the EC50 (effective concentration) for the observed phenotype with the reported IC50 for AMPK inhibition. A significant difference between these values may suggest an off-target effect.
-
Use a Structurally Unrelated AMPK Inhibitor: Treat your cells with a different, structurally distinct AMPK inhibitor, such as Compound C. If the phenotype is not replicated, it strongly suggests that this compound may have off-target activities. However, be aware that Compound C also has known off-target effects.[1][2]
-
Target Engagement Assay: Confirm that this compound is engaging AMPK in your cells at the concentrations used. This can be assessed by examining the phosphorylation of direct downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC), via Western blot. A lack of change in phosphorylation at concentrations that produce the phenotype points to off-target effects.
-
Rescue Experiments: If feasible, transfect your cells with a drug-resistant mutant of AMPK. If the phenotype is not reversed in the presence of this compound, it is a strong indicator of an off-target mechanism.
Q2: I'm seeing inconsistent results in my downstream signaling readouts (e.g., Western blot for phospho-proteins) with this compound.
A2: Variability in experimental conditions or modulation of off-target pathways can lead to inconsistent results.
Troubleshooting Steps:
-
Optimize Stimulation Conditions: Ensure consistent stimulation of the AMPK pathway across experiments. The timing and concentration of any stimulus are critical.
-
Confirm Antibody Specificity: Validate the specificity of your primary antibodies for the phosphorylated and total proteins of interest using appropriate controls, such as phosphatase-treated lysates or knockout cell lines.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing the inhibition of downstream signaling after this compound treatment.
-
Investigate Parallel Pathways: Consider that this compound might be affecting other signaling pathways that cross-talk with the AMPK pathway. Broad-spectrum kinase profiling can help identify potential off-target kinases.
Q3: What are the known off-target kinases for other commonly used AMPK modulators?
A3: While a comprehensive kinase selectivity profile for this compound may not be publicly available, examining the profiles of other AMPK inhibitors can provide insights into potential off-targets. For example, the widely used inhibitor Compound C is known to inhibit a number of other kinases with high potency.[1][2]
Table 1: Kinase Selectivity of Compound C (Example)
| Kinase | IC50 (nM) |
| AMPK | ~25 |
| MARK2/3 | ~50 |
| BRSK2 | ~70 |
| MELK | ~100 |
| NUAK1 | ~120 |
| Other kinases | >200 |
Note: This table is illustrative and based on generally reported values for Compound C. Researchers should consult specific literature for detailed and up-to-date information.
Troubleshooting Guides
Guide 1: Differentiating On-Target vs. Off-Target Effects
This guide provides a systematic approach to determine if the observed cellular effects of this compound are due to its intended activity on AMPK or to off-target interactions.
Experimental Workflow for On-Target vs. Off-Target Validation
Caption: Workflow for validating on-target effects of this compound.
Detailed Methodologies:
-
Western Blot for p-ACC:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ACC (Ser79) and total ACC overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate.
-
Guide 2: Investigating Altered Metabolic Readouts
AMPK is a master regulator of metabolism.[3][4] Off-target effects of this compound could lead to unexpected changes in metabolic pathways.
AMPK Signaling and Downstream Metabolic Effects
Caption: AMPK's central role in regulating metabolism.
Troubleshooting Unexpected Metabolic Data:
-
Problem: Increased lipid accumulation despite expected inhibition of fatty acid synthesis.
-
Possible Off-Target: this compound may be inhibiting a kinase involved in fatty acid oxidation, overriding the on-target effect.
-
Recommendation: Measure fatty acid oxidation rates using a Seahorse XF Analyzer or a radiolabeled substrate assay.
-
-
Problem: No change in glucose uptake, a process typically stimulated by AMPK.[5]
-
Possible Off-Target: The compound might interfere with GLUT4 transporter trafficking through an AMPK-independent mechanism.
-
Recommendation: Directly measure glucose uptake using a fluorescent glucose analog like 2-NBDG.
-
Table 2: Summary of Expected vs. Potentially Observed Off-Target Metabolic Effects
| Metabolic Process | Expected Effect of AMPK Inhibition | Potential Off-Target Observation | Possible Explanation |
| Fatty Acid Synthesis | Increased | Decreased | Off-target inhibition of a key lipogenic enzyme. |
| Fatty Acid Oxidation | Decreased | Increased | Off-target activation of a pro-oxidative pathway. |
| Glucose Uptake | Decreased | Unchanged or Increased | Interference with glucose transport machinery. |
| Protein Synthesis | Increased | Decreased | Off-target inhibition of the mTOR pathway. |
By systematically applying these troubleshooting guides and considering the potential for off-target effects, researchers can more confidently interpret their data and elucidate the true mechanism of action of this compound in their cellular models.
References
- 1. AMPK as a Potential Anticancer Target – Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
Navigating Inconsistent Results with AMPK-IN-1: A Technical Support Guide
Welcome to the technical support center for AMPK-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting inconsistent experimental results. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to help ensure the accuracy and reproducibility of your work with this AMP-activated protein kinase (AMPK) activator.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable or no activation of AMPK (p-AMPKα Thr172) after this compound treatment?
A1: Several factors can contribute to this issue:
-
Compound Integrity: Ensure your this compound stock solution is fresh and has been stored correctly. Prepare single-use aliquots to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Cell Health and Density: Use healthy, sub-confluent cells. Stressed or overly confluent cells may have altered basal AMPK activity and respond poorly to stimuli.
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific model.
-
Insufficient Treatment Time: AMPK activation is a dynamic process. A time-course experiment (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) is recommended to identify the peak activation window.
-
Upstream Kinase Limitation: In some cell lines, the expression or activity of the primary upstream kinase, LKB1, may be low or absent (e.g., HeLa cells). In such cases, AMPK activation by direct allosteric activators like this compound may be blunted, as phosphorylation at Thr172 is still required for full activation.
Q2: The phosphorylation of AMPKα (Thr172) is only modestly increased, but the phosphorylation of its downstream target, ACC (Ser79), is robustly increased. Is this normal?
A2: Yes, this is a commonly observed phenomenon with direct allosteric AMPK activators. The phosphorylation of Acetyl-CoA Carboxylase (ACC) is often a more sensitive and robust biomarker of AMPK activation than the phosphorylation of the AMPKα subunit itself.[1] This is because direct activators can enhance the activity of already phosphorylated AMPK and also protect the kinase from dephosphorylation, leading to a significant increase in substrate phosphorylation even with a small change in detectable p-AMPK levels.[2][3]
Q3: I am observing conflicting results in my autophagy experiments after this compound treatment. Sometimes it induces autophagy, and other times it seems to inhibit it. Why?
A3: This is a complex area of AMPK biology and a known source of inconsistent results. The role of AMPK in regulating autophagy is context-dependent, particularly concerning its interaction with the autophagy-initiating kinase, ULK1.
-
The Conventional Pathway: Under many stress conditions like glucose starvation, AMPK is reported to directly phosphorylate and activate ULK1, thus promoting autophagy.[4][5]
-
The Controversial Pathway: However, recent studies have revealed that under conditions of amino acid deprivation, AMPK can also inhibit ULK1 activity. This action is thought to be a mechanism to preserve essential cellular components during nutrient stress by preventing excessive self-digestion.[6] Therefore, the effect of this compound on autophagy can depend on the specific cellular stress model and nutrient conditions you are using.
Q4: My cell viability is significantly decreased, even at low concentrations of this compound. What could be the cause?
A4: Unexpected cytotoxicity can arise from several sources:
-
Solvent Toxicity: Ensure the final concentration of your solvent (typically DMSO) is non-toxic to your cells (usually ≤ 0.1%). Run a vehicle-only control to verify.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to AMPK activation. For some cancer cells, sustained AMPK activation can be pro-apoptotic or lead to cell cycle arrest.[7]
-
Off-Target Effects: While close analogs of this compound are known to be highly specific for AMPK, it's always important to consider potential off-target effects.[2][8] If possible, validate key findings using a structurally different AMPK activator or genetic approaches (e.g., AMPK knockout/knockdown cells).
-
Compound Purity: Impurities in the compound batch could contribute to toxicity.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent Phosphorylation of AMPK or Downstream Targets
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Aliquot into single-use tubes and store at -80°C. Prepare working dilutions fresh for each experiment. |
| Suboptimal Assay Conditions | Optimize treatment time and concentration with time-course and dose-response experiments. Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. |
| Low Basal AMPK Activity | Consider including a positive control known to activate AMPK through other mechanisms, such as AICAR (500 µM - 2 mM) or glucose deprivation, to confirm the responsiveness of your cell system.[9] |
| Antibody Issues | Validate your primary antibodies for p-AMPK, total AMPK, p-ACC, and total ACC. Use positive control lysates from cells treated with a known AMPK activator. Ensure you are using the correct secondary antibody and that your detection reagents are not expired. |
| Sample Preparation Artifacts | Post-sacrifice or post-lysis changes in ATP levels can artifactually alter AMPK phosphorylation. Process samples quickly on ice and consider methods that rapidly denature enzymes, such as immediate boiling in lysis buffer.[5] |
Issue 2: Unexpected or Variable Phenotypic Outcomes (e.g., Autophagy, Cell Viability)
| Potential Cause | Troubleshooting Step |
| Context-Dependent Signaling | Be aware of the dual role of AMPK in processes like autophagy.[6] Carefully control the nutrient status (e.g., glucose, amino acids) of your culture medium. Compare results from different stress conditions (e.g., glucose starvation vs. amino acid starvation). |
| Off-Target Effects | Confirm that the observed phenotype is AMPK-dependent. Use a negative control like Compound C (an AMPK inhibitor, typically 5-10 µM) to see if the effect is reversed. If available, use AMPK knockout/knockdown cells as a definitive control. Note that Compound C has known off-targets.[10] |
| Cell-Specific Responses | The genetic background of your cell line (e.g., p53 status, LKB1 status) can significantly influence the downstream consequences of AMPK activation.[7] Be consistent with cell line source and passage number. |
Data Presentation: Efficacy of this compound and Analogs
The following tables summarize quantitative data for this compound and its close, highly specific analog, Compound 991 (EX229), to provide a reference for expected efficacy.
Table 1: In Vitro Kinase Activation
| Compound | AMPK Isoform | Assay Type | Potency | Reference |
|---|---|---|---|---|
| This compound | α2β2γ1 | Cell-free | EC50: 551 nM | MedChemExpress |
| Cmpd 991 (EX229) | α1β1γ1 | Biolayer Interferometry | Kd: 0.06 µM | [3] |
| Cmpd 991 (EX229) | α2β1γ1 | Biolayer Interferometry | Kd: 0.06 µM | [3] |
| Cmpd 991 (EX229) | α1β2γ1 | Biolayer Interferometry | Kd: 0.51 µM |[3] |
Table 2: Cellular Target Engagement (Phosphorylation of ACC)
| Cell Type | Compound | Concentration | Effect on p-ACC | Reference |
|---|---|---|---|---|
| Primary Hepatocytes | Cmpd 991 (EX229) | 0.03 µM | Robust increase | [3] |
| Primary Hepatocytes | Cmpd 991 (EX229) | 0.3 µM | Saturated increase | [3] |
| Mouse EDL Muscle | Cmpd 991 (EX229) | 5 µM | Maximum increase |[2] |
Table 3: Kinase Selectivity Profile of Compound 991 (EX229)
| Compound | Concentration | Kinases Tested | Result | Reference |
|---|
| Cmpd 991 (EX229) | 1 µM | 139-kinase panel | ~70% activation of AMPK; No significant activity on 138 other kinases. |[2] |
Visualizing Pathways and Workflows
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK as an energy sensor and the points of intervention for activators and inhibitors.
References
- 1. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMPK-dependent phosphorylation of ULK1 regulates ATG9 localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK-dependent phosphorylation of ULK1 induces autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in AMPK-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the AMPK activator, AMPK-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[2][3] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[4][5][6] this compound allosterically activates AMPK, leading to the phosphorylation of its downstream targets. This activation helps to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) while switching off anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[2][5][7]
Q2: What are the common downstream targets to measure AMPK activation by this compound?
A2: A common method to confirm AMPK activation is to measure the phosphorylation of its downstream targets. A primary and well-established substrate is Acetyl-CoA Carboxylase (ACC).[8] AMPK phosphorylates ACC at Ser79 (in ACC1), which inhibits its activity and reduces fatty acid synthesis.[9] Therefore, an increase in phospho-ACC (Ser79) is a reliable indicator of AMPK activation. Another downstream target that can be assessed is eEF2.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability and to minimize variability, follow these storage guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Storage Temperature: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, a common starting point is a concentration range of 0-10 μM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in p-AMPK or p-ACC levels between replicates | Inconsistent cell density or health. | Ensure uniform cell seeding density and that cells are in a healthy, logarithmic growth phase before treatment. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and ensure proper mixing of the compound in the culture medium. | |
| Variability in treatment incubation time. | Standardize the incubation time across all samples and ensure it is consistent between experiments. | |
| No significant increase in p-AMPK or p-ACC after treatment | This compound degradation. | Use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution. Avoid repeated freeze-thaw cycles.[1] |
| Low expression of AMPK in the cell line. | Confirm the expression of AMPKα in your cell line using Western blot. | |
| Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the EC50 in your specific cell model. | |
| Issues with antibody performance in Western blot. | Use a validated antibody for p-AMPK (Thr172) and p-ACC (Ser79) and optimize antibody concentrations and incubation times. | |
| Inconsistent results across different experimental days | Passage number of cells. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Variations in media and supplements. | Use the same lot of media, serum, and other supplements for all experiments to minimize variability from these sources. | |
| Differences in cell confluence at the time of treatment. | Standardize the cell confluence at the start of each experiment, as this can affect cellular signaling. | |
| Unexpected off-target effects observed | High concentration of this compound. | Use the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1%). |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Notes |
| EC50 for AMPKα2β2γ1 | 551 nM | The half maximal effective concentration for the specified AMPK isoform.[1] |
| Recommended in vitro concentration | 0 - 10 μM | A general starting range for cell-based assays.[1] |
| Treatment time (example) | 60 minutes | An example of a treatment duration used in MEF cells and mouse muscle.[1] |
Experimental Protocols
Protocol 1: Cell Treatment and Lysate Preparation for Western Blot Analysis
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluence on the day of the experiment.
-
This compound Preparation: Prepare fresh dilutions of this compound from a frozen stock in pre-warmed culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour).
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
Store the lysates at -80°C until use.
-
Protocol 2: Western Blotting for p-AMPK and p-ACC
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Experimental Workflow
Caption: A typical experimental workflow for assessing AMPK activation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. AMP-activated protein kinase — a journey from 1 to 100 downstream targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Viability Issues After AMPK-IN-1 Treatment
Welcome to the technical support center for researchers utilizing AMPK-IN-1. This resource provides comprehensive troubleshooting guides and answers to frequently asked questions to help you navigate challenges related to cell viability in your experiments.
Disclaimer: Specific public-domain data regarding "this compound" is limited. The following guidance is based on the known mechanisms of AMP-activated protein kinase (AMPK) inhibition and general principles observed with other well-documented AMPK inhibitors. We recommend treating this as a general guide and optimizing parameters for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an AMPK inhibitor like this compound?
AMPK is a critical cellular energy sensor that maintains metabolic homeostasis.[1] When cellular energy is low (high AMP:ATP ratio), AMPK is activated.[1] It then stimulates catabolic pathways that produce ATP (like fatty acid oxidation and glycolysis) while inhibiting anabolic, ATP-consuming processes (such as protein and lipid synthesis).[2][3] An AMPK inhibitor like this compound would block these functions, preventing the cell from adapting to metabolic stress. This can lead to decreased ATP production and an inability to shut down energy-consuming pathways, which can impact cell survival.[1]
Q2: Why might I observe decreased cell viability after treatment with an AMPK inhibitor?
Decreased cell viability is a potential outcome of AMPK inhibition. AMPK is generally considered a pro-survival factor, especially under metabolic stress.[1] By inhibiting AMPK, you may be making your cells more vulnerable to apoptosis or necrosis, particularly if they are in a metabolically demanding state (e.g., high confluence, nutrient-deprived media).[4][5] The extent of cytotoxicity can be dependent on the cell type, the concentration of the inhibitor, and the duration of the treatment.[1]
Q3: What are the expected downstream effects of AMPK inhibition?
Inhibiting AMPK can lead to several downstream effects, including:
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Activation of the mTORC1 pathway : AMPK normally inhibits mTORC1, a key regulator of cell growth and protein synthesis.[6] Inhibition of AMPK can therefore lead to the activation of this pathway.[6]
-
Inhibition of autophagy : Autophagy is a cellular recycling process that is promoted by AMPK.[6]
-
Alterations in glucose and lipid metabolism : AMPK promotes glucose uptake and fatty acid oxidation.[3][7] Its inhibition would be expected to have the opposite effects.
Q4: How can I confirm that the observed cytotoxicity is due to AMPK inhibition and not off-target effects?
This is a critical experimental question. To increase confidence that your observations are specific to AMPK inhibition, you can perform several control experiments:
-
Use a structurally different AMPK inhibitor : Comparing the effects of this compound with another known AMPK inhibitor, such as Dorsomorphin (Compound C), can help determine if the observed phenotype is consistent across different molecules targeting the same protein.[8]
-
Western Blot Analysis : Confirm the inhibition of the AMPK signaling pathway by assessing the phosphorylation status of AMPK at Threonine 172 (p-AMPK Thr172) and its well-established downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79).[9] A decrease in p-ACC is a good indicator of AMPK inhibition.[9]
-
Rescue Experiments : Attempt to rescue the cells from cytotoxicity by co-treating with an AMPK activator.[8]
Troubleshooting Guide
Issue 1: Unexpectedly High Cell Death, Even at Low Concentrations of this compound
| Potential Cause | Suggested Solution |
| High sensitivity of the cell line: Some cell lines are inherently more sensitive to metabolic stress. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cell line.[8] |
| Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic at higher concentrations.[1] | Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤ 0.1% for DMSO).[8] Run a vehicle control (media with the same final concentration of solvent) to assess its effect.[8] |
| Sub-optimal cell culture conditions: Low seeding density or nutrient-depleted media can exacerbate the effects of AMPK inhibition.[10] | Ensure you are using an appropriate cell seeding density and fresh culture medium. If your experiment requires serum-free conditions, be aware that this is an additional stressor.[10] |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Suggested Solution |
| Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure your cell suspension is homogenous before seeding. Use a multichannel pipette for consistency and consider plating cells the day before treatment to allow for adherence and recovery.[11][12] |
| "Edge effects" in microplates: Evaporation from the outer wells of a 96-well plate can concentrate the inhibitor and affect cell growth. | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.[11] |
| Incomplete dissolution of formazan (B1609692) crystals (in MTT assays): If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate.[11] | After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by pipetting up and down multiple times or using a plate shaker.[11] |
| Inconsistent treatment conditions: Variations in incubation times or inhibitor concentrations. | Standardize all experimental parameters, including incubation times and the preparation of drug dilutions. |
Issue 3: No Observed Effect on Cell Viability, Even at High Concentrations
| Potential Cause | Suggested Solution |
| Cell line is resistant to AMPK inhibition: Some cell lines may have compensatory metabolic pathways that make them less reliant on AMPK for survival. | Try a different cell line that is known to be sensitive to metabolic modulation.[8] |
| Inactive inhibitor: The this compound compound may have degraded. | Use a fresh stock of the inhibitor and ensure it is stored correctly according to the manufacturer's instructions. |
| Insufficient incubation time: The effects on cell viability may not be apparent at earlier time points. | Increase the incubation time (e.g., up to 72 hours) and perform a time-course experiment to identify the optimal treatment duration.[8] |
| Precipitation of the compound: The inhibitor may not be fully soluble in the culture medium at the tested concentrations. | Visually inspect the wells for any precipitate. If observed, lower the final concentration of the inhibitor. Ensure the solvent concentration does not exceed recommended levels (e.g., 0.5% for DMSO).[8] |
Data Presentation: Expected Outcomes of Cell Viability Assays
The following table summarizes the principles of common cell viability assays and the expected outcomes following successful AMPK inhibition that leads to cytotoxicity.
| Assay | Principle | Expected Outcome with Cytotoxicity |
| MTT Assay | Measures the metabolic activity of viable cells, which reduces the yellow MTT tetrazolium salt to purple formazan crystals.[13] | Decreased absorbance at 570 nm, indicating reduced metabolic activity and fewer viable cells.[13] |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[14][15] | Increased percentage of blue-stained (non-viable) cells.[14] |
| Annexin V / Propidium Iodide (PI) Staining | Annexin V detects phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells.[16] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.[16] | An increase in Annexin V-positive/PI-negative cells (early apoptosis) and Annexin V-positive/PI-positive cells (late apoptosis/necrosis). |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The next day, remove the old medium and add fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Trypan Blue Exclusion Assay Protocol
This protocol outlines the steps for determining the number of viable cells using a dye exclusion method.[14][19][20]
-
Cell Preparation: After treatment with this compound, collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.
-
Cell Suspension: Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Staining: Mix a 1:1 ratio of your cell suspension with a 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[20]
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes.[14]
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.[20]
Annexin V / Propidium Iodide (PI) Apoptosis Assay Protocol
This protocol provides a method to differentiate between healthy, apoptotic, and necrotic cells using flow cytometry.[16][21]
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[22]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls to set up compensation and quadrants.[22]
-
Data Interpretation:
-
Annexin V negative / PI negative: Healthy cells.
-
Annexin V positive / PI negative: Early apoptotic cells.
-
Annexin V positive / PI positive: Late apoptotic or necrotic cells.
-
Visualizations
AMPK Signaling Pathway
Caption: The AMPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Cell Viability
Caption: A logical workflow for troubleshooting cell viability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. sinobiological.com [sinobiological.com]
- 4. AMP-activated protein kinase protects against necroptosis via regulation of Keap1-PGAM5 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic orchestration of cell death by AMPK-mediated phosphorylation of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trypan blue exclusion test of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 20. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. benchchem.com [benchchem.com]
Navigating the Stability of AMPK-IN-1: A Guide to Degradation in Solution and Optimal Storage
For researchers, scientists, and drug development professionals utilizing the AMP-activated protein kinase (AMPK) activator, AMPK-IN-1, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This technical support guide provides a comprehensive overview of the known degradation profiles of this compound, recommended storage conditions, and troubleshooting advice to mitigate compound instability.
The integrity of any small molecule inhibitor or activator is a critical factor in experimental design. Degradation of the compound can lead to a decrease in its effective concentration, resulting in diminished or inconsistent biological activity and potentially misleading data. This guide addresses common questions and challenges associated with the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It offers good solubility for the compound. It is crucial to use anhydrous, high-purity DMSO, as the presence of water can promote hydrolysis of the compound over time.[1]
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound. Recommendations vary for the solid compound versus solutions.
-
Solid Form: As a powder, this compound is relatively stable and should be stored at -20°C for long-term preservation, where it can be stable for up to three years.[1]
-
In Solvent (DMSO): Once dissolved in DMSO, stock solutions are more susceptible to degradation. For optimal stability, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Q3: Can I store this compound in aqueous solutions like PBS or cell culture media?
A3: It is strongly advised not to store this compound in aqueous solutions for any significant length of time. Compounds with certain chemical motifs can be susceptible to hydrolysis in aqueous environments. Therefore, working solutions in phosphate-buffered saline (PBS), cell culture media, or other aqueous buffers should be prepared fresh from a DMSO stock immediately before each experiment.
Q4: What are the visual indicators of this compound degradation?
A4: While not always apparent, visual cues can sometimes indicate degradation of a stock solution. These may include a change in the color of the solution or the formation of a precipitate. If any such changes are observed, it is best to discard the stock solution and prepare a new one from solid material. However, the absence of these signs does not guarantee stability, making adherence to proper storage and handling protocols essential.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C, exposure to light). | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials and store at -80°C. |
| Degradation of this compound in the aqueous working solution. | Prepare fresh working dilutions in your experimental buffer or cell culture medium immediately before each use. Do not store aqueous solutions of the compound. | |
| Precipitation of the compound upon dilution into aqueous buffer or cell culture medium | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Ensure the final concentration of DMSO in your working solution is kept to a minimum (typically ≤ 0.5%) to aid solubility. If precipitation persists, it may be necessary to lower the final concentration of this compound. |
| The pH of the aqueous solution is not optimal for solubility. | While specific data for this compound is limited, the solubility of similar compounds can be pH-dependent. Ensure your experimental buffer or medium is at the correct pH. | |
| High background or off-target effects observed in assays | Use of a degraded or impure stock of this compound. | Always use a high-purity, solid form of this compound to prepare fresh stock solutions. Old or improperly stored solutions may contain degradation products with unknown activities. |
Storage and Stability Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Keep tightly sealed and protected from moisture. |
| In DMSO | -80°C | Up to 6 months[1] | Prepare single-use aliquots to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| In DMSO | -20°C | Up to 1 month[1] | Suitable for short-term storage only. Aliquoting is still recommended. |
| In Aqueous Buffer | Not Recommended | N/A | Prepare fresh for immediate use. |
Experimental Protocols
To ensure the integrity of your experimental results, it is crucial to handle and prepare this compound solutions correctly.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for long-term storage.
Materials:
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This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-adsorption microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.
-
Weighing: In a controlled environment, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary, but the impact on compound stability should be considered.
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solutions
Objective: To dilute the concentrated DMSO stock solution into an aqueous buffer or cell culture medium for immediate experimental use.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to the experimental temperature if necessary.
-
Sterile tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into the pre-warmed aqueous buffer or medium to achieve the final desired working concentration. It is good practice to add the DMSO stock to the aqueous solution while gently vortexing to ensure rapid mixing and minimize precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced effects on your experimental system.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store aqueous solutions of this compound.
Visualizing Experimental Workflow and Signaling
To further aid researchers, the following diagrams illustrate a typical experimental workflow for assessing compound stability and the AMPK signaling pathway.
References
High background in western blot for p-AMPK after AMPK-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with Western blotting for phosphorylated AMP-activated protein kinase (p-AMPK), particularly after treating samples with the AMPK activator, AMPK-IN-1.
Troubleshooting Guide: High Background in p-AMPK Western Blot After this compound Treatment
High background on a Western blot can obscure the specific signal of your target protein, making data interpretation difficult. This guide provides a systematic approach to troubleshooting this common issue when detecting p-AMPK.
Problem: High, uniform background across the membrane, making it difficult to see a clear p-AMPK band.
This is often due to non-specific binding of the primary or secondary antibodies to the membrane.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Optimize your blocking step. Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA). Extend the blocking time (e.g., from 1 hour at room temperature to overnight at 4°C). Ensure the entire membrane is submerged and agitated during blocking.[1][2] |
| Inappropriate Blocking Agent | For phospho-specific antibodies like p-AMPK, avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein that can cross-react with the anti-phospho antibody, leading to high background.[1][3] Use Bovine Serum Albumin (BSA) instead.[1][4] |
| Antibody Concentration Too High | An excess of primary or secondary antibody can lead to increased non-specific binding.[1][2][3] Titrate your antibodies to find the optimal concentration that provides a strong signal with low background. Perform a dilution series for both primary and secondary antibodies. |
| Inadequate Washing | Insufficient washing will not remove all unbound antibodies, resulting in high background. Increase the number and duration of your wash steps (e.g., 3-5 washes of 5-10 minutes each).[2][3] Ensure you are using a sufficient volume of wash buffer to completely cover the membrane and that there is gentle agitation.[2] |
| Membrane Drying Out | Allowing the membrane to dry out at any point during the immunoblotting process can cause irreversible non-specific antibody binding.[3] |
| Non-specific Binding of Secondary Antibody | The secondary antibody may be binding non-specifically. To test this, run a control blot where the primary antibody is omitted. If you still see a high background, the issue is with your secondary antibody. Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[5] |
| Overexposure | The high background may be a result of a signal that is too strong due to overexposure.[2] Reduce the exposure time or use a less sensitive detection reagent. |
Problem: Appearance of multiple non-specific bands in addition to the expected p-AMPK band.
This can be caused by sample quality issues, antibody cross-reactivity, or post-translational modifications.
| Possible Cause | Recommended Solution |
| Sample Degradation | Protein degradation can lead to the appearance of lower molecular weight bands. Always prepare fresh lysates and keep them on ice.[5] Add protease and phosphatase inhibitors to your lysis buffer to protect your target protein.[5] |
| High Protein Load | Loading too much protein per lane can overload the gel and lead to non-specific antibody binding.[3] Try reducing the amount of protein loaded. |
| Antibody Cross-Reactivity | The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for information on specificity and potential cross-reactivities. Ensure you are using a well-validated antibody for p-AMPK. |
| Post-Translational Modifications | Other post-translational modifications on proteins in the lysate can sometimes be recognized non-specifically by antibodies. While less common, this can contribute to extra bands. |
While this compound is an AMPK activator and should increase the p-AMPK signal, it is not known to directly cause high background. The high background observed is more likely due to the technical aspects of the Western blot procedure itself, especially when dealing with the detection of a phosphorylated protein.
Frequently Asked Questions (FAQs)
Q1: Why is BSA preferred over milk for blocking when detecting p-AMPK?
A1: Non-fat dry milk contains a high concentration of the phosphoprotein casein.[3][4] Antibodies that are designed to detect phosphorylated proteins, such as the anti-p-AMPK antibody, can cross-react with casein, leading to a high, uniform background on your Western blot.[3][4] Bovine Serum Albumin (BSA) is a non-phosphorylated protein and is therefore the recommended blocking agent for phosphoprotein detection.[1][4]
Q2: What are the best positive and negative controls for a p-AMPK Western blot?
A2: For a positive control, you can use a cell lysate from cells treated with a known AMPK activator like AICAR or metformin. This will help confirm that your antibody and detection system are working correctly. For a negative control, you can treat cells with a phosphatase to dephosphorylate the proteins before lysis. This should result in a significant reduction or complete loss of the p-AMPK signal.
Q3: My p-AMPK signal is very weak, even after treating with this compound. What could be the reason?
A3: A weak signal could be due to several factors:
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Suboptimal antibody dilution: You may need to use a more concentrated primary antibody solution.
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Insufficient protein load: Ensure you are loading enough total protein (typically 20-40 µg).
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Poor protein transfer: Check your transfer efficiency using a stain like Ponceau S.
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Phosphatase activity: Make sure your lysis buffer contains a fresh cocktail of phosphatase inhibitors to protect the phosphorylated state of AMPK.
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Inactive detection reagent: Your ECL substrate may be expired or have lost sensitivity.
Q4: Can the high background be related to the PVDF membrane I am using?
A4: Both nitrocellulose and PVDF membranes are suitable for Western blotting. However, some researchers find that nitrocellulose membranes may result in lower background compared to PVDF.[3] If you consistently experience high background with PVDF, you could try switching to a nitrocellulose membrane.
Experimental Protocols
Detailed Western Blot Protocol for p-AMPK Detection
This protocol provides a general framework. Optimal conditions for antibodies, cell types, and reagents should be determined empirically.
1. Sample Preparation a. Culture cells to desired confluency and treat with this compound or other compounds as required. b. Place the culture dish on ice and wash the cells twice with ice-cold PBS. c. Add ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes. b. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. c. Run the gel at an appropriate voltage until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
3. Immunoblotting a. Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[2][3] b. Primary Antibody Incubation: Dilute the primary anti-p-AMPK antibody in 5% BSA in TBST at the manufacturer's recommended concentration (or an optimized dilution). Incubate the membrane overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three times for 10 minutes each with TBST with gentle agitation. d. Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST. Incubate for 1 hour at room temperature with gentle agitation. e. Washing: Wash the membrane three times for 10 minutes each with TBST with gentle agitation.
4. Detection a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using an imaging system or X-ray film. Adjust the exposure time to obtain a strong signal for your protein of interest with minimal background.[2]
Visualizations
Caption: Simplified AMPK signaling pathway showing activation by this compound.
Caption: Troubleshooting workflow for high background in p-AMPK Western blots.
Caption: Common causes of high background in Western blotting.
References
Technical Support Center: A Guide to Controls for AMPK-IN-1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for designing and interpreting experiments using the AMPK activator, AMPK-IN-1 (also known as Compound 991 or EX229).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also referred to as Compound 991 or EX229) is a potent, small-molecule allosteric activator of AMP-activated protein kinase (AMPK).[1][2] It is reported to be 5 to 10 times more potent than the well-characterized AMPK activator A-769662.[1][2][3] this compound binds to a specific allosteric site on the AMPK complex known as the allosteric drug and metabolite-binding site (ADaM), which is formed at the interface of the α-subunit kinase domain and the β-subunit carbohydrate-binding module.[1] This binding event induces a conformational change that activates the kinase, leading to the phosphorylation of its downstream targets.
Q2: What is the primary purpose of a control in my this compound experiment?
In any experiment involving a chemical modulator like this compound, a control is essential to ensure that the observed biological effects are specifically due to the activation of AMPK by the compound and not due to other factors. These factors can include the solvent used to dissolve the compound (vehicle effects) or off-target effects where the compound interacts with other proteins.
Q3: What is a vehicle control and why is it critical?
A vehicle is the solvent used to dissolve this compound, which is typically dimethyl sulfoxide (B87167) (DMSO). The vehicle control group in your experiment should be treated with the exact same concentration of the vehicle (e.g., DMSO) as the cells treated with this compound. This is crucial because solvents like DMSO can sometimes have biological effects of their own. A proper vehicle control allows you to differentiate the specific effects of this compound from any non-specific effects of the solvent.
Q4: Is there an inactive analog of this compound to use as a negative control?
Currently, there is no commercially available, structurally similar but biologically inactive analog of this compound that can be used as a negative control. The absence of such a control makes it more challenging to definitively attribute all observed effects to AMPK activation. Therefore, employing a multi-faceted approach to control for off-target effects is highly recommended.
Q5: How can I control for potential off-target effects of this compound?
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Use a Structurally Unrelated AMPK Activator: Employ another well-characterized AMPK activator with a different chemical structure, such as A-769662 or AICAR. If both this compound and the structurally unrelated activator produce the same biological phenotype, it increases the confidence that the effect is mediated through AMPK activation.
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Use an AMPK Inhibitor: In a rescue-type experiment, co-treatment with a well-validated AMPK inhibitor (e.g., Compound C, being mindful of its own off-target effects) should reverse the effects of this compound.
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Genetic Knockdown/Knockout of AMPK: The most rigorous control is to use a cell line or animal model where the AMPKα catalytic subunit has been genetically knocked down (using siRNA or shRNA) or knocked out. In such a system, the biological effects of this compound should be significantly diminished or completely absent if they are indeed on-target.
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Dose-Response Analysis: Perform a dose-response experiment with this compound and correlate the magnitude of the biological effect with the extent of AMPK activation (e.g., phosphorylation of a downstream target like ACC). A clear dose-dependent relationship strengthens the argument for an on-target effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak activation of AMPK signaling (e.g., no increase in p-ACC) | 1. Inactive this compound: Compound has degraded due to improper storage. 2. Suboptimal Concentration: The concentration of this compound is too low. 3. Incorrect Incubation Time: The time point of analysis is not optimal to observe peak activation. 4. Cellular Context: The cell line used may have low expression of the AMPK subunits or a high basal level of AMPK activity, masking the effect of the activator. | 1. Use a fresh aliquot of this compound stored under recommended conditions. 2. Perform a dose-response experiment to determine the optimal concentration (typically in the nanomolar to low micromolar range). 3. Conduct a time-course experiment to identify the peak of AMPK activation. 4. Confirm the expression of AMPKα, β, and γ subunits in your cell line by Western blot. |
| High background phosphorylation of AMPK targets in the vehicle control | 1. Cellular Stress: High cell density, nutrient deprivation, or other stressors can activate endogenous AMPK. 2. High Basal AMPK Activity: Some cell types inherently have a high basal level of AMPK activity. | 1. Ensure consistent and optimal cell culture conditions. Avoid letting cells become over-confluent. 2. If basal activity is high, focus on the fold-change in phosphorylation upon this compound treatment rather than the absolute signal. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health. 2. Inconsistent Compound Preparation: Errors in serial dilutions leading to variable final concentrations. | 1. Use cells within a consistent and low passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Observed phenotype is not rescued by an AMPK inhibitor | 1. Off-Target Effect of this compound: The phenotype may be due to this compound interacting with another protein. 2. Ineffective AMPK Inhibitor: The concentration or incubation time of the inhibitor is not sufficient. | 1. Utilize genetic knockdown/knockout of AMPK to confirm if the phenotype is AMPK-dependent. 2. Perform a dose-response and time-course experiment for the AMPK inhibitor to ensure it is used at an effective concentration and for a sufficient duration. |
Data Presentation
Table 1: Comparative Potency of Common AMPK Activators
| Compound | Mechanism of Action | Reported EC50/Potency | Key Considerations |
| This compound (Compound 991) | Allosteric Activator | EC50: 551 nM (for α2β2γ1 isoform) | 5-10 fold more potent than A-769662.[1][2][3] |
| A-769662 | Allosteric Activator | Varies by isoform | Activates AMPK complexes containing the β1 subunit more effectively than those with the β2 subunit.[4] |
| AICAR | AMP Mimetic | Indirect activator | Can have off-target effects on other AMP-sensitive enzymes.[5] |
| Metformin | Indirect Activator (inhibits mitochondrial complex I) | Indirect, concentration-dependent | Its effects can be both AMPK-dependent and independent. |
Experimental Protocols
Protocol 1: In Vitro AMPK Kinase Assay
This biochemical assay measures the direct effect of this compound on the activity of purified AMPK enzyme.
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Reaction Setup: Prepare a reaction mixture containing purified active AMPK enzyme, a specific peptide substrate (e.g., SAMS peptide), and assay buffer.
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Compound Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
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Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system for non-radioactive detection).
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Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
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Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
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Detection: Measure the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For non-radioactive methods, detection can be based on fluorescence, luminescence, or antibody-based methods (e.g., ELISA).
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Data Analysis: Calculate the percentage of AMPK activity relative to the vehicle control for each concentration of this compound and determine the EC50 value.
Protocol 2: Cell-Based AMPK Activation Assay (Western Blot)
This protocol assesses the ability of this compound to activate AMPK signaling within a cellular context.
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Cell Culture: Plate cells at an appropriate density and allow them to attach overnight.
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Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time. A positive control, such as A-769662 or AICAR, should be included.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
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Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
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Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also essential.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signals to the total protein and loading control signals to determine the fold-change in phosphorylation upon treatment with this compound.
Mandatory Visualizations
Caption: Simplified AMPK signaling pathway activated by cellular stress and this compound.
Caption: Logical workflow for validating the on-target effects of this compound.
References
Technical Support Center: Optimizing AMPK-IN-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of AMPK-IN-1 in experimental settings. The primary focus is on determining the ideal incubation time to achieve effective and reproducible inhibition of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][2] Under conditions of metabolic stress (e.g., a high AMP:ATP ratio), AMPK is activated and initiates a cascade to restore energy balance by promoting catabolic (ATP-producing) pathways and inhibiting anabolic (ATP-consuming) pathways.[3][4][5] this compound, like other inhibitors such as Compound C (Dorsomorphin), likely works by blocking the kinase activity of AMPK, thereby preventing the phosphorylation of its downstream targets and shifting cellular metabolism towards energy consumption and storage.[1]
Q2: What is a typical starting concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are highly dependent on the specific cell type and experimental context. For novel inhibitors, a typical starting concentration range is between 0.1 to 10 µM.[6] Incubation times can vary significantly, from short-term treatments of 30-60 minutes to longer-term experiments of 12, 24, or even 48 hours.[7][8] It is imperative to perform both a dose-response and a time-course experiment to empirically determine the optimal conditions for your model system.
Q3: How can I confirm that this compound is effectively inhibiting AMPK activity?
The most common method to verify AMPK inhibition is to measure the phosphorylation status of AMPK and its key downstream targets via Western blotting.[7][9]
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Phospho-AMPKα (Thr172): While you are adding an inhibitor, assessing the basal phosphorylation level of AMPK at Threonine 172 is a crucial starting point. In some experimental setups, especially under stress conditions (like serum starvation), you might see a decrease in this phosphorylation after inhibitor treatment.[8]
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Phospho-ACC (Ser79): A more reliable readout is the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Serine 79, a well-established direct downstream target of AMPK.[10][11] Effective AMPK inhibition should lead to a measurable decrease in p-ACC levels.
Q4: What are the potential off-target effects and cytotoxicity risks associated with this compound?
Kinase inhibitors can have off-target effects. For example, the widely used AMPK inhibitor Compound C is known to inhibit other kinases, which can lead to ambiguous results.[10][12] It is crucial to consider this possibility with this compound. High concentrations or prolonged exposure can lead to cytotoxicity.[6][12] Since AMPK promotes survival under metabolic stress, its inhibition can make cells, particularly sensitive primary cells, more vulnerable.[6] Always perform a cytotoxicity assay (e.g., CCK-8, MTT) to establish a non-toxic working concentration range for your experiments.[6][13]
Experimental Protocols
Protocol 1: Determining Optimal Concentration and Incubation Time
This protocol provides a workflow for systematically determining the effective, non-toxic concentration and optimal incubation time for this compound.
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Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and reach 70-80% confluency at the time of the experiment.[8][14]
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Dose-Response Experiment:
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Prepare a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (e.g., DMSO at ≤ 0.1%).[15]
-
Treat the cells for a fixed, intermediate time point (e.g., 6 or 12 hours).
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Lyse the cells and perform a Western blot for p-ACC and total ACC to determine the lowest concentration that gives maximal inhibition.
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Simultaneously, run a cytotoxicity assay (e.g., CCK-8) with the same concentration range to identify the IC50 and establish a non-toxic working range.[6]
-
-
Time-Course Experiment:
-
Using the optimal concentration determined from the dose-response experiment, treat the cells for various durations (e.g., 0, 1, 2, 6, 12, 24 hours).
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Lyse the cells at each time point and analyze via Western blot for p-ACC and total ACC.
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Identify the time point that provides the most consistent and significant inhibition of ACC phosphorylation. This will be your optimal incubation time.
-
Protocol 2: Western Blot Analysis for AMPK Activity
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Cell Treatment: Culture and treat cells with this compound and controls as determined in Protocol 1.
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Cell Lysis: After incubation, place culture plates on ice. Wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[7][15] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15]
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Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.[7] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.[14] Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.[14]
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15] Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Data Summary
Table 1: Recommended Starting Conditions for Common AMPK Modulators This table provides context from well-studied AMPK modulators, which can serve as a starting point for optimizing this compound experiments. Note that this compound is an inhibitor, while others listed may be activators.
| Compound | Type | Common Concentration Range | Typical Incubation Time | Cell Type Example |
| Compound C | Inhibitor | 5 - 20 µM | 1 - 24 hours | Various cancer cell lines[8] |
| AICAR (Acadesine) | Activator | 0.5 - 2 mM | 15 minutes - 24 hours | C2C12 myotubes[16] |
| A-769662 | Activator | 1 - 100 µM | 30 - 60 minutes | Mouse Embryonic Fibroblasts |
| Metformin | Activator | 1 - 10 mM | 1 - 48 hours | Hepatocytes, Cancer cells |
| Ex229 (Compound 991) | Activator | 0.03 - 100 µM | 20 - 60 minutes | Hepatocytes, Skeletal muscle[14] |
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Experiments
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of p-ACC | 1. Suboptimal Concentration: Inhibitor concentration is too low. 2. Incorrect Incubation Time: Time point is too early or too late to observe the effect. 3. Low Basal AMPK Activity: Cells have very low baseline AMPK activity, making inhibition difficult to detect. 4. Inhibitor Instability: Compound may be degraded in the media over time.[17] | 1. Perform a dose-response experiment (0.1-20 µM). 2. Conduct a time-course study (e.g., 1, 6, 12, 24h). 3. Use an AMPK activator (e.g., AICAR) as a positive control to confirm the pathway is responsive. 4. Prepare fresh stock solutions and dilutions for each experiment. Check compound stability data if available. |
| High Cytotoxicity | 1. Concentration Too High: The inhibitor concentration is toxic to the cells.[6] 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high (typically should be ≤ 0.1%).[6] 3. Off-Target Effects: The inhibitor is affecting other kinases essential for cell survival.[12] 4. Cell Sensitivity: The primary cells or cell line used is highly sensitive.[6] | 1. Perform a cytotoxicity assay (MTT, CCK-8) to determine a non-toxic working range.[6] 2. Ensure the final vehicle concentration is consistent and non-toxic across all conditions. 3. Lower the inhibitor concentration and/or reduce the incubation time. 4. Compare with a different, structurally unrelated AMPK inhibitor if available. |
| Inconsistent Results | 1. Cell Culture Variability: Cell confluency, passage number, or health varies between experiments. 2. Inhibitor Degradation: Improper storage of stock solutions.[15] 3. Procedural Variations: Inconsistent incubation times or antibody dilutions. | 1. Standardize cell seeding density to ensure 70-80% confluency at treatment. Use cells within a consistent, low passage number range. 2. Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. 3. Maintain meticulous and consistent experimental procedures. |
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are AMPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. sinobiological.com [sinobiological.com]
- 5. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. dovepress.com [dovepress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Dealing with precipitation of AMPK-IN-1 in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use AMPK-IN-1 in their experiments and address challenges related to its precipitation in media.
Troubleshooting Guide: Dealing with this compound Precipitation
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes by reducing the effective concentration of the compound and potentially causing cytotoxicity.[1] This guide provides a systematic approach to troubleshoot and resolve precipitation issues.
Issue: Precipitate Observed Immediately After Diluting this compound Stock Solution in Media
This "crashing out" effect is common for hydrophobic compounds dissolved in an organic solvent like DMSO when diluted into an aqueous environment like cell culture media.[1]
| Possible Cause | Solution |
| High Final Concentration of this compound | Exceeding the solubility limit of this compound in the aqueous media is a primary cause of precipitation.[2] Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media.[2][3][4] |
| Rapid Dilution | Adding the DMSO stock directly and quickly to the full volume of media can cause localized high concentrations, leading to precipitation.[1] Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] Always use media that has been pre-warmed to 37°C.[1][5] |
| High Final DMSO Concentration | While DMSO is an excellent solvent for the stock solution, a high final concentration in the media can still lead to precipitation upon significant dilution and can be toxic to cells.[1][6] Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][2][6] This may require preparing a more dilute intermediate stock solution. |
Issue: Precipitate Observed Hours or Days After Initial Preparation
Delayed precipitation can occur due to changes in the media environment over time.
| Possible Cause | Solution |
| Temperature Fluctuations | Changes in temperature between the lab bench and the 37°C incubator can affect the solubility of the compound.[1] Pre-warm the media before adding the compound and minimize the time culture vessels are outside the incubator.[1] |
| Changes in Media pH | The pH of the culture medium can shift in a CO2 incubator, potentially affecting the solubility of this compound.[1][2] Ensure your medium is properly buffered and the incubator's CO2 level is correctly calibrated. |
| Interaction with Media Components | Components in the cell culture medium, such as salts, amino acids, and proteins in serum, can interact with this compound and affect its solubility over time.[1][7] If possible, test the solubility of this compound in your specific media formulation, both with and without serum, to identify potential interactions.[2] |
| Compound Instability in Aqueous Solution | Small molecules can degrade in aqueous environments over time.[8][9] It is generally recommended to prepare fresh working solutions of this compound for each experiment and not to store them for extended periods.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[6][11] It is advisable to use anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[11]
Q2: How should I prepare the this compound stock solution?
A2: To prepare a stock solution, dissolve the this compound powder in 100% anhydrous DMSO to achieve a high concentration (e.g., 10 mM or 25 mg/mL).[11][12] If the compound does not dissolve readily, gentle warming (to 37°C) and sonication can be used to aid dissolution.[8][10][11] Always visually inspect the solution to ensure there are no visible particles.[12]
Q3: How should I store the this compound stock solution?
A3: For long-term storage, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][8][11] A common recommendation is to store at -80°C for up to 6 months and at -20°C for up to 1 month.[11]
Q4: What is the maximum recommended final DMSO concentration in my cell culture?
A4: To minimize solvent-induced cytotoxicity and the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.[1][2][4][6] Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[6][13]
Q5: My this compound precipitated even with a low DMSO concentration. What else can I do?
A5: If precipitation persists, consider the following:
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in pre-warmed media.[8]
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Use of Co-solvents: For in vivo studies or challenging in vitro preparations, co-solvents like PEG300 and Tween-80 can be used in combination with DMSO to improve solubility.[11] A typical formulation might involve first diluting the DMSO stock in PEG300, followed by the addition of Tween-80, and finally saline or media.[11]
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Solubility Testing: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[5]
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Weigh: Carefully weigh the desired amount of this compound powder. The molecular weight of this compound is 431.87 g/mol .[11] To make 1 mL of a 10 mM stock solution, you will need 4.32 mg of the compound.
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Dissolve: Add the appropriate volume of anhydrous DMSO to the powder.
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Solubilize: Vortex the solution for 1-2 minutes until the compound is completely dissolved.[8] If necessary, use an ultrasonic bath for 5-10 minutes or gentle warming to 37°C to aid dissolution.[10][11][12]
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.[12]
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Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.[5][11]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
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Thaw: Thaw a single aliquot of the concentrated this compound DMSO stock solution at room temperature.[5]
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Pre-warm Media: Warm the required volume of your cell culture medium to 37°C.[1]
-
Dilute: Perform a serial dilution of the stock solution into the pre-warmed media to achieve the final desired working concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. To minimize precipitation, add the stock solution dropwise to the media while gently mixing.[1]
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Final DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1%).[4][5]
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Mix and Use: Gently mix the working solution by inverting the tube or pipetting. Avoid vigorous vortexing. Use the freshly prepared working solution immediately.[5][10]
Visualizations
Caption: Simplified AMPK signaling pathway activation.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
How to confirm AMPK-IN-1 is active in my cell line
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to confirm the activity of AMPK-IN-1 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate AMPK?
A1: this compound is a potent, small-molecule, allosteric activator of AMP-activated protein kinase (AMPK). It binds to a site on the AMPK complex known as the allosteric drug and metabolite (ADaM) site, which is distinct from the AMP binding site. This binding induces a conformational change that promotes the phosphorylation of AMPK at threonine 172 (Thr172) on its catalytic α-subunit, leading to robust activation of the kinase.[1] This activation occurs independently of changes in the cellular AMP:ATP ratio.
Q2: What is the most common method to confirm that this compound is active in my cells?
A2: The most widely used method is Western blotting to detect the phosphorylation of AMPKα at Thr172.[2][3] A subsequent and crucial step is to also probe for the phosphorylation of a well-characterized downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 (Ser79).[4][5] Observing an increase in phosphorylation of both proteins provides strong evidence of AMPK activation by this compound.
Q3: My p-AMPK levels are high in the untreated control. What could be the issue?
A3: High basal p-AMPK levels can be caused by cellular stress during routine handling and harvesting, as AMPK is extremely sensitive to such conditions.[6] To mitigate this, handle cells gently, minimize the time between harvesting and lysis, and always wash cells with ice-cold PBS before adding ice-cold lysis buffer containing phosphatase and protease inhibitors.[2][3] Additionally, consider the glucose concentration in your media, as glucose starvation can also induce AMPK activation.[7]
Q4: I don't see an increase in p-AMPK after treating with this compound. What should I do?
A4: Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common culprits include the concentration of this compound, the treatment duration, and the integrity of the compound. It's also important to ensure your antibodies are validated and your Western blot protocol is optimized.
Q5: How can I be certain that this compound is directly binding to AMPK in my cells?
A5: A Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming direct target engagement in a cellular context.[8][9][10] This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. An increase in the amount of soluble AMPK at higher temperatures in the presence of this compound indicates direct binding.[11]
Troubleshooting Guide
This guide addresses common issues encountered when validating the activity of this compound.
| Issue | Possible Cause | Recommendation |
| No increase in p-AMPK or p-ACC phosphorylation | 1. Inactive Compound: this compound may have degraded. | - Prepare a fresh stock solution of this compound in DMSO. - Store the stock solution at -20°C or -80°C. - Test a range of concentrations (e.g., 1-25 µM). |
| 2. Inappropriate Treatment Time: The incubation time may be too short or too long. | - Perform a time-course experiment (e.g., 30 minutes, 1, 2, 6, and 12 hours) to determine the optimal treatment duration for your cell line.[3] | |
| 3. Sub-optimal Antibody Performance: The primary antibodies for p-AMPK, total AMPK, p-ACC, or total ACC may not be effective. | - Use antibodies that are well-validated for Western blotting. - Optimize antibody dilutions. - Ensure the use of appropriate secondary antibodies. | |
| 4. Insufficient Protein Lysis: Incomplete cell lysis can lead to low protein yield. | - Use a robust lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors.[2][3] | |
| High Basal p-AMPK in Control Cells | 1. Cellular Stress: As mentioned in the FAQs, stress during cell handling can activate AMPK. | - Handle cells gently during passaging and harvesting. - Ensure all harvesting reagents (PBS, lysis buffer) are ice-cold.[2][3] |
| 2. Media Composition: Low glucose or serum levels can induce AMPK activation. | - Ensure consistent media formulation for all experimental conditions. Glucose starvation is a known AMPK activator.[7] | |
| Inconsistent Results | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered signaling responses. | - Use cells with a consistent and low passage number for all experiments. |
| 2. Cell Density: Cell confluency can affect cellular metabolism and signaling. | - Plate cells at a consistent density and treat them at a similar confluency (e.g., 70-80%). |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the AMPK signaling pathway and a typical experimental workflow for validating this compound activity.
AMPK Signaling Pathway Activation by this compound.
Experimental Workflow for Validating this compound Activity.
Experimental Protocols
Protocol 1: Western Blot for p-AMPK and p-ACC
This protocol details the steps to assess the activation of AMPK and its downstream target ACC via Western blotting.
-
Cell Seeding and Treatment:
-
Seed your cell line of interest in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO) for the optimized duration (e.g., 1-6 hours).[2]
-
-
Protein Extraction:
-
After treatment, place the culture plates on ice and aspirate the media.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2][3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2][3]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies specific for p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C.[1][2] A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to AMPK in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to a high density in a T150 flask.
-
Harvest the cells and resuspend them in PBS containing protease inhibitors to a concentration of ~10^7 cells/mL.
-
Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for this compound treatment (e.g., 25 µM). Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the cell suspension from each treatment group into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, leaving one aliquot at room temperature as a control.[13]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[11]
-
-
Analysis:
-
Collect the supernatant from each sample.
-
Analyze the amount of soluble AMPKα in each sample by Western blotting as described in Protocol 1.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control indicates thermal stabilization of AMPK, confirming direct target engagement.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intact Cell Assays to Monitor AMPK and Determine the Contribution of the AMP-Binding or ADaM Sites to Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected phenotypic changes with AMPK-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AMPK-IN-1 (also known as Compound 991 or EX229), a potent allosteric activator of AMP-activated protein kinase (AMPK). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Compound 991/EX229) is a potent, small-molecule, allosteric activator of AMP-activated protein kinase (AMPK).[1] It binds to a site formed between the α-subunit kinase domain and the β-subunit carbohydrate-binding module, a site termed the allosteric drug and metabolite-binding site (ADaM).[2] This binding leads to the activation of AMPK, a central regulator of cellular energy homeostasis.[1]
Q2: What are the expected phenotypic outcomes of this compound treatment?
A2: As an AMPK activator, this compound is expected to induce a metabolic switch from anabolic (ATP-consuming) to catabolic (ATP-producing) pathways.[1] Expected outcomes include:
-
Increased phosphorylation of AMPKα at Threonine 172 (Thr172) and its downstream targets like Acetyl-CoA Carboxylase (ACC) and RAPTOR.[2][3]
-
Increased fatty acid oxidation.[4]
-
Inhibition of lipogenesis.[5]
Q3: Are there any known unexpected phenotypic changes associated with this compound?
A3: Yes, recent studies have revealed that this compound can lead to unexpected cellular responses, particularly concerning autophagy. Contrary to the prevailing view that AMPK activation promotes autophagy, treatment with this compound (Compound 991) has been shown to suppress autophagy induced by amino acid withdrawal.[6][7][8][9] Additionally, under prolonged amino acid deprivation, AMPK activation by this compound can paradoxically support the reactivation of mTORC1 signaling.[6][8][9]
Q4: What is the potency of this compound?
A4: this compound is a highly potent AMPK activator, reported to be 5- to 10-fold more potent than A-769662.[1][10] Its binding affinity varies depending on the AMPK isoform.
Quantitative Data Summary
| Parameter | Value | AMPK Isoform | Method | Reference |
| Kd | 0.06 µM | α1β1γ1 | Biolayer interferometry | [5] |
| Kd | 0.06 µM | α2β1γ1 | Biolayer interferometry | [5] |
| Kd | 0.51 µM | α1β2γ1 | Biolayer interferometry | [5] |
| EC50 | 3 nM | α1β1γ1 | Functional assay (Sf21 cells) | [5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No activation of AMPK (no increase in p-AMPKα Thr172) observed by Western Blot. | 1. Suboptimal concentration of this compound: The effective concentration can be cell-type dependent. 2. Insufficient incubation time. 3. Poor compound solubility: this compound is typically dissolved in DMSO. Improper dissolution can lead to precipitation. 4. Inactive compound: Improper storage may have led to degradation. | 1. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM). In some cell types, higher concentrations may be needed.[2][11] 2. Optimize incubation time (e.g., 30 minutes to 2 hours).[2][6] 3. Ensure complete dissolution in high-quality, anhydrous DMSO to make a concentrated stock. The final DMSO concentration in the culture medium should be ≤ 0.1%. 4. Use a fresh aliquot of the compound. Store stock solutions at -20°C or -80°C. |
| Phosphorylation of downstream targets (e.g., p-ACC) is observed, but not p-AMPKα. | 1. Transient p-AMPKα phosphorylation: The phosphorylation of AMPKα at Thr172 can be transient, while the phosphorylation of downstream targets is more sustained. 2. Antibody issues: The p-AMPKα antibody may not be optimal. | 1. Perform a time-course experiment with shorter time points (e.g., 5, 15, 30, 60 minutes). 2. Validate your p-AMPKα antibody with a positive control (e.g., treatment with AICAR). Use a different antibody clone if necessary. |
| Unexpected suppression of autophagy (e.g., decreased LC3-II levels) is observed. | This is a documented "unexpected" effect of this compound under specific conditions, such as amino acid starvation.[6][7][8][9] It is not necessarily an experimental artifact. | 1. Confirm the finding by measuring multiple autophagy markers (e.g., LC3-II flux with a lysosomal inhibitor like Bafilomycin A1, p62/SQSTM1 degradation, and LC3 puncta formation).[6] 2. Be aware that this effect is AMPK-dependent; it should be absent in AMPKα knockout/knockdown cells.[6][7] |
| Cell toxicity or off-target effects are suspected. | 1. High concentration of this compound: In vivo studies have shown toxicity at high doses.[3][12] 2. Off-target effects: While generally specific, high concentrations of any small molecule can lead to off-target effects. | 1. Determine the optimal concentration for AMPK activation with minimal toxicity by performing a cell viability assay (e.g., MTT or CellTiter-Glo). 2. Use the lowest effective concentration. For in vivo studies, consider nanoparticle-based delivery systems to reduce toxicity.[3][12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation in Cell Culture
This protocol describes the steps to assess the activation of AMPK and its downstream targets in cultured cells following treatment with this compound.
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. From this stock, prepare working solutions in cell culture medium at the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Cell Treatment: Replace the culture medium with the medium containing this compound or vehicle control (DMSO). Incubate for the desired time (e.g., 30-60 minutes).[2]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[13]
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13][14]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Analysis of Autophagy by Western Blot
This protocol is designed to investigate the unexpected effect of this compound on autophagy.
-
Cell Culture and Treatment:
-
Seed cells as described in Protocol 1.
-
For amino acid starvation experiments, replace the complete medium with amino acid-free medium.
-
Pre-treat cells with this compound (e.g., 1-10 µM) or vehicle for 30 minutes before and during the starvation period (e.g., 2 hours).[6]
-
To measure autophagic flux, treat a parallel set of wells with a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) for the final 2 hours of the experiment.
-
-
Western Blotting:
-
Perform cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
Use primary antibodies against LC3B and p62/SQSTM1. An antibody for a loading control (e.g., β-actin or GAPDH) is also required.
-
-
Data Analysis:
-
Quantify the ratio of LC3B-II to LC3B-I or to the loading control. An accumulation of LC3B-II in the presence of a lysosomal inhibitor indicates autophagic flux. A decrease in this accumulation upon this compound treatment suggests suppression of autophagy.[6]
-
Assess the levels of p62/SQSTM1. A decrease in p62 indicates autophagic degradation, while an increase suggests a blockage in the autophagy pathway.
-
Visualizations
Caption: Expected signaling pathway of AMPK activation by this compound.
Caption: Unexpected regulation of autophagy by this compound.
Caption: General workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle delivery of AMPK activator 991 prevents its toxicity and improves muscle homeostasis in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Unexpected roles for AMPK in the suppression of autophagy and the reactivation of MTORC1 signaling during prolonged amino acid deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected roles for AMPK in the suppression of autophagy and the reactivation of MTORC1 signaling during prolonged amino acid deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AMPK-IN-1 Experiments
Welcome to the technical support center for AMPK-IN-1 (also known as Ex229 and compound 991). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this potent AMPK activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule, allosteric activator of AMP-activated protein kinase (AMPK).[1] Unlike indirect activators such as metformin, this compound directly binds to the AMPK heterotrimeric complex at a site known as the allosteric drug and metabolite (ADaM) site.[1][2] This binding event stabilizes an active conformation of the enzyme, leading to a significant increase in its kinase activity.[2] Notably, this compound is reported to be 5- to 10-fold more potent than the well-characterized AMPK activator A769662.[3]
Q2: What are the expected downstream effects of this compound treatment?
A2: Activation of AMPK by this compound initiates a signaling cascade that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states.[4] Key downstream effects include:
-
Increased glucose uptake: Observed in skeletal muscle and myotubes.[5][6]
-
Increased fatty acid oxidation: Demonstrated in L6 myotubes.[5][6]
-
Phosphorylation of downstream targets: Such as Acetyl-CoA Carboxylase (ACC) at Serine 79 and Raptor.[3][7]
Q3: Is this compound specific for certain AMPK isoforms?
A3: this compound has been shown to activate various AMPK isoforms. Quantitative binding data indicates high affinity for α1β1γ1 and α2β1γ1 isoforms, with a slightly lower affinity for the α1β2γ1 isoform.[4][7]
Troubleshooting Guide: Why is this compound not affecting my downstream target?
This guide addresses potential reasons why you might not be observing the expected effects of this compound in your experiments and provides actionable steps to resolve these issues.
Problem 1: Suboptimal Compound Handling and Experimental Setup
The efficacy of this compound can be compromised by improper handling, storage, or suboptimal experimental conditions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Compound Instability | This compound is soluble in DMSO.[8] Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[8] Store stock solutions at -80°C.[8] |
| Incorrect Concentration | The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 0.01 µM to 50 µM have been reported to be effective in different systems.[5][6][7] |
| Inappropriate Treatment Time | The time required to observe downstream effects can vary. A typical incubation time is 1 hour.[5][6] Consider performing a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to identify the optimal treatment duration. |
| High Basal AMPK Activity | If your cells have high basal AMPK activity, the effect of an activator may be masked. This can be caused by low nutrient levels or other cellular stressors. Consider a period of serum starvation before treatment to lower basal activity.[8] |
Problem 2: Cell-Specific Factors and Pathway Crosstalk
The cellular context plays a critical role in the response to AMPK activation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Low Expression of Target AMPK Isoforms | Your cell line may not express the AMPK isoforms that are most potently activated by this compound. Verify the expression of AMPK subunits (α, β, γ) in your cells using Western blotting or qPCR. |
| Dominant Compensatory Pathways | Cells can adapt to metabolic challenges by activating compensatory signaling pathways that may counteract the effects of AMPK activation. For instance, in some contexts, the PI3K/Akt pathway can influence glucose uptake independently of AMPK.[5] |
| Cellular Energy Status | The metabolic state of your cells can influence their response to AMPK activation. Ensure consistent cell culture conditions, including media composition and cell density, to maintain a consistent metabolic state across experiments. |
Problem 3: Issues with Downstream Target Analysis
Difficulties in detecting changes in your downstream target of interest can be due to technical issues with the assay itself.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Antibody Quality (Western Blot) | Ensure your primary antibodies for phosphorylated and total proteins are validated for the specific application and species. Run positive and negative controls to confirm antibody specificity. |
| Suboptimal Assay Conditions | For enzymatic or uptake assays, ensure that all reagents are fresh and that the assay conditions (e.g., temperature, incubation times) are optimized. |
| Transient Phosphorylation | The phosphorylation of some downstream targets can be transient. If performing a Western blot, ensure that cell lysis is performed quickly after treatment and that phosphatase inhibitors are included in the lysis buffer.[6] |
Experimental Protocols
Western Blot for Phospho-AMPK and Phospho-ACC
This protocol describes the detection of phosphorylated AMPK (p-AMPKα at Thr172) and its direct downstream target, phosphorylated ACC (p-ACC at Ser79), as a robust indicator of this compound activity.[6]
Materials:
-
Cell culture reagents
-
This compound (Ex229/compound 991)
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), total ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells to the desired confluency. Treat cells with varying concentrations of this compound (e.g., 0.03 - 1 µM) for 1 hour. Include a vehicle control (DMSO).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Glucose Uptake Assay
This assay measures the effect of this compound on glucose transport into cells using a fluorescent glucose analog, 2-NBDG.[6]
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
Glucose-free medium
-
This compound
-
2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Ice-cold PBS
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells and allow them to adhere overnight.
-
Glucose Starvation: Wash cells with PBS and incubate in glucose-free medium for 1-2 hours.
-
Treatment: Add this compound at desired concentrations and incubate for 1 hour.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Washing: Remove the 2-NBDG-containing medium and wash the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Measure the fluorescence in each well using a plate reader (Excitation/Emission ~485/535 nm).
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound (Ex229)
| Parameter | AMPK Isoform | Value (µM) | Reference |
| Binding Affinity (Kd) | α1β1γ1 | 0.06 | [4][7] |
| α2β1γ1 | 0.06 | [4][7] | |
| α1β2γ1 | 0.51 | [4][7] | |
| Activation (EC50) | α2β1γ1 (human recombinant) | 0.002 | [2] |
| α1β1γ1 (human recombinant) | 0.003 | [2] |
Table 2: Cellular Effects of this compound (Ex229)
| Effect | Cell/Tissue Model | Concentration | Result | Reference |
| ACC Phosphorylation | Hepatocytes | 0.03 µM | Saturated increase in phosphorylation | [7] |
| Lipogenesis Inhibition | Hepatocytes | 0.01 µM | 34% inhibition | [4][7] |
| Hepatocytes | 0.1 µM | 63% inhibition | [4][7] | |
| Glucose Uptake | Rat Skeletal Muscle | 50 µM | Increased glucose uptake | [5] |
Visualizations
Caption: this compound signaling pathway.
Caption: Western blot workflow for p-AMPK/p-ACC.
References
Validation & Comparative
A Head-to-Head Comparison of Two Potent AMPK Activators: AMPK-IN-1 and A-769662
For researchers in cellular metabolism and drug discovery, the activation of AMP-activated protein kinase (AMPK) is a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This guide provides a detailed, data-driven comparison of two widely used direct AMPK activators: AMPK-IN-1 (also known as Compound 991) and A-769662. We will delve into their mechanisms of action, potency, specificity, and present supporting experimental data to aid in the selection of the most appropriate compound for your research needs.
At a Glance: Key Differences
| Feature | This compound (Compound 991) | A-769662 |
| Primary Mechanism | Allosteric Activator | Allosteric Activator & Inhibitor of Dephosphorylation |
| Potency (EC50) | ~551 nM (for α2β2γ1 isoform)[1] | ~0.8 µM (in cell-free assays)[2] |
| Isoform Selectivity | Activates both β1 and β2-containing complexes, with a preference for β1.[3] | Selective for β1 subunit-containing heterotrimers.[4] |
| Upstream Kinase Dependency | Independent of upstream kinases like LKB1 for direct activation. | Effects in intact cells are independent of the upstream kinase utilized.[5] |
| Reported Off-Target Effects | Less documented in readily available literature. | Can induce glucose uptake through a PI3-kinase-dependent pathway in skeletal muscle[4]; may increase intracellular calcium and ATP release independently of AMPK.[6] |
Delving Deeper: Mechanism of Action
Both this compound and A-769662 are direct activators of AMPK, meaning they do not need to alter the cellular AMP:ATP ratio to exert their effects. However, their precise mechanisms differ.
A-769662 uniquely mimics both effects of the natural activator AMP. It allosterically activates the AMPK complex and, importantly, inhibits the dephosphorylation of the critical threonine 172 (Thr172) on the α-subunit, thus locking AMPK in an active state.[2] This dual action makes it a particularly potent and sustained activator.
This compound (Compound 991) , like A-769662, is an allosteric activator that binds to the ADaM (Allosteric Drug and Metabolite) site, a pocket at the interface of the α and β subunits.[7] Its primary described mechanism is through this allosteric activation, leading to a conformational change that promotes AMPK activity.
Experimental Evidence: A Comparative Look
Studies have demonstrated the efficacy of both compounds in various experimental settings. For instance, this compound (Compound 991) at a concentration of 5 µM for 60 minutes was shown to induce the phosphorylation of acetyl-coenzyme A carboxylase (ACC), a downstream target of AMPK, in mouse epitrochlearis muscle ex vivo.[1] Similarly, A-769662 treatment in primary rat hepatocytes dose-dependently increases ACC phosphorylation, which correlates with the inhibition of fatty acid synthesis.[2]
A key distinction lies in their isoform selectivity. A-769662 preferentially activates AMPK complexes containing the β1 subunit.[4] In contrast, this compound (Compound 991) can activate both β1- and β2-containing complexes, although it shows a preference for β1.[3] This broader specificity of this compound may be advantageous in tissues where β2-containing isoforms are more prevalent.
However, it is crucial to consider potential off-target effects. A-769662 has been reported to induce glucose uptake in skeletal muscle via a PI3-kinase-dependent pathway, independent of its action on AMPK.[4] Furthermore, at higher concentrations, it can increase intracellular calcium and ATP release from astrocytes in an AMPK-independent manner.[6] Researchers should be mindful of these effects when interpreting data.
Experimental Protocols
To assist in the practical application of these compounds, we provide outlines of common experimental protocols used to assess their activity.
Western Blot for Phospho-AMPK (Thr172)
This protocol is a standard method to determine the activation state of AMPK.
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with varying concentrations of this compound or A-769662 for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine protein concentration using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-AMPK signal to total AMPK or a loading control (e.g., β-actin).
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK.
-
Reaction Setup: In a microplate, combine purified AMPK enzyme, a specific substrate peptide (e.g., SAMS peptide), and varying concentrations of this compound or A-769662 in a kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that measures ADP production).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. For radiolabeled assays, this involves capturing the phosphorylated peptide on a membrane and measuring radioactivity. For non-radioactive assays, commercial kits like ADP-Glo™ can be used to measure ADP production via a luminescence-based method.
-
Data Analysis: Plot the kinase activity against the activator concentration to determine the EC50 value.
Conclusion
Both this compound (Compound 991) and A-769662 are valuable tools for the pharmacological activation of AMPK. The choice between them will depend on the specific research question and experimental system.
-
A-769662 is a well-characterized, potent activator with a dual mechanism of action. Its selectivity for β1-containing isoforms makes it suitable for studies focused on these specific complexes. However, researchers must be cautious of its potential AMPK-independent off-target effects, particularly at higher concentrations.
-
This compound (Compound 991) offers a broader activation profile, targeting both β1- and β2-containing AMPK complexes. This may be advantageous for studies in tissues with mixed or predominantly β2 isoform expression.
For any study, it is recommended to perform dose-response experiments and to verify the activation of downstream AMPK targets to confirm the on-target effects of these compounds. The use of appropriate controls, including AMPK knockout or knockdown models where feasible, is also advised to definitively attribute observed effects to AMPK activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AMPK – sensing energy while talking to other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK Metabolic Activator, 30 Vegetarian Tablets - Life Extension [lifeextension.com]
- 6. AMP-activated protein kinase (AMPK) activator A-769662 increases intracellular calcium and ATP release from astrocytes in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Specificity of AMPK Activators: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a specific AMP-activated protein kinase (AMPK) activator is critical for obtaining reliable experimental results and developing targeted therapeutics. This guide provides an objective comparison of the specificity of various AMPK activators, supported by experimental data and detailed methodologies.
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[1] AMPK activators are broadly classified into two categories: indirect activators that modulate cellular energy levels, and direct activators that allosterically regulate the AMPK enzyme complex.[1][2] The specificity of these activators is a key determinant of their utility in research and medicine, as off-target effects can confound experimental interpretation and lead to adverse effects.
Direct vs. Indirect AMPK Activation: A Fundamental Distinction in Specificity
Indirect activators, such as metformin (B114582) and AICAR, work by increasing the cellular AMP:ATP ratio.[3] Metformin inhibits the mitochondrial respiratory chain, while AICAR is metabolized to an AMP analog, ZMP.[2][4] While effective at activating AMPK, their mechanism inherently lacks specificity, as fluctuations in the AMP:ATP ratio can influence other cellular processes independent of AMPK.
Direct activators, on the other hand, bind directly to the AMPK complex to induce a conformational change that promotes its activity.[2] This class of activators, which includes A-769662, Compound 991 (also known as Ex229), and salicylate, generally offers higher specificity for the AMPK pathway.[5][6]
Comparative Analysis of AMPK Activator Specificity
The following tables summarize the key characteristics and specificity profiles of commonly used direct and indirect AMPK activators based on published experimental data.
Table 1: Performance Comparison of Direct AMPK Activators
| Activator | Mechanism of Action | Potency (EC50) | Isoform Selectivity | Known Off-Target Effects |
| A-769662 | Allosteric activator; inhibits dephosphorylation of Thr172.[5] | ~0.8 µM[5] | Selective for β1-containing complexes.[5][7] | Can increase intracellular calcium and ATP release from astrocytes in an AMPK-independent manner at higher concentrations.[8] May inhibit the 26S proteasome.[9] |
| Compound 991 (Ex229) | Allosteric activator; prevents dephosphorylation.[5] | 5-10 fold more potent than A-769662.[5] | Preferentially activates β1-containing complexes over β2.[5] | Reported to be highly specific for AMPK with no significant activity against a large panel of other kinases.[10] |
| Salicylate | Direct allosteric activator.[5] | Dependent on the β1 subunit.[5] | Dependent on the β1 subunit.[5] | Inhibits cyclo-oxygenases (COX1 and COX2).[11] |
Table 2: Performance Comparison of Indirect AMPK Activators
| Activator | Mechanism of Action | Potency | Specificity Considerations |
| Metformin | Inhibits mitochondrial complex I, increasing the AMP:ATP ratio.[2] | Dependent on cellular context. | Broad effects on cellular metabolism due to altered energy status.[2] |
| AICAR | Metabolized to ZMP, an AMP analog, which allosterically activates AMPK.[4] | Dependent on cellular uptake and metabolism. | ZMP can affect other AMP-regulated enzymes, leading to a less specific cellular response.[10] |
Experimental Protocols for Assessing Specificity
The specificity of an AMPK activator is determined through a series of rigorous experimental procedures.
Kinase Profiling Assays
This is a primary method to assess the selectivity of a compound against a broad range of kinases.
-
Objective: To determine the inhibitory or activating effect of a compound on a large panel of purified protein kinases.
-
Methodology:
-
A fixed concentration of the test compound (e.g., 1 µM) is incubated with a panel of purified kinases.
-
The activity of each kinase is measured, typically using a radioactive (e.g., [γ-³²P]ATP) or fluorescence-based assay.
-
The percentage of kinase activity in the presence of the compound is calculated relative to a vehicle control.
-
-
Data Analysis: A highly specific activator will show significant modulation of AMPK activity with minimal to no effect on other kinases in the panel.
Cellular Target Engagement and Downstream Signaling
These assays confirm that the compound activates the AMPK pathway in a cellular context and assess potential off-target signaling.
-
Objective: To verify that the compound activates AMPK and its downstream targets in intact cells.
-
Methodology (Western Blotting):
-
Culture appropriate cells (e.g., C2C12 myotubes, primary hepatocytes) and treat with the AMPK activator at various concentrations and time points.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for phosphorylated AMPK (p-AMPK at Thr172) and phosphorylated forms of its downstream substrates, such as acetyl-CoA carboxylase (p-ACC).
-
-
Data Analysis: A specific activator should induce a dose-dependent increase in the phosphorylation of AMPK and its known downstream targets. The use of AMPK knockout cells can further validate that the observed effects are indeed AMPK-dependent.[8]
Signaling Pathways and Experimental Workflows
Conclusion
The choice of an AMPK activator should be guided by the specific requirements of the experiment. For studies aiming to elucidate the direct cellular roles of AMPK, highly specific, direct activators like Compound 991 are preferable. While potent, compounds like A-769662 should be used with an awareness of their potential off-target effects, particularly at higher concentrations. Indirect activators such as metformin and AICAR are valuable for studying the effects of cellular energy stress but are less suited for experiments requiring precise modulation of AMPK alone. A thorough understanding of the specificity profile of each activator, verified through rigorous experimental validation, is paramount for the generation of accurate and reproducible data in the field of metabolic research.
References
- 1. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMP-activated protein kinase (AMPK) activator A-769662 increases intracellular calcium and ATP release from astrocytes in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of AMPK Activators for In Vitro Studies: AMPK-IN-1 vs. AICAR
For Researchers, Scientists, and Drug Development Professionals
The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a critical therapeutic target for a myriad of metabolic diseases, including type 2 diabetes, obesity, and cancer. Pharmacological activation of AMPK is a key strategy in preclinical research and drug development. This guide provides an objective, data-driven comparison of two commonly used AMPK activators in in vitro settings: a representative direct activator, which we will refer to as AMPK-IN-1 (using the well-characterized direct activator A-769662 as a stand-in for performance data), and the widely studied indirect activator, AICAR.
Mechanism of Action: Direct vs. Indirect Activation
The fundamental difference between this compound (A-769662) and AICAR lies in their mechanism of activating AMPK.
This compound (A-769662) is a direct, allosteric activator. It binds to a site on the AMPK complex, causing a conformational change that enhances its kinase activity. This activation is independent of cellular energy status (the AMP:ATP ratio). Furthermore, compounds like A-769662 have been shown to protect the activating phosphorylation of AMPK at threonine 172 (Thr172) on the α-subunit from dephosphorylation, thus sustaining its active state.[1][2]
AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) is an indirect AMPK activator. As a cell-permeable adenosine (B11128) analog, it is taken up by cells and phosphorylated by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[3][4] ZMP is an analog of AMP and mimics its effects by binding to the γ-subunit of AMPK, leading to its allosteric activation.[3][4] This mechanism is dependent on the intracellular conversion of AICAR to ZMP.
Mechanisms of AMPK Activation.
Performance Comparison: Potency and Specificity
The differing mechanisms of action translate to significant differences in potency and specificity in in vitro assays.
| Feature | This compound (A-769662) | AICAR |
| Mechanism | Direct, allosteric activator | Indirect, requires conversion to ZMP (AMP mimic) |
| Potency (EC50) | ~0.8 µM (cell-free)[5][6][7][8] | Typically in the high µM to low mM range in cell-based assays[9] |
| Specificity | Highly specific for AMPK[1][10] | Known off-target effects[11][12] |
| Cellular Context | Active in both cell-free and cell-based assays | Requires cellular machinery for activation |
Potency: As a direct activator, A-769662 exhibits high potency, with reported EC50 values in the sub-micromolar range in cell-free kinase assays.[5][6][7][8] In contrast, AICAR's potency in cell-based assays is significantly lower, typically requiring concentrations in the hundreds of micromolar to millimolar range to achieve robust AMPK activation.[9]
Specificity: A-769662 is considered a highly specific AMPK activator.[1][10] Studies have demonstrated that its effects on downstream targets, such as the phosphorylation of acetyl-CoA carboxylase (ACC), are largely abolished in AMPK-deficient cells.[1] However, at higher concentrations, some AMPK-independent effects have been noted, including the inhibition of the 26S proteasome.[6]
AICAR, on the other hand, is known to have several off-target effects. Due to its structural similarity to adenosine and the intracellular accumulation of ZMP, AICAR can interfere with purine (B94841) and pyrimidine (B1678525) metabolism, potentially leading to "pyrimidine starvation" and subsequent cell cycle arrest and apoptosis, independent of AMPK activation.[12] These AMPK-independent effects can confound the interpretation of experimental results, making it crucial to include appropriate controls.
Downstream Signaling Effects
Both this compound (A-769662) and AICAR, upon activating AMPK, trigger a cascade of downstream signaling events aimed at restoring cellular energy balance. A key downstream target is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. AMPK phosphorylates ACC at Ser79, leading to its inactivation and a subsequent shift from fatty acid synthesis to fatty acid oxidation.
Studies have shown that both A-769662 and AICAR effectively increase the phosphorylation of ACC in a dose-dependent manner.[1][13] However, due to its higher potency, A-769662 typically achieves this at much lower concentrations than AICAR.[1]
AMPK Downstream Signaling.
Experimental Protocols
To aid researchers in designing and interpreting their in vitro studies, we provide detailed protocols for key experiments used to compare AMPK activators.
Cell-Based AMPK Activation Assay (Western Blotting)
This protocol is a standard method to assess the activation of AMPK in a cellular context by measuring the phosphorylation of AMPK and its direct downstream target, ACC.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12 myotubes)
-
Cell culture medium and supplements
-
AMPK activators (this compound/A-769662, AICAR)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 2-4 hours if necessary. Treat cells with various concentrations of the AMPK activator or vehicle control for the desired time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells with RIPA buffer, scrape, and collect the lysate. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Normalize protein samples, add Laemmli buffer, and denature. Separate proteins by SDS-PAGE and transfer to a membrane. Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies. Apply ECL substrate and visualize bands.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in a cell-free system.
Materials:
-
Recombinant active AMPK enzyme
-
SAMS peptide substrate
-
Kinase assay buffer
-
ATP
-
AMPK activators
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the AMPK activator at various concentrations. Add the purified AMPK enzyme and pre-incubate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mix of the SAMS peptide substrate and ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the reaction and measure ADP production using a detection kit like ADP-Glo™, following the manufacturer's instructions. This typically involves depleting the remaining ATP and then converting the generated ADP back to ATP, which is used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the specific activity of the enzyme and plot the activity against the activator concentration to determine the EC50 value.
References
- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nrtimes.co.uk [nrtimes.co.uk]
- 4. bc9.co [bc9.co]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. portlandpress.com [portlandpress.com]
- 12. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]
- 13. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating AMPK-IN-1 Specificity: A Comparative Guide Using AMPK Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target specificity of the AMP-activated protein kinase (AMPK) inhibitor, AMPK-IN-1. The gold standard for such validation is the use of AMPK knockout (KO) cells. By comparing the effects of the inhibitor in wild-type (WT) versus AMPK KO cells, researchers can definitively attribute its mechanism of action. Due to the limited availability of specific published data on this compound, this guide presents a general methodology and hypothetical data based on established principles for validating AMPK inhibitors.
The Central Role of AMPK in Cellular Metabolism
AMP-activated protein kinase (AMPK) is a crucial energy sensor that maintains cellular energy homeostasis.[1] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[2] When the cellular AMP:ATP ratio rises, indicating low energy status, AMPK is activated through phosphorylation of the threonine 172 residue on its α subunit by upstream kinases like LKB1 and CaMKK2.[1] Activated AMPK then phosphorylates a multitude of downstream targets to switch on catabolic, ATP-producing pathways (like fatty acid oxidation and glycolysis) and switch off anabolic, ATP-consuming pathways (such as lipid and protein synthesis).[1][2] A key downstream target is Acetyl-CoA Carboxylase (ACC), which is inactivated by AMPK-mediated phosphorylation.[1][3]
Given its central role in metabolism, AMPK is a significant therapeutic target. However, the utility of any pharmacological inhibitor hinges on its specificity. Non-specific inhibitors, such as the widely used Compound C, can produce misleading results due to off-target effects.[4][5]
AMPK Signaling Pathway
The Litmus Test: Validating Specificity with Knockout Cells
The definitive method to confirm that an inhibitor acts through its intended target is to test its efficacy in a biological system lacking that target.[5] In the case of this compound, this involves comparing its effects on downstream signaling in wild-type cells with cells where the AMPK alpha subunit has been knocked out (AMPKα KO). If this compound is a specific inhibitor, its effects on downstream targets like ACC phosphorylation should be absent in AMPKα KO cells.[6]
Experimental Workflow for Knockout Validation
Comparative Analysis: this compound vs. Alternatives
To highlight the importance of specificity, the table below provides a hypothetical comparison between an ideal specific inhibitor (this compound) and a known non-specific inhibitor, Compound C.
| Parameter | This compound (Hypothetical) | Compound C | Rationale for Superiority |
| Target | AMP-activated protein kinase (AMPK) | AMP-activated protein kinase (AMPK) | Both target AMPK, but specificity differs. |
| IC50 (AMPK α1/α2) | Potent (e.g., <100 nM) | Moderately potent (e.g., ~200-400 nM) | Higher potency suggests a more efficient inhibitor. |
| Selectivity | Highly selective for AMPK | Non-selective; inhibits numerous other kinases[1][4] | High selectivity ensures that observed effects are due to AMPK inhibition, minimizing confounding off-target effects. |
| Effect in AMPK KO Cells | No significant effect on downstream targets | Effects on some pathways may persist | A lack of effect in KO cells is the strongest evidence for on-target specificity.[5] |
| Mechanism of Action | ATP-competitive or allosteric inhibitor | ATP-competitive inhibitor | The mode of inhibition is important for understanding its interaction with the kinase. |
Experimental Protocols
Western Blot for Phospho-ACC in WT and AMPKα KO Cells
This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation of a key downstream substrate, ACC, at Serine 79.[7][8]
a. Cell Culture and Treatment:
-
Culture wild-type and AMPKα knockout (e.g., generated using CRISPR/Cas9) cells, such as HEK293T or MEFs, in appropriate media.[9]
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Optionally, include a positive control for AMPK activation (e.g., AICAR) to confirm the responsiveness of the pathway in WT cells.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ACC (Ser79), total ACC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7][10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ACC signal to the total ACC signal.
-
Compare the normalized p-ACC levels across different treatment groups in both WT and KO cells.
In Vitro Kinase Inhibition Assay
This assay determines the potency (IC50) of this compound against purified AMPK and can be expanded to a panel of other kinases to assess its selectivity.
a. Assay Setup:
-
In a 96- or 384-well plate, prepare serial dilutions of this compound.
-
Add the kinase assay buffer, recombinant active AMPK enzyme, and a specific peptide substrate (e.g., SAMS peptide).[11]
-
Include a no-inhibitor control (vehicle) and a no-enzyme control (blank).
b. Kinase Reaction and Detection:
-
Initiate the reaction by adding ATP. For radiometric assays, [γ-³²P]-ATP is used.[12] For luminescence-based assays like ADP-Glo™, unlabeled ATP is used.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction.
-
Detect the amount of phosphorylated substrate or the amount of ADP produced.[13]
c. Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that can confirm direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
a. Cell Treatment and Heating:
-
Treat intact cells with this compound or a vehicle control.
-
Aliquot the cell suspensions and heat them across a temperature gradient.
b. Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.
c. Detection and Analysis:
-
Analyze the amount of soluble AMPK in the supernatant by Western blotting.
-
A shift in the melting temperature to a higher value in the inhibitor-treated samples indicates target engagement.
Hypothetical Data Presentation
The following table presents hypothetical data from a Western blot experiment as described in Protocol 1, demonstrating the expected outcome for a specific inhibitor like this compound.
| Cell Type | Treatment | p-ACC / Total ACC Ratio (Normalized) | Interpretation |
| Wild-Type (WT) | Vehicle (DMSO) | 1.00 | Basal AMPK activity phosphorylates ACC. |
| This compound (1 µM) | 0.25 | This compound effectively inhibits AMPK, leading to reduced ACC phosphorylation. | |
| AMPKα KO | Vehicle (DMSO) | 0.10 | Basal p-ACC is very low due to the absence of AMPK. |
| This compound (1 µM) | 0.11 | This compound has no effect on p-ACC levels, confirming its on-target specificity. |
Conclusion
Validating the specificity of a pharmacological inhibitor is paramount for the accurate interpretation of experimental results. The use of AMPK knockout cells provides an unequivocal method to determine whether the effects of this compound are truly mediated by its intended target. By demonstrating a lack of effect on downstream signaling in AMPK KO cells, researchers can confidently utilize this compound as a precise tool to investigate the multifaceted roles of AMPK in health and disease.[5] This rigorous validation is an essential step in the development of selective and effective therapeutic agents targeting the AMPK pathway.
References
- 1. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Analysis of Off-Target Effects: The AMPK Activator A-769662 Versus Investigational Inhibitors
For researchers navigating the complexities of cellular energy sensing, the precise modulation of AMP-activated protein kinase (AMPK) is paramount. While activators like A-769662 are widely utilized, their potential for off-target effects necessitates a careful evaluation against other modulators, such as investigational AMPK inhibitors. This guide provides a comparative analysis of the known off-target effects of A-769662 and the principles guiding the assessment of specificity for novel AMPK inhibitors.
A-769662: A Profile of On-Target Action and Off-Target Interactions
A-769662 activates AMPK by binding to the allosteric drug and metabolite (ADaM) site, a pocket at the interface of the α- and β-subunits. This binding promotes the phosphorylation of Thr172 on the α-subunit, leading to a significant increase in kinase activity. This targeted activation has made A-769662 a valuable tool for studying the downstream effects of AMPK signaling.
However, a growing body of evidence highlights several AMPK-independent effects of A-769662, which can confound experimental results. These include:
-
Inhibition of the 26S Proteasome: A-769662 has been shown to inhibit the function of the 26S proteasome through an AMPK-independent mechanism, which can lead to cell cycle arrest.
-
Inhibition of Human TASK-3 Potassium Channels: Studies have demonstrated that A-769662 can inhibit the activity of human TASK-3 (KCNK9) potassium channels, an effect that is independent of AMPK activation.
-
AMPK-Independent Inhibition of Adipocyte Glucose Uptake: Research has revealed that A-769662 can reduce insulin-stimulated glucose uptake in adipocytes through a mechanism that does not require AMPK.
These off-target activities underscore the importance of using appropriate controls, such as AMPK-null cells, to validate that an observed effect is genuinely mediated by AMPK activation.
Investigational AMPK Inhibitors: The Pursuit of Specificity
The development of potent and specific AMPK inhibitors is an active area of research. While a specific compound named "AMPK-IN-1" is not well-documented, the principles of kinase inhibitor development provide a framework for understanding their potential for off-target effects.
Kinase inhibitors are notorious for their potential to bind to multiple kinases due to the conserved nature of the ATP-binding pocket. Therefore, a rigorous assessment of specificity is a critical component of their development. The off-target effects of a novel AMPK inhibitor would be identified and characterized through a battery of biochemical and cellular assays.
Quantitative Comparison of AMPK Modulators
The following table summarizes the known on-target and off-target activities of A-769662. A similar table would be generated for any new investigational inhibitor to provide a clear comparison of their specificity profiles.
| Compound | Primary Target | Mechanism of Action | Known Off-Target Effects |
| A-769662 | AMPK (β1-containing heterotrimers) | Allosteric Activator | - Inhibition of 26S Proteasome- Inhibition of hTASK-3 K+ channels- AMPK-independent inhibition of adipocyte glucose uptake |
| Investigational AMPK Inhibitor (Hypothetical) | AMPK | ATP-competitive or allosteric inhibitor | To be determined through comprehensive kinase profiling and cellular assays. |
Experimental Protocols for Assessing Off-Target Effects
To ensure the specificity of any new AMPK modulator, a series of well-defined experimental protocols are employed.
Biochemical Kinase Profiling
Objective: To determine the selectivity of a compound against a broad panel of kinases.
Methodology:
-
A high-throughput in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is utilized.
-
The investigational compound is incubated with a large panel of purified kinases (e.g., the KinomeScan™ panel) at a fixed concentration (e.g., 1 µM).
-
The activity of each kinase in the presence of the compound is measured and compared to a vehicle control.
-
The percentage of inhibition for each kinase is calculated. "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
For any identified off-target kinases, dose-response curves are generated to determine the IC50 value, providing a quantitative measure of the compound's potency against that target.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context and identify potential off-target binding.
Methodology:
-
Intact cells are treated with the investigational compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of the target protein (AMPK) and other proteins in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Binding of the compound to a protein stabilizes it against thermal denaturation, resulting in a shift in its melting curve to a higher temperature. This shift confirms direct binding in the cellular environment.
Phenotypic Assays in AMPK Knockout Cells
Objective: To determine if the cellular effects of the compound are dependent on its primary target.
Methodology:
-
A cellular phenotype of interest (e.g., inhibition of cell proliferation, modulation of a metabolic pathway) is measured in wild-type cells treated with the compound.
-
The same phenotype is measured in cells where the gene for AMPK has been knocked out (e.g., using CRISPR-Cas9).
-
If the compound's effect is abolished or significantly reduced in the knockout cells, it provides strong evidence that the effect is on-target. Conversely, if the effect persists, it indicates an off-target mechanism.
Visualizing the Pathways and Processes
To better understand the context of AMPK modulation and the experimental workflows for assessing specificity, the following diagrams are provided.
Caption: The AMPK signaling pathway is a central regulator of cellular metabolism.
Caption: A typical workflow for assessing the on- and off-target effects of a novel kinase modulator.
Comparing the potency of different direct AMPK activators
An Objective Comparison of Direct AMPK Activator Potency for Researchers
For scientists and drug development professionals investigating the central metabolic regulator, AMP-activated protein kinase (AMPK), the choice of an appropriate activator is critical. Direct AMPK activators, which bind to the enzyme complex allosterically, offer a more targeted approach compared to indirect activators that modulate cellular energy levels.[1] This guide provides a data-driven comparison of several prominent direct AMPK activators, detailing their potency, isoform selectivity, and the experimental methods used to characterize them.
Performance Comparison of Direct AMPK Activators
The potency of direct AMPK activators is typically quantified by their half-maximal effective concentration (EC50) or activation constant (AC50) in biochemical or cell-based assays. These values can vary significantly depending on the specific isoform of the AMPK heterotrimer (composed of α, β, and γ subunits) being tested.[2][3] The following table summarizes the reported potency of several well-characterized direct AMPK activators against various AMPK isoforms.
| Activator | Mechanism of Action | Potency (EC50/AC50) | Isoform Selectivity & Key Characteristics |
| MK-8722 | Pan-allosteric activator | ~1 - 60 nM | Activates all 12 mammalian AMPK complexes.[4] Exhibits higher affinity for β1-containing (~1-6 nM) vs. β2-containing (~15-63 nM) complexes.[4] |
| PF-739 | Pan-allosteric activator | α1β1γ1: 8.99 nMα1β2γ1: 126 nMα2β1γ1: 5.23 nMα2β2γ1: 42.2 nM[3] | A potent pan-activator capable of engaging all 12 heterotrimers, though it retains a preference for β1-containing isoforms.[5][6] |
| C-2 | Allosteric activator, AMP mimetic | 10 - 30 nM[2] | A potent activator reported to be >20-fold more potent than A-769662.[7] Competes with AMP for binding on the γ subunit.[2] |
| Compound 991 | Allosteric activator, inhibits dephosphorylation | 5-10 fold more potent than A-769662[1][2] | Preferentially activates AMPK complexes containing the β1 subunit over those with the β2 subunit.[1][8] |
| Ex229 | Allosteric activator | 5-10 times more potent than A-769662[9] | A benzimidazole (B57391) derivative that binds to the same allosteric site as A-769662, formed between the α-kinase and β-CBM domains.[9] |
| A-769662 | Allosteric activator, inhibits dephosphorylation of Thr172 | ~0.8 µM (800 nM)[1] | A well-characterized tool compound with high specificity for AMPK.[2] It is selective for complexes containing the β1 subunit.[1][8] |
| Salicylate | Direct allosteric activator | Millimolar range (e.g., EC50 of ~1 mM)[10] | A weak, naturally occurring activator that binds to the ADaM site.[7][10] Its effects are dependent on the β1 subunit.[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the methods for evaluation, the following diagrams are provided.
Experimental Protocols
The determination of AMPK activator potency relies on robust and reproducible experimental methods. Below are detailed, generalized protocols for two common assay types.
In Vitro Biochemical Kinase Activity Assay (Luminescence-Based)
This method directly measures the enzymatic activity of purified AMPK in the presence of an activator by quantifying the amount of ATP consumed (or ADP produced).
Objective: To determine the EC50 value of a direct AMPK activator against a specific purified AMPK isoform.
Materials:
-
Purified, active AMPK heterotrimer (e.g., α1β1γ1).
-
Test Compound (Direct AMPK Activator).
-
Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.1% BSA, 5 mM MgCl2, 1 mM DTT).
-
ATP solution.
-
Substrate peptide (e.g., SAMS peptide).
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection system).[11]
-
White, opaque 96-well or 384-well microplates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical final concentration range for potent activators would be from 1 pM to 10 µM.
-
Kinase Reaction Setup: In each well of the microplate, add the components in the following order:
-
Kinase Assay Buffer.
-
Test compound dilution or vehicle control (e.g., DMSO).
-
Purified AMPK enzyme (e.g., final concentration of 0.2 ng/well).[12]
-
Substrate peptide.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction (e.g., final concentration of 10-50 µM).[12]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 20-60 minutes). The time should be within the linear range of the reaction.[12]
-
Detection: Stop the kinase reaction and measure the remaining ATP (or ADP produced) by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).
-
Data Acquisition: After a brief incubation, measure the luminescence signal using a plate reader.
-
Data Analysis: Convert the luminescence signal to percent activity relative to a vehicle control. Plot the percent activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cell-Based AMPK Activation Assay (Western Blot)
This method assesses the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of a well-known downstream target, Acetyl-CoA Carboxylase (ACC).
Objective: To confirm target engagement and activation of the AMPK pathway in a cellular model.
Materials:
-
Cell line of interest (e.g., primary hepatocytes, L6 myotubes, H1975).[3][9][12]
-
Cell culture medium and supplements.
-
Test Compound (Direct AMPK Activator).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
Western blot transfer system (membranes, buffers).
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-phospho-AMPK (Thr172), anti-total AMPK.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency (typically 70-80%). Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 1-2 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold Lysis Buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli sample buffer, and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ACC) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample. Compare the fold-change in phosphorylation relative to the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
AMPK-IN-1 vs. Metformin: A Comparative Guide to AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent activators of AMP-activated protein kinase (AMPK): the direct, allosteric activator AMPK-IN-1 (also known as Compound 991) and the widely used anti-diabetic drug metformin (B114582), which acts as an indirect AMPK activator. This comparison is intended to assist researchers in selecting the appropriate tool for their studies by providing a detailed analysis of their mechanisms of action, potency, specificity, and supporting experimental data.
Executive Summary
This compound and metformin both lead to the activation of AMPK, a central regulator of cellular energy homeostasis. However, they achieve this through fundamentally different mechanisms. This compound is a potent, direct allosteric activator, binding to the AMPK complex to induce a conformational change that enhances its activity. In contrast, metformin indirectly activates AMPK by inhibiting the mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP:ATP ratio, thus mimicking a low-energy state. This difference in mechanism has significant implications for their respective specificity and potential off-target effects.
Quantitative Comparison of AMPK Activators
The following tables summarize the quantitative data on the efficacy and potency of this compound (Compound 991) and metformin from various in vitro and in vivo studies.
| Table 1: In Vitro Potency of this compound (Compound 991) and Metformin | ||
| Parameter | This compound (Compound 991) | Metformin |
| Mechanism of Action | Direct, allosteric activator[1][2] | Indirect activator; inhibits mitochondrial complex I[3] |
| EC50 for AMPK Activation | ~0.09 µM[4] | 50 µM - 2 mM (cell-based, time-dependent)[5] |
| Binding Site | Allosteric drug and metabolite (ADaM) site at the interface of the α and β subunits[1][2] | Does not directly bind to AMPK[5] |
| Dependence on Cellular Energy Status | Independent of the AMP:ATP ratio[6] | Dependent on an increase in the AMP:ATP ratio[3] |
| Isoform Selectivity | Preferentially activates β1-containing complexes, with a stronger preference for the γ2 isoform[4][7][8] | Generally considered non-isoform specific in its indirect activation |
| Table 2: Effects on Downstream AMPK Signaling | ||
| Downstream Target | This compound (Compound 991) | Metformin |
| ACC Phosphorylation | Robust increase in a dose-dependent manner; saturated at 0.03 µM in hepatocytes[9][10] | Dose- and time-dependent increase; significant increase at 1 mM for 24h in HepG2 cells[11] |
| Raptor Phosphorylation | Dose-dependent increase[2] | Decreased phosphorylation, indicating mTORC1 inhibition[12] |
| Glucose Uptake in Muscle Cells | Significant increase[1][9] | Significant increase[5] |
| Fatty Acid Oxidation | Increased in L6 myotubes[9] | Increased as a result of ACC inhibition[5] |
Mechanism of Action and Signaling Pathways
This compound (Compound 991): Direct Allosteric Activation
This compound is a potent, small-molecule activator that directly binds to the AMPK heterotrimeric complex at the ADaM site.[1][2] This binding induces a conformational change that allosterically activates the kinase, leading to the phosphorylation of its downstream substrates. This direct activation is independent of cellular energy levels (i.e., the AMP:ATP ratio).
Metformin: Indirect Activation via Cellular Energy Stress
Metformin's primary mechanism of AMPK activation is indirect. It inhibits complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[3] This elevated AMP level mimics a state of energy deprivation, which leads to the activation of AMPK by the upstream kinase LKB1. Metformin's action is therefore dependent on the cellular energy status and the presence of upstream kinases.
Specificity and Off-Target Effects
A key differentiator between this compound and metformin is their specificity.
This compound (Compound 991) , as a direct binder to AMPK, is expected to be more specific. Kinase screening has shown that at a concentration of 1 µM, Compound 991 is highly selective for AMPK.[2] However, like any small molecule, the potential for off-target effects at higher concentrations cannot be entirely ruled out.
Metformin , due to its indirect mechanism of action, has a broader range of cellular effects. While AMPK activation is a major consequence, some of metformin's metabolic effects have been shown to be AMPK-independent.[13][14] For instance, metformin can inhibit mTORC1 signaling in a Rag GTPase-dependent manner, independent of AMPK.[15] Its inhibition of the mitochondrial respiratory chain can have wider consequences on cellular metabolism beyond just AMPK activation.
Experimental Protocols
Accurate assessment of AMPK activation by these compounds requires robust experimental methodologies. Below are generalized protocols for key assays.
Western Blotting for AMPK and ACC Phosphorylation
This is the most common method to assess AMPK activation by measuring the phosphorylation of AMPK at Threonine 172 (Thr172) and its downstream substrate, Acetyl-CoA Carboxylase (ACC), at Serine 79.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, C2C12) and grow to 70-80% confluency. Treat with various concentrations of this compound (Compound 991) or metformin for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL detection system.
-
Quantification: Densitometrically quantify band intensities and normalize the phosphorylated protein to the total protein.
In Vitro Kinase Assay
This assay directly measures the catalytic activity of AMPK.
Methodology:
-
AMPK Source: Use either recombinant AMPK or immunoprecipitated AMPK from cell lysates.
-
Kinase Reaction: In a reaction buffer, combine the AMPK enzyme, a specific substrate (e.g., SAMS peptide), and the activator (this compound or metformin). Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Reaction Termination and Measurement: Stop the reaction and measure the incorporation of the phosphate (B84403) group into the substrate. For radioactive assays, this is typically done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of different γ-subunit isoforms on the regulation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. An energetic tale of AMPK-independent effects of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - An energetic tale of AMPK-independent effects of metformin [jci.org]
- 15. Metformin, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
AMPK-IN-1 (Compound 991): A Highly Selective Kinase Activator
A comprehensive analysis of the cross-reactivity profile of the AMP-activated protein kinase (AMPK) activator, AMPK-IN-1, also known as Compound 991, reveals a high degree of selectivity. This guide provides a comparative overview of its interaction with other kinases, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound is a potent, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. With an EC50 of 551 nM for the AMPK α2β2γ1 isoform, it serves as a valuable tool for studying the physiological and pathological roles of AMPK.[1] A critical aspect of any small molecule modulator is its selectivity, as off-target effects can lead to misinterpretation of experimental results and potential toxicity.
Kinase Selectivity Profile of this compound (Compound 991)
To assess its specificity, this compound (Compound 991) was screened against a large panel of protein kinases. In a study by Bultot et al. (2016), the compound was tested at a concentration of 1 µM against 139 different kinases. The results demonstrated the remarkable selectivity of this compound. While it robustly activated the AMPK α1β2γ1 complex by approximately 70%, it exhibited no significant activation or inhibition of the other 138 kinases in the panel.[2][3] This panel included upstream kinases of AMPK, such as LKB1 and CaMKKβ, as well as numerous kinases from various families.[2]
Quantitative Analysis of Kinase Cross-Reactivity
The following table summarizes the activity of this compound (Compound 991) against a selection of kinases from the comprehensive screening panel. The data underscores the high selectivity of the compound for AMPK.
| Kinase Target | Percent Activity vs. Control (at 1 µM Compound 991) |
| AMPK (α1/β2/γ1) | ~170% |
| LKB1 | No significant change |
| CaMKKβ | No significant change |
| MARK1 | No significant change |
| SIK1 | No significant change |
| NUAK1 | No significant change |
| BRSK1 | No significant change |
| BRSK2 | No significant change |
| MELK | No significant change |
| ... (and 129 other kinases) | No significant change |
Data adapted from Bultot et al. (2016). "No significant change" indicates that the activity was within the normal experimental variance and not considered a significant activation or inhibition.
Experimental Methodology
The kinase selectivity of this compound (Compound 991) was determined using a well-established and highly regarded experimental protocol.
Experimental Protocol: Radiolabeled ATP Filter-Binding Kinase Assay
This method, considered the "gold standard" for quantifying protein kinase activity, was employed for the kinase profiling screen.[4][5][6]
Principle: The assay measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase. The amount of radioactivity transferred to the substrate is directly proportional to the kinase activity.
Procedure:
-
Reaction Setup: The kinase, a suitable substrate, and the test compound (this compound) are incubated in a reaction buffer containing cofactors such as Mg²⁺.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a solution, typically phosphoric acid, which denatures the kinase.
-
Substrate Capture: The reaction mixture is then spotted onto a filter paper (e.g., P81 phosphocellulose paper). The filter specifically binds the phosphorylated substrate, while the unincorporated [γ-³³P]ATP is washed away.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The kinase activity in the presence of the compound is calculated as a percentage of the activity in a control reaction without the compound.
This robust and sensitive assay provides a direct measurement of kinase activity and is widely used for inhibitor and activator profiling.[4][5][6] The screening of this compound (Compound 991) was performed at the International Centre for Kinase Profiling at the University of Dundee, a leading facility for such analyses.[2][7]
AMPK Signaling Pathway and the Role of this compound
AMPK plays a crucial role in regulating a multitude of downstream processes to restore cellular energy balance. The following diagram illustrates the central position of AMPK in cellular metabolism and the mechanism of action of this compound.
Caption: AMPK signaling pathway and the action of this compound.
Logical Workflow for Kinase Selectivity Profiling
The process of determining the cross-reactivity of a kinase modulator like this compound follows a structured workflow to ensure accurate and comprehensive data.
Caption: Workflow for kinase selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Kinase Screening | MRC PPU Reagents and Services [mrcppureagents.dundee.ac.uk]
Comparative In Vitro Validation of a Novel AMPK Inhibitor: AMPK-IN-1 vs. Compound C
A Guide for Researchers in Cellular Metabolism and Drug Discovery
This guide provides a comprehensive in vitro comparison of a novel, selective AMP-activated protein kinase (AMPK) inhibitor, designated here as AMPK-IN-1, and the widely used first-generation inhibitor, Compound C (Dorsomorphin). As specific data for a compound named "this compound" is not publicly available, this guide will utilize the well-characterized and more selective inhibitor, SBI-0206965, as a representative for a next-generation AMPK inhibitor to facilitate a meaningful and data-supported comparison.
The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions when selecting an AMPK inhibitor for their studies. We present a head-to-head comparison of their kinase selectivity, outline detailed experimental protocols for target validation, and provide visual diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile
The selectivity of a kinase inhibitor is paramount for attributing its biological effects to the intended target. The following table summarizes the quantitative inhibitory activity of SBI-0206965 (representing this compound) and Compound C against AMPK and a panel of other kinases. Lower IC50 or Ki values indicate higher potency.
Table 1: Comparative Kinase Inhibition Data
| Kinase Target | SBI-0206965 (this compound) IC50 (nM) | Compound C (Dorsomorphin) IC50/Ki (nM) | Key Observations |
| AMPK (α1β1γ1) | ~50-100 | 109 (Ki) | Both compounds are potent inhibitors of AMPK.[1][2] |
| ULK1 | ~108 | ~3,000 | SBI-0206965 is a potent ULK1 inhibitor, a key off-target to consider.[1][3] |
| ULK2 | ~711 | - | SBI-0206965 also inhibits ULK2, though less potently than ULK1.[3] |
| JAK3 | >10,000 | No significant inhibition | Compound C is reported to be selective against JAK3.[2] |
| Src | >1,000 | - | SBI-0206965 shows good selectivity against Src.[3] |
| FAK | >1,000 | - | SBI-0206965 shows good selectivity against FAK.[3] |
| Abl | >1,000 | - | SBI-0206965 shows good selectivity against Abl.[3] |
| Aurora A/B | - | - | Both inhibitors have been noted to have activity against Aurora kinases in some contexts.[4] |
| BMP Receptors (ALK2, ALK3, ALK6) | - | Potent Inhibition | A major AMPK-independent activity of Compound C is the inhibition of BMP signaling.[5][6] |
Data compiled from multiple sources; direct head-to-head comparisons in a single study may vary.
Experimental Protocols
In Vitro Kinase Assay
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
Objective: To determine the IC50 value of the inhibitor for AMPK and a panel of off-target kinases.
Materials:
-
Purified, active kinase (e.g., recombinant human AMPK α1β1γ1 complex)
-
Kinase substrate (e.g., SAMS peptide)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂)[7]
-
Test compounds (this compound, Compound C) dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase reaction buffer.
-
Add the purified kinase and substrate to the wells of a 96-well plate.
-
Add the diluted test compounds to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP (e.g., a final concentration of 100-200 µM).[1] For radioactive assays, include [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified duration (e.g., 20-30 minutes).
-
Terminate the reaction. For radioactive assays, this can be done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent.
-
Quantify substrate phosphorylation. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the remaining radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescent signal.
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.
Western Blot Analysis of Cellular AMPK Activity
This method assesses the inhibitor's efficacy in a cellular context by measuring the phosphorylation of a key downstream target of AMPK, Acetyl-CoA Carboxylase (ACC).
Objective: To determine the cellular potency of the inhibitor by measuring the phosphorylation of ACC at Ser79.
Materials:
-
Cell line (e.g., HeLa, HepG2, or C2C12 myotubes)
-
Cell culture medium and supplements
-
Test compounds (this compound, Compound C)
-
AMPK activator (e.g., AICAR, A-769662) for stimulating the pathway
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (low percentage, e.g., 6%, or gradient gels are recommended for the high molecular weight ACC protein).[8]
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ACC (Ser79) and Rabbit anti-total ACC.
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
(Optional) Stimulate AMPK activity by treating cells with an AMPK activator for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ACC (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the total ACC antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the p-ACC signal to the total ACC signal.
Mandatory Visualizations
AMPK Signaling Pathway and Inhibitor Action
References
- 1. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 3. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Metabolic Effects of the Natural Polyphenol Resveratrol and the Synthetic Activator A-769662
For researchers, scientists, and drug development professionals, understanding the nuances of molecules that modulate critical metabolic pathways is paramount. This guide provides an objective comparison of the metabolic effects of resveratrol (B1683913), a widely studied natural compound, and A-769662, a potent synthetic AMP-activated protein kinase (AMPK) activator. The information presented is supported by experimental data to aid in the selection and application of these compounds in metabolic research.
Introduction to AMPK Activators
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation initiates a cascade of events that shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. This includes promoting glucose uptake and fatty acid oxidation, while inhibiting processes like cholesterol and fatty acid synthesis.[1][2] Consequently, AMPK has emerged as a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[3]
This guide compares two distinct AMPK activators:
-
Resveratrol: A natural polyphenol found in grapes, berries, and peanuts, known for its diverse biological activities, including the activation of AMPK.[4]
-
A-769662: A synthetic, allosteric activator of AMPK, valued in research for its potency and direct mechanism of action.[5][6]
Mechanism of AMPK Activation
The mechanisms by which resveratrol and A-769662 activate AMPK differ significantly, which may account for their varied physiological effects.
Resveratrol activates AMPK through multiple, indirect pathways that are often cell-type dependent.[7] One primary mechanism involves the activation of SIRT1, a NAD+-dependent deacetylase, which can then activate LKB1, a major upstream kinase of AMPK.[8][9] Resveratrol can also increase the cellular AMP:ATP ratio by inhibiting mitochondrial ATP synthase, which allosterically activates AMPK.[7]
A-769662 , in contrast, is a direct activator of AMPK. It allosterically activates the AMPK complex by binding to a site distinct from the AMP-binding site.[5][10] This activation mimics both the allosteric activation and the inhibition of dephosphorylation of AMPK that is induced by AMP.[5][10] A-769662's effects are highly dependent on the presence of the β1 subunit of AMPK.[11]
Comparative Metabolic Effects: Quantitative Data
The following tables summarize quantitative data from various studies on the effects of resveratrol and A-769662 on key metabolic parameters. It is important to note that experimental conditions such as cell type, compound concentration, and treatment duration vary between studies, which can influence the observed effects.
Glucose Metabolism
| Compound | Model System | Concentration | Treatment Duration | Effect on Glucose Uptake | Reference |
| Resveratrol | L6 Myotubes | 100 µM | Not specified | ↑ 201 ± 8.90% of control | [1][12] |
| Human Primary Myotubes | 0.1 µM | 24 hours | No significant change | [13] | |
| C2C12 Myotubes | <10 µM | Acute | Stimulates | [14] | |
| C2C12 Myotubes | >100 µM | Acute | Inhibits | [14] | |
| A-769662 | Mouse Soleus Muscle | 1 mM | Not specified | ↑ ~60% | [15] |
| Mouse EDL Muscle | up to 1 mM | Not specified | No significant change | [15] | |
| Cultured Cardiomyocytes | 100 µM | Not specified | No stimulation | [16] | |
| 3T3-L1 Adipocytes | Not specified | Not specified | ↓ Insulin-stimulated uptake | [17][18] |
Lipid Metabolism
| Compound | Model System | Concentration | Treatment Duration | Effect on Fatty Acid Metabolism | Reference |
| Resveratrol | HepG2 Cells (High Glucose) | 20 µM | 24 hours | ↑ CPT-1a and PPARα expression | [19][20] |
| AML12 Hepatocytes (Palmitic Acid) | 1 µM | 18 hours | ↓ Fatty Acid Synthase (FAS) activity | [21] | |
| High-Fat Diet Mice | 0.4% in diet | 16 weeks | ↓ Liver triglyceride levels | [19] | |
| A-769662 | ob/ob Mice | 30 mg/kg b.i.d. | Not specified | ↓ Plasma and liver triglycerides | [6] |
| Sprague Dawley Rats | Not specified | Short-term | ↑ Whole-body fatty acid oxidation | [6] | |
| Primary Rat Hepatocytes | Not specified | 4 hours | ↓ Fatty acid synthesis (IC50 = 3.2 µM) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the metabolic effects of AMPK activators.
Western Blot for AMPK and ACC Phosphorylation
This protocol is used to determine the activation state of AMPK by measuring the phosphorylation of AMPK at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.
-
Cell Lysis: Treat cells with the AMPK activator (e.g., A-769662 or resveratrol) for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein samples and separate them by SDS-PAGE, followed by transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
2-Deoxyglucose (2-DOG) Uptake Assay
This assay measures the rate of glucose transport into cells.
-
Cell Culture and Differentiation: Seed cells (e.g., L6 myoblasts) and differentiate them into myotubes.
-
Serum Starvation: Before the experiment, starve the cells in serum-free medium.
-
Treatment: Incubate the cells with the AMPK activator in Krebs-Ringer-HEPES (KRH) buffer.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to the cells for a defined period.
-
Lysis and Scintillation Counting: Wash the cells with ice-cold PBS to stop the uptake and lyse the cells. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Normalization: Normalize the counts to the total protein content of each sample.[3][12]
Fatty Acid Oxidation Assay
This assay quantifies the rate of fatty acid breakdown in cells or tissues.
-
Homogenate Preparation: Prepare tissue homogenates or use cultured cells.
-
Incubation: Incubate the samples in a reaction mixture containing [1-¹⁴C]-palmitate complexed with fatty acid-free BSA.
-
Measurement of ¹⁴CO₂ or Acid-Soluble Metabolites: The oxidation of [1-¹⁴C]-palmitate releases ¹⁴CO₂ (which can be trapped and counted) or generates ¹⁴C-labeled acid-soluble metabolites (ASMs).
-
Scintillation Counting: Measure the radioactivity of the trapped ¹⁴CO₂ or the ASMs in the supernatant after acid precipitation using a liquid scintillation counter.
-
Calculation: Calculate the rate of fatty acid oxidation based on the measured radioactivity and normalize to the protein content or tissue weight.[22]
Conclusion
Both resveratrol and A-769662 are valuable tools for studying the metabolic roles of AMPK.
-
Resveratrol , as a natural compound, has a broader range of biological effects, and its activation of AMPK is indirect and can be influenced by the cellular context (e.g., SIRT1 and LKB1 presence, energy status). Its effects in vivo are complex due to its metabolism and potential off-target effects.
-
A-769662 offers a more direct and specific means of activating AMPK, making it a powerful tool for elucidating the direct downstream consequences of AMPK activation. However, some studies suggest potential AMPK-independent effects, particularly at higher concentrations, which should be considered when interpreting results.[15][17]
The choice between these two compounds will depend on the specific research question. For studies aiming to understand the broad, physiological effects of a natural dietary compound, resveratrol is a relevant choice. For dissecting the specific roles of AMPK in a particular metabolic pathway, the direct activator A-769662 may be more appropriate. In either case, careful consideration of the experimental model, compound concentration, and treatment duration is essential for obtaining meaningful and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic effects of resveratrol: addressing the controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 Takes a Backseat to AMPK in the Regulation of Insulin Sensitivity by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Resveratrol Inhibits Cardiac Hypertrophy via AMP-activated Protein Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The AMP-Dependent Protein Kinase (AMPK) Activator A-769662 Causes Arterial Relaxation by Reducing Cytosolic Free Calcium Independently of an Increase in AMPK Phosphorylation [frontiersin.org]
- 12. Stimulation of muscle cell glucose uptake by resveratrol through sirtuins and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Physiological Doses of Resveratrol and Quercetin on Glucose Metabolism in Primary Myotubes [mdpi.com]
- 14. Implications of Resveratrol on Glucose Uptake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. A-769662 inhibits adipocyte glucose uptake in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Resveratrol Reduces Lipid Accumulation through Upregulating the Expression of MicroRNAs Regulating Fatty Acid Bet Oxidation in Liver Cells: Evidence from In-vivo and In-vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. Resveratrol Metabolites Are Able to Reduce Steatosis in Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Efficacy of AMPK Modulators: A-769662 and Competing Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of AMP-Activated Protein Kinase (AMPK) Modulators Supported by Experimental Data.
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a pivotal therapeutic target for a myriad of metabolic diseases, including type 2 diabetes, obesity, and cancer. The modulation of AMPK activity, either through activation or inhibition, presents a promising avenue for therapeutic intervention. This guide provides a comprehensive comparison of the direct AMPK activator, A-769662, with other notable AMPK modulators, including the potent direct activator Compound 991, the widely used indirect activators Metformin and AICAR, and the selective inhibitor Compound C (Dorsomorphin).
Performance Comparison of AMPK Modulators
The therapeutic potential and research utility of an AMPK modulator are defined by its mechanism of action, potency, and specificity. The following tables summarize key quantitative data for the selected compounds, offering a clear comparison of their biochemical and cellular activities.
Table 1: In Vitro Potency of Direct AMPK Modulators
| Compound | Target | Assay Type | Potency (EC50/Ki) | Isoform Selectivity |
| A-769662 | AMPK | Cell-free kinase assay | ~0.8 µM (EC50)[1] | Selective for β1-containing complexes[1] |
| Compound 991 | AMPK | Cell-free kinase assay | 5-10 fold more potent than A-769662 | Preferentially activates β1- over β2-containing complexes[2] |
| Compound C (Dorsomorphin) | AMPK | Cell-free kinase assay | 109 nM (Ki)[3][4][5] | - |
Table 2: Cellular Activity of Direct and Indirect AMPK Activators
| Compound | Cell Type | Assay | Endpoint | Effective Concentration |
| A-769662 | Primary rat hepatocytes | Fatty Acid Synthesis Inhibition | IC50 | 3.2 µM[1] |
| Metformin | Rat primary hepatocytes | AMPK Activation | - | 50 µM (7-hour treatment)[6] |
| AICAR | Rat primary hepatocytes | AMPK Activation | - | 500 µM[6] |
Mechanisms of Action and Signaling Pathways
The AMPK signaling pathway is a complex network that responds to cellular energy status. Direct activators, indirect activators, and inhibitors modulate this pathway through distinct mechanisms.
Direct AMPK Activators (A-769662 and Compound 991): These compounds allosterically activate AMPK by binding to a site on the AMPK complex distinct from the AMP binding site.[2] This binding induces a conformational change that enhances kinase activity and protects the activating phosphorylation at Threonine-172 of the α-subunit from dephosphorylation.[1]
Indirect AMPK Activators (Metformin and AICAR): Metformin is thought to inhibit complex I of the mitochondrial respiratory chain, leading to an increased cellular AMP:ATP ratio, which in turn activates AMPK.[7] AICAR is a cell-permeable adenosine (B11128) analog that is intracellularly converted to ZMP, an AMP mimic, which allosterically activates AMPK.[7]
AMPK Inhibitor (Compound C/Dorsomorphin): This compound acts as a potent, ATP-competitive inhibitor of AMPK.[4] It is important to note that while widely used as an AMPK inhibitor, some studies suggest it may have off-target effects.[8]
Caption: AMPK Signaling Pathway and Modulation Points.
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are standardized methods for assessing the efficacy of AMPK modulators.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.
Materials:
-
Purified recombinant AMPK enzyme
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³²P]ATP or a non-radioactive ADP detection kit (e.g., ADP-Glo™)
-
Kinase assay buffer
-
Test compounds (A-769662, Compound 991, Compound C)
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, purified AMPK enzyme, and the SAMS peptide substrate.
-
Add serial dilutions of the test compounds or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (either radiolabeled or non-radiolabeled).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction and quantify the amount of phosphorylated SAMS peptide (radioactive method) or the amount of ADP produced (non-radioactive method).
-
Calculate the percentage of AMPK activity relative to the vehicle control and determine the EC50 (for activators) or IC50/Ki (for inhibitors) values.
Caption: In Vitro AMPK Kinase Assay Workflow.
Cellular AMPK Activation Assay (Western Blot)
This method assesses the activation state of AMPK in cultured cells by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Test compounds (A-769662, Metformin, AICAR)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the test compounds or vehicle control for a specified duration.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Western Blot Workflow for Cellular AMPK Activation.
In Vivo Therapeutic Efficacy
The ultimate validation of a therapeutic compound lies in its efficacy in relevant animal models of disease.
-
A-769662 has demonstrated efficacy in rodent models of obesity and diabetes, where it reduces body weight, plasma glucose, and triglycerides.[1]
-
Metformin is a first-line treatment for type 2 diabetes and has shown beneficial effects in various animal models of metabolic diseases.[6]
-
AICAR has been shown to improve glucose tolerance and lipid profiles in insulin-resistant animal models.[9]
-
Compound 991 has been shown to increase glucose uptake in skeletal muscle in ex vivo studies, suggesting its potential for in vivo efficacy.[2]
-
Compound C (Dorsomorphin) , as an inhibitor, is primarily used as a research tool to investigate the consequences of AMPK inhibition in various physiological and pathological processes.
Conclusion
The choice of an AMPK modulator is contingent on the specific research question and therapeutic goal. Direct activators like A-769662 and the more potent Compound 991 offer high specificity for dissecting the direct consequences of AMPK activation. Indirect activators such as Metformin and AICAR , while less specific, mimic physiological activation mechanisms and have well-established in vivo effects. Compound C (Dorsomorphin) remains a valuable tool for studying the effects of AMPK inhibition. By understanding the distinct characteristics of these compounds and employing robust experimental protocols, researchers can confidently advance our understanding of AMPK's role in health and disease and develop novel therapeutic strategies.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Gene Expression Changes Induced by Different AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its activation through various pharmacological agents has shown therapeutic potential for a range of metabolic diseases. However, the diverse mechanisms of these activators can lead to distinct downstream gene expression profiles, influencing their overall physiological effects. This guide provides a comparative analysis of the gene expression changes induced by four prominent AMPK activators: Metformin, A-769662, AICAR, and Berberine (B55584), supported by experimental data.
Comparative Gene Expression Analysis
The following table summarizes the differential expression of key genes in response to treatment with Metformin, A-769662, AICAR, and Berberine in different experimental models. It is important to note that the target tissues and experimental conditions vary across studies, which contributes to the observed differences in gene expression.
| Gene | Function | Metformin (Liver)[1] | A-769662 (Liver)[1] | AICAR (Skeletal Muscle)[2][3] | Berberine (Adipocytes)[4][5][6][7] |
| Lipid Metabolism | |||||
| Acaca (ACC1) | Fatty acid synthesis | Down-regulated | Down-regulated | Down-regulated | Down-regulated |
| Fasn | Fatty acid synthesis | Down-regulated | Down-regulated | Not Reported | Down-regulated |
| Srebf1 (SREBP-1c) | Lipogenesis regulation | Down-regulated | Down-regulated | Not Reported | Down-regulated |
| Cpt1a | Fatty acid oxidation | Up-regulated | Up-regulated | Up-regulated | Up-regulated |
| Ppara | Fatty acid oxidation | Up-regulated | Up-regulated | Up-regulated | Up-regulated |
| Glucose Metabolism | |||||
| G6pc | Gluconeogenesis | Down-regulated | Down-regulated | Not Reported | Not Reported |
| Pck1 (PEPCK) | Gluconeogenesis | Down-regulated | Down-regulated | Not Reported | Not Reported |
| Slc2a4 (GLUT4) | Glucose uptake | Not Reported | Not Reported | Up-regulated | Up-regulated |
| Mitochondrial Biogenesis & Function | |||||
| Ppargc1a (PGC-1α) | Mitochondrial biogenesis | Up-regulated | Up-regulated | Up-regulated | Up-regulated |
| Ucp3 | Thermogenesis | Not Reported | Not Reported | Up-regulated | Not Reported |
| Adipogenesis & Inflammation | |||||
| Pparg (PPARγ) | Adipogenesis | Not Reported | Not Reported | Not Reported | Down-regulated |
| Cebpa (C/EBPα) | Adipogenesis | Not Reported | Not Reported | Not Reported | Down-regulated |
| Tnf (TNF-α) | Inflammation | Not Reported | Not Reported | Not Reported | Down-regulated |
| Il6 | Inflammation | Not Reported | Not Reported | Not Reported | Down-regulated |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the central role of AMPK in regulating gene expression and a typical workflow for comparative transcriptomic analysis.
Caption: Simplified AMPK signaling pathway leading to changes in gene expression.
Caption: General experimental workflow for comparative transcriptomic analysis.
Experimental Protocols
Transcriptomic Analysis of AMPK Activator-Treated Cells/Tissues
1. Cell Culture and Treatment (In Vitro Models):
-
Cell Lines: Use relevant cell lines, such as HepG2 (liver), C2C12 (skeletal muscle), or 3T3-L1 (adipocytes).
-
Culture Conditions: Maintain cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
-
Treatment: Treat cells with various concentrations of AMPK activators (e.g., Metformin: 1-10 mM; A-769662: 10-100 µM; AICAR: 0.5-2 mM; Berberine: 10-50 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
2. Animal Models and Treatment (In Vivo Models):
-
Animal Models: Utilize appropriate animal models, such as C57BL/6J mice for general studies or specific disease models (e.g., db/db mice for diabetes).
-
Treatment: Administer AMPK activators via appropriate routes (e.g., oral gavage, intraperitoneal injection) at specified doses and durations. Include a vehicle-treated control group.
3. RNA Extraction:
-
Harvest cells or tissues and immediately lyse them in a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a silica-based column kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).
4. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing:
-
Library Preparation: Prepare sequencing libraries from total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection for mRNA enrichment, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq).
5. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Quantify gene expression levels by counting the number of reads mapped to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between treatment and control groups using statistical packages such as DESeq2 or edgeR in R. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify enriched biological processes and pathways.
6. Validation of Gene Expression Changes:
-
Quantitative Real-Time PCR (qPCR): Validate the expression changes of a subset of key genes identified by RNA-seq using qPCR. Design gene-specific primers and use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Western Blotting: Analyze the protein expression levels of key genes to confirm that the changes observed at the transcript level translate to the protein level.
References
- 1. AICAR-induced activation of AMPK negatively regulates myotube hypertrophy through the HSP72-mediated pathway in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Effect of berberine on the differentiation of adipocyte] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine regulates peroxisome proliferator-activated receptors and positive transcription elongation factor b expression in diabetic adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine Improves Insulin Sensitivity by Inhibiting Fat Store and Adjusting Adipokines Profile in Human Preadipocytes and Metabolic Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine Suppresses Adipocyte Differentiation via Decreasing CREB Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of AMPK-IN-1
For laboratory professionals engaged in pivotal research and development, the safe handling and disposal of chemical compounds like AMPK-IN-1 are of paramount importance. Adherence to established disposal protocols is critical not only for personnel safety but also for environmental protection and regulatory compliance. This document outlines the essential, step-by-step procedures for the proper disposal of this compound, a small molecule inhibitor of AMP-activated protein kinase.
Disclaimer: Before proceeding with any handling or disposal, it is mandatory to consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer. The SDS contains detailed and specific information regarding the compound's hazards, handling, and emergency measures. The following guidelines are based on general best practices for the disposal of laboratory-grade small molecule kinase inhibitors and should supplement, not replace, the information in the official SDS.
Immediate Safety and Handling Precautions
When working with this compound, researchers should adhere to standard laboratory safety protocols to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is recommended to prevent inhalation.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled or stored. If swallowed, rinse the mouth with water and seek immediate medical advice.[1]
Quantitative Data Summary
While a specific, publicly available dataset for this compound is limited, the following table summarizes typical information that would be found in a product's safety and technical documents. This data is crucial for safe handling and storage decisions.
| Property | Value |
| Appearance | Solid Powder |
| Storage (Solid) | Typically stored at -20°C for long-term stability. |
| Storage (In Solution) | Commonly stored at -80°C in a suitable solvent like DMSO. |
| Solubility | Soluble in solvents such as Dimethyl Sulfoxide (DMSO). |
Step-by-Step Disposal Protocol
The proper disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2]
Part 1: Segregation and Collection of Waste
Proper segregation of waste is the foundational step in safe disposal.
-
Solid Waste:
-
Collect all unused or expired this compound powder in its original container or a new, compatible, and clearly labeled, sealable waste container.
-
Any disposable materials contaminated with solid this compound, such as weigh boats, pipette tips, and gloves, should be collected in a designated, sealed hazardous waste bag or container.[1][2]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container material must be compatible with the solvent used (e.g., glass or high-density polyethylene (B3416737) for DMSO solutions).
-
Do not mix different solvent waste streams unless their compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of immediately in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[2]
-
Part 2: Labeling and Storage of Waste
Accurate labeling and proper storage are critical for safety and regulatory compliance.
-
Labeling:
-
All waste containers must be clearly and securely labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and list all other components of the waste mixture, including solvents and their approximate concentrations.
-
-
Storage:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials.
-
It is best practice to use secondary containment, such as a larger, chemically resistant tray or bin, to mitigate any potential leaks or spills.
-
Part 3: Final Disposal
The final disposal must be handled by certified professionals.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all hazardous waste containing this compound.
-
Documentation: Follow all institutional and local regulations for completing waste manifests and any other required documentation.
-
Do Not Treat: Do not attempt to neutralize or treat the chemical waste yourself unless you are specifically trained and authorized to do so.[2]
Part 4: Decontamination
-
Glassware: Reusable glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate from the initial rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your local EHS guidelines.
-
Spills: In the event of a spill, evacuate the area and follow your institution's established spill response procedures. Absorb spills with an inert, non-combustible material and collect the contaminated absorbent into a sealed container for hazardous waste disposal.
Experimental Workflow & Disposal Logic
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
